molecular formula C12H18N2O2 B15313706 2-Methoxy-4-piperazin-1-ylmethyl-phenol CAS No. 443694-35-7

2-Methoxy-4-piperazin-1-ylmethyl-phenol

Cat. No.: B15313706
CAS No.: 443694-35-7
M. Wt: 222.28 g/mol
InChI Key: ZVUHUZRRWJTJFV-UHFFFAOYSA-N
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Description

2-Methoxy-4-piperazin-1-ylmethyl-phenol (CAS 925889-93-6) is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This phenol and piperazine-containing scaffold is primarily valued in medicinal chemistry as a versatile building block for the synthesis of more complex molecules with potential pharmacological activity . Recent scientific literature highlights the application of structurally related compounds, which utilize this core phenolic piperazine architecture, in the development of novel anti-inflammatory agents . For instance, research has demonstrated that certain derivatives exhibit significant activity by inhibiting the production of nitric oxide (NO) and reducing the mRNA and protein expression of key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in stimulated macrophage cells . Molecular docking studies suggest that these related compounds achieve their effect through strong hydrophobic interactions with the active sites of iNOS and COX-2 enzymes . This research underscores the value of 2-Methoxy-4-piperazin-1-ylmethyl-phenol as a critical starting material for researchers designing and synthesizing new therapeutic candidates aimed at treating inflammation-associated disorders . The product is provided with a high purity of 97% and is intended for research and development purposes only . It is strictly for use in laboratory settings and is not certified for human therapeutic, diagnostic, or veterinary applications. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

443694-35-7

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-methoxy-4-(piperazin-1-ylmethyl)phenol

InChI

InChI=1S/C12H18N2O2/c1-16-12-8-10(2-3-11(12)15)9-14-6-4-13-5-7-14/h2-3,8,13,15H,4-7,9H2,1H3

InChI Key

ZVUHUZRRWJTJFV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCNCC2)O

Origin of Product

United States

Foundational & Exploratory

The Chemical and Pharmacological Architecture of 2-Methoxy-4-(piperazin-1-ylmethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-4-(piperazin-1-ylmethyl)phenol (commonly referred to as 1-vanillylpiperazine) is a highly versatile, bifunctional building block in medicinal chemistry. By merging a guaiacol (vanillyl) moiety with a rigid piperazine heterocycle, this molecule acts as a critical intermediate for synthesizing neurotherapeutics, dopaminergic agents, and advanced antioxidant compounds. This whitepaper deconstructs the structural causality, synthesis protocols, and pharmacological utility of this compound, providing a self-validating framework for researchers and drug development professionals.

Physicochemical Profiling

Understanding the quantitative physical properties of 2-methoxy-4-(piperazin-1-ylmethyl)phenol is essential for predicting its pharmacokinetic behavior and reactivity. The molecule balances lipophilicity with aqueous solubility driven by its basic nitrogen centers.

PropertyQuantitative Value / Description
IUPAC Name 2-methoxy-4-(piperazin-1-ylmethyl)phenol
Molecular Formula C₁₂H₁₈N₂O₂
Molar Mass 222.28 g/mol
Hydrogen Bond Donors 2 (Phenolic -OH, Secondary Amine -NH)
Hydrogen Bond Acceptors 4 (Methoxy -O-, Phenolic -OH, 2x Piperazine -N-)
Topological Polar Surface Area (TPSA) ~44.5 Ų (Estimated active surface)
Core Pharmacophores Guaiacol (Antioxidant), Piperazine (Basic Linker)

Structural & Mechanistic Analysis

The rational design of drugs utilizing this core relies on the distinct, independent reactivity of its two primary motifs:

  • The Guaiacol (Vanillyl) Motif: The 4-hydroxy-3-methoxybenzyl group is a well-documented pharmacophore for Reactive Oxygen Species (ROS) scavenging. The electron-donating methoxy group at the ortho position stabilizes the phenoxy radical formed during antioxidant action, allowing these derivatives to protect cellular DNA from oxidative damage[1].

  • The Piperazine Core: Piperazine is a rigid, nitrogen-containing heterocycle that typically adopts a stable chair conformation in crystal structures of vanillyl-piperazine derivatives[2]. It acts as a versatile basic linker. Because the N1 position is occupied by the vanillyl group, the secondary amine at the N4 position remains fully available for downstream N-alkylation or N-arylation[3].

  • The Methylene Bridge: The single carbon bridge provides critical conformational flexibility, preventing steric clash between the aromatic system and the bulky piperazine ring, which is vital for receptor binding (e.g., in GPCR targets).

PharmaLogic Core 2-Methoxy-4-(piperazin-1-ylmethyl)phenol N_Alkylation N-Alkylation / Arylation (Secondary Amine) Core->N_Alkylation OH_Activity ROS Scavenging (Phenolic OH) Core->OH_Activity TRPV1 TRPV1 Ligands (Capsaicin Analogs) N_Alkylation->TRPV1 Lipophilic Tail Dopamine Dopaminergic Agents (Piribedil Analogs) N_Alkylation->Dopamine Pyrimidine/Aryl Antioxidant Cellular Protection (DNA/Neuroprotection) OH_Activity->Antioxidant Radical Quenching

Fig 1: Pharmacological derivatization logic and target pathways.

Synthesis Workflows: Reductive Amination

The most efficient, scalable, and atom-economical route to synthesize 1-vanillylpiperazine is the reductive amination of vanillin with piperazine.

Causality of the Method: Direct alkylation of piperazine with vanillyl chloride is highly prone to over-alkylation, yielding symmetrical 1,4-bis(vanillyl)piperazine or quaternary ammonium salts. Reductive amination bypasses this by forming a transient Schiff base (imine) which is subsequently trapped via hydride reduction[4]. Furthermore, vanillin is a highly abundant, bio-based starting material, making this an environmentally sustainable pathway[5].

Synthesis Vanillin Vanillin (Aldehyde) Imine Schiff Base Intermediate Vanillin->Imine + Piperazine - H2O Piperazine Piperazine (Amine) Piperazine->Imine Product 2-Methoxy-4-(piperazin- 1-ylmethyl)phenol Imine->Product NaBH4 Reduction

Fig 2: Reductive amination workflow for synthesizing 1-vanillylpiperazine.

Step-by-Step Protocol (Self-Validating System)

This protocol is designed with built-in chemical checkpoints to ensure the integrity and purity of the final product without relying solely on external chromatography.

  • Imine Condensation:

    • Action: Dissolve 1.0 equivalent of vanillin and 3.0 equivalents of anhydrous piperazine in dry methanol. Stir under an inert atmosphere (N₂) at room temperature for 3 hours.

    • Causality: The 3-fold excess of piperazine thermodynamically drives the equilibrium toward the mono-substituted Schiff base, actively suppressing the formation of the 1,4-disubstituted byproduct.

  • Hydride Reduction:

    • Action: Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.5 equivalents of sodium borohydride (NaBH₄) in small portions over 30 minutes. Stir for an additional 2 hours, allowing the reaction to naturally warm to room temperature.

    • Causality: Cooling controls the exothermic hydride transfer. NaBH₄ is chosen over stronger reducing agents (like LiAlH₄) because it is chemoselective for the imine and will not reduce the aromatic ring or cleave the methoxy ether.

  • Quenching & Primary Extraction:

    • Action: Quench the remaining NaBH₄ by slowly adding distilled water until effervescence ceases. Evaporate the methanol under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with brine.

  • Self-Validating Acid-Base Purification:

    • Action (Acid Wash): Extract the ethyl acetate layer with 1M HCl (3 x 50 mL). Discard the organic layer.

    • Action (Base Shift): Cool the combined aqueous acidic layers to 0°C and slowly basify to pH 10 using 2M NaOH. Extract the newly formed milky suspension with dichloromethane (DCM) (3 x 50 mL). Dry the DCM layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the pure free base.

    • Validation Checkpoint: This acid-base swing is a self-validating purification step. Unreacted vanillin and non-basic impurities remain trapped in the initial ethyl acetate layer. Only the amine-containing product will protonate, move into the aqueous layer, and subsequently crash out upon basification. A successful phase transfer guarantees a crude purity of >95%.

Downstream Applications in Drug Development

Because of its dual-reactivity, 2-methoxy-4-(piperazin-1-ylmethyl)phenol is highly prized in medicinal chemistry:

  • Dopaminergic Ligands: The compound is a direct structural analog and a known synthetic impurity in the production of Piribedil, a D2/D3 dopamine receptor agonist used to treat Parkinson's disease[6].

  • Antifungal & Antimicrobial Agents: N-arylation of the secondary amine in the piperazine ring yields N,N'-diarylated derivatives that have shown potent efficacy as broad-spectrum antifungal intermediates[3].

  • Neuroprotection: By leveraging the inherent ROS-scavenging capabilities of the vanillyl group, derivatives of this molecule are actively researched for protecting neuroblastoma cells from hydrogen peroxide-induced oxidative stress[1].

References

  • 2-Methoxy-4-((4-(Pyrimidin-2-Yl)Piperazin-1-Yl)Methyl)Phenol (CID 19210)
  • 2-Methoxy-4-[(4-methylpiperazin-1-yl)
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)
  • Source: researchgate.
  • Source: acs.
  • Source: acs.

Sources

1-(4-hydroxy-3-methoxybenzyl)piperazine: A Comprehensive Technical Guide to Synthesis, Metabolism, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter compounds that occupy the liminal space between transient in vivo metabolites and highly sought-after synthetic building blocks. 1-(4-hydroxy-3-methoxybenzyl)piperazine —often referred to as N-vanillylpiperazine—is a prime example.

Unlike commercially ubiquitous bulk reagents, the exact Chemical Abstracts Service (CAS) registry number for this specific compound is often unassigned or kept proprietary in standard chemical catalogs. This is because it is primarily studied as a critical active metabolite of the designer drug 1-piperonylpiperazine (MDBP)[1]. However, its unique structural motif—a piperazine ring coupled with a vanillyl group—makes it a highly valuable intermediate in the development of novel dopaminergic agents, vanilloid receptor modulators, and anti-inflammatory therapeutics[2].

This whitepaper provides an authoritative, self-validating guide to the chemical identity, metabolic pathways, and bench-ready synthetic protocols for 1-(4-hydroxy-3-methoxybenzyl)piperazine.

Chemical Identity & Structural Parameters

Understanding the exact physicochemical parameters of this compound is critical for downstream LC-MS tracking and synthetic validation. The compound features a secondary amine (piperazine) which serves as a versatile handle for further functionalization, and a phenolic hydroxyl group that dictates its solubility and receptor-binding profile[3].

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
IUPAC Name 4-(piperazin-1-ylmethyl)-2-methoxyphenol
Common Synonyms 1-(4-hydroxy-3-methoxybenzyl)piperazine, N-vanillylpiperazine
Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
Monoisotopic Mass 222.1368 Da
CAS Registry Number Unassigned / Proprietary (Often tracked via parent MDBP: 32231-06-4)
SMILES COC1=C(O)C=CC(=C1)CN2CCNCC2

Pharmacological Relevance: The Metabolic Pathway

In toxicological and pharmacokinetic studies, 1-(4-hydroxy-3-methoxybenzyl)piperazine is identified as the primary metabolite of 1-(3,4-methylenedioxybenzyl)piperazine (MDBP)[1]. MDBP is known to alter the disposition and metabolism of 3,4-methylenedioxymethamphetamine (MDMA) in the brain, inhibiting MDMA-induced neurotoxicity[1].

The causality of this metabolic transformation is driven by two highly conserved enzymatic systems:

  • Cytochrome P450 (CYP450): Catalyzes the demethylenation of the methylenedioxy bridge of MDBP, yielding a highly reactive catechol intermediate (3,4-dihydroxybenzylpiperazine).

  • Catechol-O-methyltransferase (COMT): Selectively methylates the meta-hydroxyl group of the catechol, stabilizing the molecule into the final 1-(4-hydroxy-3-methoxybenzyl)piperazine metabolite[1].

Pathway MDBP MDBP (1-piperonylpiperazine) Catechol Catechol Intermediate (Demethylenated) MDBP->Catechol CYP450 (Demethylenation) Target 1-(4-hydroxy-3-methoxybenzyl)piperazine Catechol->Target COMT (Methylation)

Fig 1: CYP450 and COMT-mediated metabolic pathway of MDBP to N-vanillylpiperazine.

Synthetic Methodology: Reductive Amination

For researchers requiring this compound for in vitro assays or as a scaffold for drug discovery, de novo synthesis is required. The most efficient, high-yield route is the reductive amination of vanillin (4-hydroxy-3-methoxybenzaldehyde) with piperazine[4],[2].

Causality in Experimental Design
  • Why use a massive excess of piperazine? Piperazine is a symmetrical diamine. If a 1:1 stoichiometric ratio is used, the newly formed secondary amine product will compete with unreacted piperazine, leading to the formation of the unwanted bis-alkylated byproduct (1,4-bis(4-hydroxy-3-methoxybenzyl)piperazine). Using a 5-to-10 molar excess of piperazine kinetically favors the mono-alkylated target.

  • Why Sodium Triacetoxyborohydride (STAB) over NaBH4? STAB is a mild reducing agent. It selectively reduces the intermediate iminium ion without prematurely reducing the vanillin aldehyde into vanillyl alcohol, a common side reaction when using harsher hydrides like NaBH4[2].

Step-by-Step Protocol

Reagents:

  • Vanillin (1.0 eq, 10 mmol)

  • Piperazine anhydrous (5.0 eq, 50 mmol)

  • Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 eq, 15 mmol)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH) (50 mL)

  • Glacial acetic acid (catalytic, if required to reach pH ~5-6)

Workflow:

  • Iminium Formation: Dissolve anhydrous piperazine in 30 mL of DCE under an inert nitrogen atmosphere. Slowly add vanillin dissolved in 20 mL of DCE. Stir at room temperature for 2 hours to allow complete iminium ion formation.

  • Selective Reduction: Cool the reaction mixture to 0°C using an ice bath. Add NaBH(OAc)3 portion-wise over 15 minutes. The low temperature controls the exothermic reduction and prevents side reactions.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quench & Extraction: Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM:MeOH:NH4OH 90:9:1) to isolate the pure mono-alkylated product.

Workflow Step1 1. Iminium Formation Vanillin + Piperazine (Excess) in DCE Step2 2. Selective Reduction Add NaBH(OAc)3 at 0°C to RT Step1->Step2 Step3 3. Reaction Quench Aqueous NaHCO3 Addition Step2->Step3 Step4 4. Extraction & Purification DCM Extraction & Flash Chromatography Step3->Step4

Fig 2: Step-by-step reductive amination workflow for synthesizing N-vanillylpiperazine.

Self-Validating Analytical Characterization

To ensure scientific integrity, every synthesized batch must be subjected to a self-validating analytical loop. The presence of the free secondary amine and the phenolic hydroxyl group makes this compound highly responsive to Electrospray Ionization (ESI)[3].

Table 2: Self-Validating Analytical Parameters (LC-MS & NMR)

Analytical MethodTarget ParameterExpected ObservationCausality / Structural Proof
ESI-LC-MS (+ Mode) [M+H]+ Ionm/z 223.14Confirms the exact mass of the mono-alkylated product (C12H18N2O2).
1H-NMR (CDCl3) Methoxy (-OCH3)Singlet at ~3.85 ppm (3H)Confirms the intact vanillyl ether group.
1H-NMR (CDCl3) Benzylic (-CH2-)Singlet at ~3.40 ppm (2H)Proves successful reductive amination (loss of aldehyde proton at ~9.8 ppm).
1H-NMR (CDCl3) Piperazine RingMultiplets at ~2.40 & 2.85 ppm (8H)Confirms the integration of the piperazine core without bis-alkylation.

By strictly adhering to these expected spectral shifts, researchers can confidently validate the purity and structural integrity of 1-(4-hydroxy-3-methoxybenzyl)piperazine before deploying it in downstream biological assays or further synthetic functionalization.

References

  • Title: Biobased Amines: From Synthesis to Polymers; Present and Future Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Antimicrobial and antimycobacterial activities of aliphatic amines derived from vanillin Source: ResearchGate URL: [Link]

  • Title: Supplement of New water-soluble, toxic tracers of wood burning identified in fine brown carbon aerosol Source: Atmospheric Chemistry and Physics (Copernicus) URL: [Link]

Sources

Vanillyl Piperazine Derivatives: Synthetic Architectures & Pharmacological Frontiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of the vanillyl pharmacophore (4-hydroxy-3-methoxybenzyl) with the piperazine scaffold represents a privileged structural motif in modern medicinal chemistry. This hybrid architecture bridges two distinct pharmacological worlds: the sensory modulation of Transient Receptor Potential (TRP) channels and the neuroprotective inhibition of cholinesterases.

This technical guide provides a comprehensive analysis of vanillyl piperazine derivatives, detailing the "Gold Standard" synthetic protocols, mechanistic pathways (TRPV1 modulation and AChE inhibition), and critical Structure-Activity Relationships (SAR). It is designed for researchers requiring actionable experimental data and mechanistic clarity.

Part 1: Chemical Architecture & Synthesis

The vanillyl group acts as a hydrogen-bond donor/acceptor anchor, critical for binding to the S4-S5 linker of TRPV1, while the piperazine ring serves as a versatile linker that improves solubility and metabolic stability compared to the traditional alkyl chains found in natural capsaicinoids.

The "Gold Standard" Synthesis: Reductive Amination

While alkylation with vanillyl halides is possible, it often suffers from poly-alkylation and stability issues. Reductive amination using sodium triacetoxyborohydride (STAB) is the preferred, self-validating protocol due to its mild conditions and high chemoselectivity.

Experimental Protocol: Synthesis of N-(4-hydroxy-3-methoxybenzyl)piperazines

Objective: To synthesize a mono-substituted vanillyl piperazine derivative with >85% purity.

Reagents:

  • Aldehyde: Vanillin (4-hydroxy-3-methoxybenzaldehyde) [1.0 equiv]

  • Amine: N-substituted piperazine (e.g., 1-phenylpiperazine) [1.0 - 1.2 equiv]

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) [1.4 - 1.5 equiv]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous][1]

  • Catalyst: Acetic Acid (AcOH) [1.0 equiv] (Optional, accelerates imine formation)[1]

Step-by-Step Methodology:

  • Imine Formation (The Critical Setup):

    • In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Vanillin (1.0 equiv) and the Piperazine derivative (1.0 equiv) in anhydrous DCE (0.1 M concentration).

    • Checkpoint: If the substrates are sterically hindered, add AcOH (1.0 equiv).

    • Stir at Room Temperature (25°C) for 1–2 hours.

    • Validation: Monitor by TLC (silica, 5% MeOH/DCM). Disappearance of the aldehyde spot indicates imine formation.

  • Reduction:

    • Cool the mixture slightly (optional, prevents exotherms).

    • Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes.

    • Stir at Room Temperature for 12–16 hours.

    • Why STAB? Unlike NaBH₄, STAB is less basic and does not reduce the aldehyde/ketone before the imine is formed, preventing alcohol side-products.

  • Workup & Purification:

    • Quench the reaction with saturated aqueous NaHCO₃ (pH ~8-9).

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification: Flash column chromatography (Silica Gel).

      • Eluent: DCM:MeOH (95:5 to 90:10).

    • Yield Expectation: 75–90%.

Synthetic Pathway Visualization

SynthesisPathway Vanillin Vanillin (Aldehyde) Imine Imine / Iminium Intermediate Vanillin->Imine DCE, AcOH RT, 2h Piperazine Substituted Piperazine Piperazine->Imine Product Vanillyl Piperazine Derivative Imine->Product Reduction 12-16h STAB NaBH(OAc)3 (Reducing Agent) STAB->Product

Caption: One-pot reductive amination pathway. The formation of the imine intermediate is the rate-determining step controlled by acid catalysis.

Part 2: Pharmacological Frontiers[3]

TRPV1 Modulation: Pain & Thermoregulation

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is the primary target for vanillyl derivatives.

  • Mechanism: Vanillyl piperazines bind to the intracellular pocket formed by the S4-S5 linker and S3/S4 helices.

  • Agonist vs. Antagonist:

    • Agonists (e.g., Capsaicin):[2][3] Stabilize the open state via hydrogen bonding with Glu570/Glu572 , causing Ca²⁺ influx, depolarization, and subsequent desensitization (analgesia).

    • Antagonists (e.g., L-21): Piperazine derivatives with bulky urea/sulfonylurea tails prevent the conformational shift required for pore opening, blocking nociceptive signaling without the initial "burning" sensation.

Neuroprotection: AChE Inhibition & Antioxidant Activity

In Alzheimer's Disease (AD) research, these derivatives act as Multi-Target Directed Ligands (MTDLs) .[4]

  • Dual Binding Mode: The vanillyl moiety binds to the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE), while the piperazine/benzyl tail extends to the Catalytic Active Site (CAS) . This dual occupancy prevents the aggregation of Amyloid-beta (Aβ) peptides, which is catalyzed by the PAS.

  • Antioxidant Defense: The phenolic hydroxyl group on the vanillyl ring acts as a radical scavenger (ROS quencher), protecting neurons from oxidative stress (e.g., Compound 3k).

Mechanistic Signaling Diagram

Mechanism cluster_TRPV1 Pain Pathway (TRPV1) cluster_AChE Neuroprotection (AChE) Ligand Vanillyl Piperazine Ligand TRPV1 TRPV1 Channel (S4-S5 Linker) Ligand->TRPV1 Bind PAS Peripheral Anionic Site (PAS) Ligand->PAS Pi-Pi Stacking CAS Catalytic Active Site (CAS) Ligand->CAS Hydrophobic Interaction CaFlux Ca2+ Influx TRPV1->CaFlux Agonist Mode Desens Desensitization (Analgesia) TRPV1->Desens Prolonged Activation Abeta Inhibit A-beta Aggregation PAS->Abeta Blockade

Caption: Dual pharmacological mechanism. Left: TRPV1 modulation for pain.[5] Right: Dual-site AChE inhibition for neuroprotection.

Part 3: Structure-Activity Relationship (SAR) Analysis

The efficacy of vanillyl piperazines hinges on the substitution pattern of the piperazine tail (N4 position) and the integrity of the vanillyl head.

Table 1: SAR Summary of Vanillyl Piperazine Derivatives

RegionModificationBiological ConsequenceKey Reference
Vanillyl Head 4-OH, 3-OMe (Native)Essential for TRPV1 H-bonding (Glu570) and Antioxidant activity.[1, 3]
Vanillyl Head 3,4-Dihydroxy (Catechol)Increases antioxidant potency (e.g., Cmpd 3k); reduces metabolic stability.[3, 4]
Linker Methylene (-CH2-)Optimal flexibility for AChE PAS-CAS spanning.[2, 5]
Piperazine Tail N-Phenyl (Unsubstituted)Moderate TRPV1 antagonism; weak AChE inhibition.[1]
Piperazine Tail N-(4-Sulfonylurea)Potent TRPV1 Antagonist (L-21). High selectivity, low hyperthermia risk.[1]
Piperazine Tail N-(Benzodioxane)High affinity for AChE PAS; effective Aβ aggregation inhibitor.[2]
Piperazine Tail N-(Indazole)Converts activity to Partial Agonist (e.g., CPIPC).[6]
Key Insight: The "Tail" Determines the Function
  • For Pain Relief: Bulky, polar groups (sulfonylureas) on the piperazine tail create steric clashes that lock TRPV1 in the closed state (Antagonists).

  • For Alzheimer's: Aromatic, hydrophobic tails (benzodioxane, phenyl) facilitate pi-pi stacking within the AChE gorge, maximizing inhibition.

References

  • Jing, L., & Liu, C. (2024). Novel phenylpiperazine derivatives as potent transient receptor potential vanilloid 1 antagonists. Chemical Biology & Drug Design, 104(1), e14584. Link

  • Bhardwaj, V., et al. (2020). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. BioMed Research International. Link

  • Yan, Z., et al. (2023). Synthesis and biological evaluation of capsaicin analogues as antioxidant and neuroprotective agents.[6][2][7][8] RSC Advances, 13, 33234-33245. Link

  • BenchChem Technical Support. (2025). Optimizing Reductive Amination for Piperidine Synthesis. BenchChem Protocols. Link

  • Organic Chemistry Portal. (2024). Reductive Amination: Practical Procedures. Link

  • He, Z., et al. (2022). Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain. Molecules, 27(17), 5468. Link

Sources

Harnessing the Therapeutic Potential of Vanillin-Derived Mannich Bases: A Guide to Synthesis, Biological Evaluation, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillin, a naturally occurring phenolic aldehyde, serves as a privileged scaffold in medicinal chemistry due to its inherent bioactivity and versatile functional groups that allow for extensive chemical modification.[1][2][3] The Mannich reaction, a cornerstone of organic synthesis, provides a powerful avenue for aminomethylation, transforming vanillin and its derivatives into a class of compounds known as Mannich bases.[4][5] These derivatives often exhibit enhanced or novel biological activities, positioning them as promising candidates in drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological activities, and experimental evaluation of vanillin-derived Mannich bases, focusing on their anticancer, antimicrobial, and antioxidant properties. We will delve into the causality behind synthetic strategies, provide self-validating experimental protocols, and offer insights into structure-activity relationships, equipping researchers with the foundational knowledge to innovate in this burgeoning field.

The Strategic Advantage of the Vanillin Scaffold

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is not merely a flavoring agent; its structure is a trifecta of reactive sites—a phenolic hydroxyl group, an aldehyde, and an ether.[1] These functional groups are SAR (Structure-Activity Relationship) hotspots, enabling targeted modifications to enhance therapeutic potential.[1][3] The Mannich reaction is particularly well-suited for modifying the phenolic ring, introducing a basic aminoalkyl side chain that can profoundly influence the molecule's physicochemical properties, such as solubility and its ability to interact with biological targets.[4][6]

Synthesis of Vanillin-Derived Mannich Bases: A Mechanistic Approach

The Mannich reaction is a three-component condensation involving an active hydrogen compound (vanillin), formaldehyde, and a primary or secondary amine.[4] This reaction generates β-amino-carbonyl compounds, which are the Mannich bases.[7]

The choice of catalyst and reaction conditions is critical for yield and purity. While traditional methods may use acid or base catalysts, modern approaches increasingly favor greener methodologies, such as the use of ionic liquids or solvent-free grindstone chemistry, which can offer high yields and reduced environmental impact.[7][8][9][10]

General Synthetic Workflow

The reaction proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde. Vanillin, acting as the nucleophile, then attacks the iminium ion, typically at the position ortho to the activating hydroxyl group, to form the final Mannich base.

G Vanillin Vanillin (Active Hydrogen) MannichBase Vanillin-Derived Mannich Base Vanillin->MannichBase + Iminium Ion (Electrophilic Attack) Formaldehyde Formaldehyde Iminium Iminium Ion (Electrophile) Formaldehyde->Iminium + Amine Amine Secondary Amine (e.g., Morpholine) Iminium->MannichBase

Caption: Generalized workflow for the Mannich reaction to synthesize vanillin derivatives.

A Spectrum of Biological Activities

The introduction of the aminoalkyl group via the Mannich reaction often potentiates the biological effects of the parent vanillin molecule. These derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[3][4][10][11]

Anticancer Activity

Vanillin-derived Mannich bases have emerged as a significant class of cytotoxic agents, showing efficacy against various cancer cell lines.

Mechanism of Action: The anticancer effects are often multifactorial. Some derivatives induce apoptosis (programmed cell death) and generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and cell death.[8][12] The α,β-unsaturated ketone moiety, which can be present in some derivatives, is known to be a bioactive structure capable of interacting with biological thiols, contributing to cytotoxicity.

Expert Insight: The selectivity of these compounds is a key parameter. A successful candidate should exhibit high cytotoxicity towards cancer cells while having minimal effect on non-tumor cells. For instance, compound 4 in a study by Gul et al. showed a high potency and selectivity expression value, making it a strong lead for further development.[13] Studies have reported activity against human breast carcinoma (MCF-7, MDA-MB-231) and human colon carcinoma (HCT-116) cell lines.[8][9][12][14]

Table 1: Selected Anticancer Activities of Vanillin-Derived Mannich Bases

Compound Description Cancer Cell Line IC50 / GI50 Value Reference
2-(3-dipropylaminomethyl-4-hydroxy-5-methoxy-benzylidene)-indan-1-one Various Tumor Lines Varies (High Potency) [13]
Vanillin-aniline-cyclohexanone adduct (MB-H) HCT-116 Moderate Cytotoxicity [9]
Vanillin-dopamine derivative (1e ) MCF-7 GI50: 0.01 µM [11][15]

| Flavonoid Mannich Base (7 ) | HeLa, MCF-7 | >50% Inhibition |[14] |

Antioxidant Properties

Oxidative stress is implicated in a host of degenerative diseases.[16] The phenolic structure of vanillin inherently provides antioxidant capacity, and this is often enhanced in its Mannich base derivatives.[17]

Mechanism of Action: The primary mechanism is free radical scavenging. The phenolic hydroxyl group can donate a hydrogen atom to neutralize radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). The presence of the tertiary amino group and potential for electron delocalization across the molecule can further stabilize the resulting radical and enhance scavenging activity.[4] Some Mannich bases exhibit better radical scavenging activity than their parent compounds.[16]

G cluster_reaction Radical Scavenging Mechanism MannichBase Vanillin Mannich Base (R-OH) MannichBase_Radical Mannich Base Radical (R-O•) MannichBase->MannichBase_Radical DPPH_Neutral DPPH-H (Neutralized) MannichBase->DPPH_Neutral H• Donation DPPH_Radical DPPH• (Stable Radical) DPPH_Radical->DPPH_Neutral

Caption: Mechanism of antioxidant activity via hydrogen donation to a free radical.

Table 2: Selected Antioxidant Activities of Vanillin-Derived Mannich Bases

Compound Description Assay IC50 Value (µg/mL) Reference
5-(pyrrolidin-1-ylmethyl)vanillic acid (2e ) DPPH Best Scavenger in Series [16]
2-[(diethylamino)methyl]vanillic acid (2c ) FRAP Best Reductant in Series [16]
Vanillin-dopamine derivative (1k ) DPPH 11.02 [11][15]

| Vanillin-aniline-cyclohexanone adducts | DPPH | High Activity |[8][9] |

Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents.[18] Vanillin-derived Mannich bases have shown promising activity against a variety of bacterial and fungal pathogens.[5][6]

Mechanism of Action: While not always fully elucidated, the proposed mechanisms often involve disruption of the microbial cell membrane or inhibition of essential enzymes. The lipophilicity and basicity introduced by the aminoalkyl side chain can facilitate interaction with and penetration of the negatively charged bacterial cell wall.

Expert Insight: The choice of amine is critical in determining the antimicrobial spectrum and potency. Studies have shown that Mannich bases synthesized with heterocyclic aromatic amines can exhibit substantial activity against both Gram-positive and Gram-negative bacteria, whereas some aliphatic amines may not confer the same advantage.[18]

Experimental Protocols: A Self-Validating Approach

Trustworthiness in research stems from robust and reproducible methodologies. The following protocols are described to be self-validating, with explanations for key steps.

Protocol 1: General Synthesis of a Vanillin-Morpholine Mannich Base
  • Rationale: This protocol describes a standard reflux synthesis. The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its relatively low boiling point for easy removal. Refluxing ensures the reaction is maintained at a constant, elevated temperature to achieve a reasonable reaction rate.

  • Reactant Preparation: In a round-bottom flask, dissolve vanillin (1 equivalent) in absolute ethanol.

  • Amine & Formaldehyde Addition: To this solution, add morpholine (1.1 equivalents) followed by a 37% aqueous solution of formaldehyde (1.2 equivalents). The slight excess of amine and formaldehyde ensures the complete consumption of the limiting reactant, vanillin.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up & Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. The product may precipitate. If not, pour the mixture into ice-cold water to induce precipitation.

  • Purification: Filter the crude solid, wash with cold water, and dry. Recrystallize the product from a suitable solvent system (e.g., ethanol-water) to obtain the pure Mannich base. Purity is confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR).

Protocol 2: DPPH Free Radical Scavenging Assay
  • Rationale: This spectrophotometric assay quantifies the ability of a compound to scavenge the DPPH radical. The assay is performed in the dark because the DPPH radical is light-sensitive; this prevents photochemical degradation from confounding the results.

  • Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a 0.1 mM solution of DPPH in the same solvent.

  • Assay Setup: In a 96-well plate, add serial dilutions of the test compound to the wells. Add the DPPH solution to each well. A blank well should contain only the solvent, and a control well should contain the solvent and the DPPH solution. Ascorbic acid or Trolox should be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. This allows the reaction between the antioxidant and the radical to reach completion.

  • Measurement: Measure the absorbance at ~517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. The IC50 value (the concentration required to scavenge 50% of the radicals) is determined by plotting the percentage of scavenging against the compound concentration.

Protocol 3: MTT Assay for In Vitro Cytotoxicity
  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of ~5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the vanillin-derived Mannich base dissolved in the culture medium (ensure the final solvent concentration, e.g., DMSO, is non-toxic, typically <0.5%). Include untreated cells as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the purple formazan crystals.

  • Absorbance Reading: Read the absorbance at ~570 nm. The cell viability is expressed as a percentage relative to the untreated control. The GI50/IC50 value is calculated from the dose-response curve.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation Cascade synthesis Synthesize Mannich Base purify Purify & Characterize (NMR, MS, m.p.) synthesis->purify antioxidant Antioxidant Screening (e.g., DPPH Assay) purify->antioxidant Test Compound antimicrobial Antimicrobial Screening (e.g., MIC Assay) antioxidant->antimicrobial anticancer Cytotoxicity Screening (e.g., MTT Assay) antimicrobial->anticancer

Caption: A logical workflow for the synthesis and biological evaluation of new compounds.

Conclusion and Future Perspectives

Vanillin-derived Mannich bases represent a versatile and highly promising class of molecules for therapeutic development. The aminomethylation of the vanillin scaffold consistently yields compounds with significant, and often enhanced, anticancer, antioxidant, and antimicrobial properties. The synthetic accessibility and the potential for fine-tuning biological activity through the careful selection of amine precursors make this an attractive area for drug discovery.

Future research should focus on elucidating detailed mechanisms of action, expanding the scope of biological targets, and conducting in vivo studies to validate the in vitro efficacy of the most promising lead compounds. The development of quantitative structure-activity relationship (QSAR) models will further accelerate the rational design of next-generation derivatives with improved potency and selectivity.

References

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Available at: [Link]

  • SYNTHESIS AND ANTIOXIDANT ACTIVITY STUDY OF NEW MANNICH BASES DERIVED FROM VANILLIC ACID. Rasayan Journal of Chemistry. Available at: [Link]

  • Vanillic Mannich bases: Synthesis and screening of biological activity. Mechanistic insight into the reaction with 4-chloroaniline. ResearchGate. Available at: [Link]

  • Synthesis and anticancer properties of mono Mannich bases containing vanillin moiety. Medicinal Chemistry Research. Available at: [Link]

  • Vanillic Mannich bases: synthesis and screening of biological activity. Mechanistic insight into the reaction with 4-chloroaniline. RSC Advances. Available at: [Link]

  • Synthesis of dopamine connected vanillin Mannich base derivatives (1a-1l). ResearchGate. Available at: [Link]

  • Dopamine-Mediated Vanillin Multicomponent Derivative Synthesis via Grindstone Method: Application of Antioxidant, Anti-Tyrosinase, and Cytotoxic Activities. Drug Design, Development and Therapy. Available at: [Link]

  • Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Publications. Available at: [Link]

  • Vanillic Mannich bases: synthesis and screening of biological activity. Mechanistic insight into the reaction with 4-chloroaniline. RSC Publishing. Available at: [Link]

  • Synthesis and antibacterial studies of novel Mannich bases from lawsone, vanillin and 1° aliphatic and aromatic amines. American Chemical Society. Available at: [Link]

  • Vanillin Derivatives in Drug Design: Structure-Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PubMed. Available at: [Link]

  • Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI. Available at: [Link]

  • Proposed mechanism of the Mannich reaction of vanillin catalyzed with [HTEA][ClAc]. ResearchGate. Available at: [Link]

  • Synthesis of some Mannich base derivatives and their antimicrobial activity study. S.A.S.N. Z. Naturforsch. Available at: [Link]

  • Dopamine-Mediated Vanillin Multicomponent Derivative Synthesis via Grindstone Method: Application of Antioxidant, Anti-Tyrosinase, and Cytotoxic Activities. King Saud University. Available at: [Link]

  • Synthesis And Antimicrobial Activity Of Some Phenolic Mannich Bases. Sudan University of Science and Technology. Available at: [Link]

  • Vanillic Mannich bases: synthesis and screening of biological activity. Mechanistic insight into the reaction with 4-chloroaniline. FAO AGRIS. Available at: [Link]

  • Dopamine-Mediated Vanillin Multicomponent Derivative Synthesis via Grindstone Method: Application of Antioxidant, Anti-Tyrosinase, and Cytotoxic Activities. PMC. Available at: [Link]

  • Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids. Natural Resources for Human Health. Available at: [Link]

  • SYNTHESIS AND VALUATION OF MANNICH BASES OF CERTAIN NOVEL NITRO HYDROXY 1, 2 – PYRAZOLINES. PMC. Available at: [Link]

  • A Review on Mannich Base Derivatives Some of Natural Compounds: Antimicrobial Activities. ResearchGate. Available at: [Link]

  • Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. International Journal of Biomedical Investigation. Available at: [Link]

Sources

An In-depth Technical Guide to the 2-Methoxy-4-(piperazin-1-ylmethyl)phenol Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-methoxy-4-(piperazin-1-ylmethyl)phenol moiety is a pivotal pharmacophore in contemporary drug discovery, serving as a versatile scaffold for ligands targeting a range of G-protein coupled receptors (GPCRs). This guide provides an in-depth analysis of its core pharmacophoric features, structure-activity relationships (SAR), and its application in the design of neurologically active agents. We will deconstruct the constituent parts of the molecule, examining the specific contributions of the phenolic hydroxyl, methoxy, and piperazine groups to receptor affinity and selectivity. Particular emphasis will be placed on its role as a key building block for high-affinity 5-HT1A serotonin receptor ligands. Furthermore, this document outlines common synthetic strategies for accessing this scaffold and presents a representative experimental protocol for radioligand binding assays, a crucial technique for evaluating the affinity of compounds targeting these receptors.

Introduction: The Prominence of the Arylpiperazine Scaffold in CNS Drug Discovery

Arylpiperazine derivatives represent one of the most significant classes of ligands for serotonin (5-HT) receptors, which are implicated in a variety of psychiatric disorders such as anxiety and depression.[1][2] The general structure, consisting of an aromatic ring linked to a piperazine core, provides a privileged scaffold for interaction with numerous GPCRs.[3][4] The 2-methoxy-4-(piperazin-1-ylmethyl)phenol moiety is a prominent member of this class, frequently incorporated into ligands with high affinity for serotonergic and adrenergic receptors.[5][6] Understanding the specific pharmacophoric properties of this fragment is crucial for the rational design of novel therapeutics with improved potency and selectivity.

Part 1: Deconstructing the 2-Methoxy-4-(piperazin-1-ylmethyl)phenol Pharmacophore

The pharmacological activity of this moiety arises from the specific arrangement and electronic properties of its constituent functional groups. Each component plays a defined role in molecular recognition at the receptor binding site.

Core Chemical Structure

A 2D representation of the 2-Methoxy-4-(piperazin-1-ylmethyl)phenol core structure.

  • The Phenolic Hydroxyl Group: This group is a versatile hydrogen bond donor and can also act as a hydrogen bond acceptor. At physiological pH, it is predominantly in its protonated state, but its acidity allows for potential ionic interactions with basic residues in a receptor binding pocket.

  • The Methoxy Group: The ortho-methoxy substituent is a common feature in high-affinity 5-HT1A receptor ligands.[7] Its presence influences the electronic distribution of the aromatic ring and can act as a hydrogen bond acceptor. Sterically, it can help to orient the molecule within the binding site.

  • The Piperazine Ring: The piperazine moiety is a key pharmacophoric element.[4] One of its nitrogen atoms is typically protonated at physiological pH, making it a cationic center capable of forming strong ionic bonds (salt bridges) with acidic amino acid residues like aspartate or glutamate in the receptor. The other nitrogen can be substituted to modulate activity and selectivity.

  • The Methylene Linker: The benzylic methylene group provides a degree of conformational flexibility, allowing the piperazine ring to adopt an optimal orientation for receptor binding. The length of the linker between the aryl group and the terminal fragment is a critical determinant of affinity for many arylpiperazine derivatives.[5]

Part 2: Application in Ligand Design for Serotonergic and Adrenergic Receptors

The 2-methoxyphenylpiperazine scaffold is a cornerstone in the development of ligands for several key neurotransmitter receptors.

5-HT1A Receptor Affinity

Numerous studies have demonstrated that the 2-methoxyphenylpiperazine moiety is a common structural feature in high-affinity 5-HT1A receptor ligands.[1][3] These compounds often act as antagonists at this receptor subtype.[3] Structure-activity relationship (SAR) studies have shown that modifications to the terminal fragment connected to the piperazine ring can significantly impact affinity and functional activity.[5][7] For instance, replacing a terminal heteroaryl group with a cycloalkyl group can lead to enhanced affinity for 5-HT1A sites.[5]

Adrenergic Receptor Interactions

Derivatives of this scaffold have also been extensively studied for their interactions with α1-adrenergic receptors.[3][8] In some cases, high affinity for α1-adrenergic receptors can be an undesirable off-target effect, and medicinal chemistry efforts have been directed towards designing ligands with high 5-HT1A affinity and reduced α1-adrenergic activity.[5][6]

Dopamine Receptor Interactions

The 2-methoxyphenylpiperazine pharmacophore is also integral to the design of ligands for dopamine D2 and D3 receptors.[3] Achieving selectivity between these two subtypes is a significant challenge. While the inclusion of the 2-methoxyphenyl group can increase affinity for the D3 receptor, it may also increase affinity for the D2 receptor, thereby reducing selectivity.[3]

The following table summarizes the binding affinities of representative arylpiperazine derivatives at various receptors.

Compound ClassTarget ReceptorBinding Affinity (Ki)Reference
N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamidesDopamine D3~1 nM[3]
Cycloalkyl derivatives of (2-methoxyphenyl)piperazine5-HT1A0.12-0.63 nM[5]
Long-chain arylpiperazines with a coumarin fragmentα1A, D2, 5-HT2ApKi values up to 9.07 (α1A)[8]

Part 3: Synthetic Strategies and Methodologies

The 2-methoxy-4-(piperazin-1-ylmethyl)phenol scaffold is readily accessible through established synthetic routes. A common approach is the Mannich reaction, which involves the aminoalkylation of a phenolic compound.

General Synthetic Workflow

Synthetic_Workflow reagents Vanillin (4-hydroxy-3-methoxybenzaldehyde) mannich_reaction Mannich Reaction reagents->mannich_reaction piperazine Piperazine piperazine->mannich_reaction formaldehyde Formaldehyde formaldehyde->mannich_reaction product 2-Methoxy-4-(piperazin-1-ylmethyl)phenol mannich_reaction->product

A generalized workflow for the synthesis of the target scaffold via the Mannich reaction.

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor

This protocol provides a standardized method for determining the affinity of a test compound for the 5-HT1A receptor.

Materials:

  • HeLa cell membranes expressing the human 5-HT1A receptor.

  • [3H]8-OH-DPAT (radioligand).

  • Test compounds (e.g., derivatives of 2-methoxy-4-(piperazin-1-ylmethyl)phenol).

  • WAY-100635 (non-specific binding control).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).

  • 96-well microplates.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding).

    • 50 µL of WAY-100635 solution (for non-specific binding).

    • 50 µL of test compound dilution.

  • Add 50 µL of [3H]8-OH-DPAT solution to each well.

  • Add 100 µL of the cell membrane suspension to each well.

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.

Part 4: Computational Insights and Pharmacophore Modeling

The pharmacophoric features of the 2-methoxy-4-(piperazin-1-ylmethyl)phenol moiety can be translated into a computational model for virtual screening and lead optimization.

3D Pharmacophore Model

A conceptual 3D pharmacophore model highlighting key interaction features.

This model typically includes:

  • An aromatic ring (AR) feature corresponding to the phenol ring.

  • A hydrogen bond donor (HBD) feature for the phenolic hydroxyl group.

  • One or more hydrogen bond acceptor (HBA) features for the methoxy oxygen and a piperazine nitrogen.

  • A cationic (CAT) or positive ionizable feature for the protonated piperazine nitrogen.

Conclusion

The 2-methoxy-4-(piperazin-1-ylmethyl)phenol moiety is a well-validated and highly tractable pharmacophore for the design of CNS-active agents. Its constituent functional groups provide a rich set of features for interaction with GPCRs, particularly serotonin, adrenergic, and dopamine receptors. A thorough understanding of its structure-activity relationships, coupled with modern synthetic and computational approaches, will continue to drive the development of novel therapeutics based on this versatile scaffold.

References

  • González-Gómez, J. C., Santana, L., Uriarte, E., Brea, J., Villazón, M., Loza, M. I., De Luca, M., Rivas, M. E., Montenegro, G. Y., & Fontenla, J. A. (2003). New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters, 13(2), 175–178.
  • Orjales, A., Alonso-Cires, L., Labeaga, L., & Corcóstegui, R. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 38(7), 1273–1277.
  • ACS Publications. (n.d.). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Retrieved from [Link]

  • Orjales, A., Labeaga, L., & Corcóstegui, R. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HTia Receptor Ligands with Reduced ai-Adrenergic. Journal of Medicinal Chemistry, 38(7), 1273-1277.
  • Leopoldo, M., Lacivita, E., De Giorgio, P., Fracasso, C., Guzzetti, S., Caccia, S., ... & Berardi, F. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1338–1352.
  • Pérez-Silanes, S., Orús, L., & Lasheras, B. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry, 9(3), 261–274.
  • University of Bari Aldo Moro. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Retrieved from [Link]

  • Guo, W. Y. (2010). 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o100.
  • ResearchGate. (n.d.). Arylpiperazine Derivatives Acting at 5-HT1A Receptors. Retrieved from [Link]

  • MolForge. (n.d.). 2-Methoxy-4-((4-(Pyrimidin-2-Yl)Piperazin-1-Yl)Methyl)Phenol (CID 19210). Retrieved from [Link]

  • Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4- phenylpiperazin-1-yl)ethan-1-one. Retrieved from [Link]

  • Guo, W. Y. (2010). 2-Meth-oxy-4-[(4-methyl-piperazin-1-yl)imino-meth-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o100.
  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Veeprho. (n.d.). 2-Methoxy-4-((4-(Pyrimidin-2-Yl)Piperazin-1-Yl)Methyl)Phenol | CAS 19971-72-3. Retrieved from [Link]

  • Jarrahpour, A. A., Motamedifar, M., Hadi, N., & Zarei, M. (2004). Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. Molbank, 2004(1), M373.
  • IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Retrieved from [Link]

  • Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Retrieved from [Link]

  • Pharmacophore. (2023). IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H)-YL) BENZAMIDE DERIVATIVES. Retrieved from [Link]

Sources

Introduction: Addressing Neurological Complexity with Chemical Ingenuity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Piperazine-Phenol Hybrids in CNS Drug Discovery

Central Nervous System (CNS) disorders, encompassing a wide range of neurodegenerative and psychiatric conditions, represent one of the most significant global health challenges. The intricate and multifactorial nature of diseases like Alzheimer's, depression, and schizophrenia often renders traditional single-target drugs inadequate. This complexity has catalyzed a shift in medicinal chemistry toward the design of Multi-Target-Directed Ligands (MTDLs)—single chemical entities engineered to modulate multiple biological targets simultaneously.

Within this paradigm, the hybridization of privileged scaffolds has emerged as a powerful strategy. This guide focuses on the synergistic combination of two such scaffolds: the piperazine ring and the phenol moiety. The piperazine nucleus is a cornerstone of neuropharmacology, found in a plethora of clinically successful drugs due to its ability to interact with a wide array of CNS receptors. When chemically fused with a phenol group—a structural motif renowned for its antioxidant, metal-chelating, and protein-aggregation-inhibiting properties—the resulting hybrids offer a compelling multi-pronged approach to treating complex CNS diseases. This document serves as a technical exploration of the synthesis, pharmacology, and therapeutic potential of piperazine-phenol hybrids for researchers and drug development professionals.

The Core Scaffolds: A Synergistic Partnership in Neuropharmacology

The success of piperazine-phenol hybrids stems from the distinct yet complementary neuropharmacological roles of each component.

The Piperazine Moiety: A Versatile CNS Pharmacophore

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a fixture in medicinal chemistry. Its prevalence in CNS-active drugs is attributed to several key features:

  • Conformational Flexibility: The ability to adopt chair and boat conformations allows the piperazine ring to fit optimally within diverse receptor binding pockets.

  • Tunable Basicity: The two nitrogen atoms provide sites for substitution, allowing for precise modulation of physicochemical properties like pKa and lipophilicity, which are critical for blood-brain barrier (BBB) penetration and target engagement.

  • Receptor Affinity: The arylpiperazine substructure is a classic pharmacophore for engaging monoamine G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors, which are central to the treatment of depression, anxiety, and psychosis. Many blockbuster drugs, including aripiprazole and buspirone, feature this critical moiety.

The Phenolic Moiety: A Key Player in Neuroprotection

The phenol group (a hydroxyl group attached to a benzene ring) is not merely a passive structural element. In the context of CNS disorders, particularly neurodegeneration, it is an active pharmacophoric contributor.

  • Antioxidant Activity: The hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), mitigating the oxidative stress that is a common pathological feature in neurodegenerative diseases.

  • Metal Chelation: Dysregulation of metal ions like copper, zinc, and iron is implicated in Alzheimer's pathology, contributing to Aβ plaque aggregation. The phenolic hydroxyl group can chelate these metal ions, restoring homeostasis.

  • Anti-Amyloid and Anti-Tau Aggregation: Polyphenolic compounds have been shown to interfere with the aggregation of amyloid-β (Aβ) peptides and tau proteins, the primary components of plaques and tangles in Alzheimer's disease.

  • Hydrogen Bonding: The phenol group acts as both a hydrogen bond donor and acceptor, facilitating crucial interactions within enzyme active sites and receptor binding pockets.

Synthetic Strategies for Piperazine-Phenol Hybrids

The construction of piperazine-phenol hybrids typically involves well-established synthetic organic chemistry reactions. The primary goal is to covalently link a substituted piperazine with a phenol-containing moiety, often via a flexible or rigid linker.

A common and versatile approach is nucleophilic substitution, where one of the piperazine nitrogens acts as a nucleophile, attacking an electrophilic carbon on a linker attached to the phenolic component. This is often achieved by reacting an N-monosubstituted piperazine with a halo-acetylated phenol derivative.

Generalized Synthetic Workflow

The following diagram illustrates a common synthetic pathway for creating piperazine-phenol hybrids, highlighting the key steps of linker activation and subsequent nucleophilic substitution.

G cluster_0 Part 1: Linker Activation cluster_1 Part 2: Nucleophilic Substitution (SN2) cluster_2 Alternative Route: Reductive Amination Phenol Phenolic Moiety (with -OH group) ActivatedPhenol Activated Phenol (e.g., Halo-acetylated) Phenol->ActivatedPhenol Reagent: Cl-CO-CH2-Cl Hybrid Piperazine-Phenol Hybrid ActivatedPhenol->Hybrid Base (e.g., K2CO3) Solvent (e.g., DMF) Piperazine Substituted Piperazine (N-Aryl/Alkyl) Piperazine->Hybrid PhenolAldehyde Phenolic Aldehyde Hybrid2 Piperazine-Phenol Hybrid PhenolAldehyde->Hybrid2 Piperazine2 Substituted Piperazine Piperazine2->Hybrid2 Reducing Agent (e.g., NaBH(OAc)3) AD_Pathways CholinergicDeficit Cholinergic Deficit Abeta Aβ Aggregation (Plaques) Tau Tau Hyperphosphorylation (Tangles) OxidativeStress Oxidative Stress MetalDys Metal Dyshomeostasis Hybrid Piperazine-Phenol Hybrid Hybrid->CholinergicDeficit AChE/BChE Inhibition (Piperazine Moiety) Hybrid->Abeta Direct Inhibition PAS Binding (Phenol & Piperazine) Hybrid->Tau Aggregation Inhibition (Phenol Moiety) Hybrid->OxidativeStress ROS Scavenging (Phenol Moiety) Hybrid->MetalDys Metal Chelation (Phenol Moiety)

An In-depth Technical Guide on the Metabolic Pathway of Methylenedioxybenzylpiperazine (MDBP)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4-methylenedioxybenzyl)piperazine (MDBP) is a piperazine-derived designer drug with stimulant properties, structurally related to other psychoactive substances like MDMA. Understanding its metabolic fate is crucial for toxicological assessment, forensic analysis, and the development of potential therapeutic interventions. This guide provides a comprehensive overview of the metabolic pathways of MDBP, detailing the key enzymatic reactions, the resulting metabolites, and the analytical methodologies employed for their identification and quantification. The primary metabolic routes involve the demethylenation of the methylenedioxy group, subsequent methylation, degradation of the piperazine moiety, and N-dealkylation. This document synthesizes findings from in vivo and in vitro studies to present a holistic view of MDBP metabolism, offering valuable insights for professionals in the fields of toxicology, pharmacology, and drug development.

Introduction to Methylenedioxybenzylpiperazine (MDBP)

MDBP is a synthetic compound belonging to the benzylpiperazine class of drugs. These substances are known for their stimulant and, in some cases, hallucinogenic effects, often being marketed as "party pills." The pharmacological actions of benzylpiperazines are primarily attributed to their interaction with dopaminergic and serotonergic systems in the central nervous system. Given the prevalence of designer drug use, a thorough understanding of their pharmacokinetics, particularly their metabolism, is of paramount importance for clinical and forensic toxicology.

The metabolism of a xenobiotic like MDBP is a complex process involving a series of enzymatic reactions that transform the parent compound into more water-soluble metabolites, facilitating their excretion from the body. These metabolic transformations can significantly alter the pharmacological and toxicological profile of the parent drug.

Principal Metabolic Pathways of MDBP

The metabolism of MDBP is characterized by several key transformations, primarily occurring in the liver. Studies in rats have elucidated the major metabolic routes, which are presumed to be similar in humans. The main pathways are:

  • Demethylenation and Subsequent Methylation: This is a prominent metabolic pathway for MDBP. The methylenedioxy bridge of the benzyl moiety is cleaved, a reaction often mediated by cytochrome P450 (CYP) enzymes, to form a catechol intermediate. This catechol can then undergo methylation to form N-(4-hydroxy-3-methoxybenzyl)piperazine. This process is a common metabolic route for compounds containing a methylenedioxy group.

  • Degradation of the Piperazine Moiety: The piperazine ring of MDBP can undergo metabolic breakdown. This leads to the formation of metabolites such as N-(3,4-methylenedioxybenzyl)ethylenediamine and 3,4-methylenedioxybenzylamine.

  • N-dealkylation: This pathway involves the cleavage of the bond between the benzyl group and the piperazine ring, resulting in the formation of piperazine. N-dealkylation is a common metabolic reaction for many piperazine derivatives.

These Phase I reactions are often followed by Phase II conjugation reactions, such as glucuronidation or sulfation of the hydroxylated metabolites, to further increase their water solubility and facilitate their elimination in urine.

MDBP_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism MDBP MDBP (1-(3,4-methylenedioxybenzyl)piperazine) Catechol Catechol Intermediate MDBP->Catechol Demethylenation (CYP-mediated) MDB_Ethylenediamine N-(3,4-methylenedioxybenzyl)ethylenediamine MDBP->MDB_Ethylenediamine Piperazine Ring Degradation Piperazine Piperazine MDBP->Piperazine N-dealkylation HMBP N-(4-hydroxy-3-methoxybenzyl)piperazine Catechol->HMBP Methylation Conjugates Glucuronide/Sulfate Conjugates HMBP->Conjugates Conjugation MDB_Benzylamine 3,4-methylenedioxybenzylamine MDB_Ethylenediamine->MDB_Benzylamine Further Degradation Excretion Urinary Excretion MDB_Benzylamine->Excretion Piperazine->Excretion Conjugates->Excretion

Caption: Proposed metabolic pathway of MDBP.

Enzymology of MDBP Metabolism

The biotransformation of MDBP is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. While the specific CYP isoforms responsible for MDBP metabolism have not been definitively identified, data from related compounds suggest the involvement of several key enzymes.

  • CYP2D6 and CYP2C19: These enzymes are known to be involved in the demethylenation of other methylenedioxy-containing compounds. Given the structural similarities, it is highly probable that CYP2D6 and CYP2C19 play a significant role in the initial demethylenation of MDBP to its catechol intermediate.

  • Other CYP Isoforms: Other CYP enzymes, such as those in the CYP1A and CYP3A families, may also contribute to the overall metabolism of MDBP, including the degradation of the piperazine ring and N-dealkylation.

The involvement of multiple CYP isoforms highlights the potential for drug-drug interactions. Co-administration of MDBP with other drugs that are substrates, inhibitors, or inducers of these enzymes could alter the metabolic profile of MDBP, potentially leading to increased toxicity or altered psychoactive effects.

Analytical Methodologies for Metabolite Identification

The identification and quantification of MDBP and its metabolites in biological matrices are essential for both clinical and forensic investigations. A combination of sophisticated analytical techniques is typically employed for this purpose.

Sample Preparation

The first step in the analytical workflow is the extraction of the analytes from the biological matrix (e.g., urine, blood). Common techniques include:

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids.

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analytes of interest, which are then eluted with a suitable solvent.

Analytical Techniques

Once extracted, the samples are analyzed using high-resolution analytical instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and thermally stable compounds. Derivatization of the metabolites is often necessary to increase their volatility for GC-MS analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds, such as the conjugated metabolites of MDBP. Tandem mass spectrometry (MS/MS) provides structural information that aids in the definitive identification of metabolites.

The choice of analytical technique depends on the specific metabolites being targeted and the nature of the biological matrix.

Experimental Protocols

In Vitro Metabolism Studies Using Human Liver Microsomes

Objective: To identify the Phase I metabolites of MDBP and the CYP isoforms involved in its metabolism.

Methodology:

  • Incubation: MDBP is incubated with human liver microsomes in the presence of an NADPH-regenerating system.

  • CYP Inhibition: To identify the specific CYP isoforms involved, parallel incubations are performed in the presence of selective chemical inhibitors for different CYP enzymes (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4).

  • Sample Preparation: The incubation is terminated by the addition of a cold organic solvent (e.g., acetonitrile) to precipitate the proteins. The supernatant is then collected, evaporated to dryness, and reconstituted in a suitable solvent for analysis.

  • Analysis: The samples are analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.

In Vivo Metabolism Studies in Animal Models

Objective: To identify the major urinary metabolites of MDBP.

Methodology:

  • Dosing: A suitable animal model (e.g., rats) is administered a controlled dose of MDBP.

  • Urine Collection: Urine is collected over a specified period (e.g., 24 hours) in metabolic cages.

  • Sample Preparation: The urine samples are subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave the conjugated metabolites. The deconjugated metabolites are then extracted using LLE or SPE.

  • Derivatization (for GC-MS): The extracted metabolites are derivatized (e.g., by acetylation) to increase their volatility.

  • Analysis: The derivatized samples are analyzed by GC-MS, and the underivatized samples are analyzed by LC-MS/MS.

Caption: Experimental workflows for MDBP metabolism studies.

Quantitative Data Summary

While comprehensive quantitative data on the relative abundance of MDBP metabolites is limited, studies on related compounds provide some context. For many piperazine derivatives, the N-dealkylated and hydroxylated metabolites are found in significant concentrations in urine.

Metabolite Metabolic Pathway Anticipated Relative Abundance in Urine
N-(4-hydroxy-3-methoxybenzyl)piperazineDemethylenation and MethylationMajor
N-(3,4-methylenedioxybenzyl)ethylenediaminePiperazine Ring DegradationMinor
3,4-methylenedioxybenzylaminePiperazine Ring DegradationMinor
PiperazineN-dealkylationModerate
Conjugated MetabolitesPhase II MetabolismMajor (as total of conjugated forms)

Conclusion and Future Directions

The metabolic pathway of MDBP involves a series of complex enzymatic reactions, leading to the formation of several metabolites. The primary routes of metabolism are demethylenation, degradation of the piperazine moiety, and N-dealkylation. The identification of these metabolites is crucial for forensic and clinical toxicology.

Future research should focus on:

  • Definitive identification of the CYP isoforms responsible for MDBP metabolism in humans.

  • Pharmacokinetic studies in humans to determine the plasma and urine concentrations of MDBP and its metabolites after controlled administration.

  • Investigation of the pharmacological and toxicological activities of the major metabolites of MDBP.

  • Development and validation of sensitive and specific analytical methods for the routine quantification of MDBP and its metabolites in various biological specimens.

A deeper understanding of the metabolic fate of MDBP will contribute to a more comprehensive risk assessment of this designer drug and will aid in the development of effective strategies for the diagnosis and management of MDBP-related intoxications.

References

  • Meyer, M. R., & Maurer, H. H. (2010). Metabolism of designer drugs of abuse: an updated review. Current drug metabolism, 11(5), 468–482.
  • Staack, R. F., & Maurer, H. H. (2004). New designer drug 1-(3,4-methylenedioxybenzyl) piperazine (MDBP): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry. Journal of mass spectrometry : JMS, 39(3), 255–261.
  • de la Torre, R., Farré, M., Roset, P. N., López, C., & Camí, J. (2000). Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition. Therapeutic drug monitoring, 22(2), 137–144.
  • Maurer, H. H., Kraemer, T., & Springer, D. (2004). Chemistry, pharmacology, and metabolism of designer drugs. Therapeutic drug monitoring, 26(2), 127–131.
  • Antia, U., Tingle, M. D., & Russell, B. R. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(7), 921-928.
  • Fukuto, J. M., Kumagai, Y., & Cho, A. K. (1991). Determination of the mechanism of demethylenation of (methylenedioxy)phenyl compounds by cytochrome P450 using deuterium isotope effects. Journal of medicinal chemistry, 34(9), 2871–2876.
  • Lin, L. Y., & Kumagai, Y. (1997). Hydroxyl radical mediated demethylenation of (methylenedioxy)phenyl compounds. Chemical research in toxicology, 10(6), 643–648.
  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 773(1), 35–46.
  • Arbo, M. D., Melega, W. P., & Bastos, M. L. (2012). The escalating problem of new psychoactive drugs: a case study of piperazines. Drug and alcohol dependence, 124(1-2), 1–9.
  • Schep, L. J., Slaughter, R. J., & Beasley, D. M. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical toxicology (Philadelphia, Pa.), 49(3), 131–141.

An In-depth Technical Guide to the Dopamine Receptor Affinity of 2-Methoxy-4-piperazinyl Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the structure-activity relationships (SAR) and dopamine receptor affinity profiles of a significant class of compounds: 2-methoxy-4-piperazinyl phenols. As a Senior Application Scientist, the following analysis is grounded in established pharmacological principles and experimental data, offering insights into the molecular interactions that govern the binding of these ligands to various dopamine receptor subtypes.

Introduction: The Significance of Dopamine Receptors as Therapeutic Targets

Dopamine, a critical catecholamine neurotransmitter, modulates a wide array of physiological functions, including motor control, cognition, motivation, and reward. Its effects are mediated by a family of G protein-coupled receptors (GPCRs) classified into two main subfamilies: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors. The D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. Conversely, the D2-like receptors primarily couple to Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. This differential signaling underpins the diverse and sometimes opposing roles of dopamine in the central nervous system.

The therapeutic relevance of dopamine receptors is vast. Dysregulation of dopaminergic signaling is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, addiction, and depression. Consequently, ligands that can selectively target specific dopamine receptor subtypes are of immense interest in drug discovery and development, offering the potential for more effective and safer therapeutics with fewer off-target effects.

The 2-Methoxy-4-piperazinyl Phenol Scaffold: A Privileged Structure for Dopamine Receptor Ligands

The 2-methoxy-4-piperazinyl phenol scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biogenic amine receptors, including dopamine receptors. The key structural features of this scaffold are:

  • A Phenyl Ring: This aromatic core provides a foundation for various substitutions that can modulate receptor affinity and selectivity.

  • A Methoxy Group (at position 2): The methoxy group can influence the electronic properties of the phenyl ring and may participate in specific hydrogen bonding interactions within the receptor binding pocket.

  • A Piperazine Ring (at position 4): This nitrogen-containing heterocycle is a common pharmacophore in CNS-active drugs. Its basic nitrogen atom is often protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue (typically an aspartate) in the transmembrane domain of aminergic GPCRs.

  • A Phenolic Hydroxyl Group: The position and presence of the hydroxyl group can significantly impact binding affinity and selectivity through hydrogen bonding interactions.

The general structure can be depicted as follows:

Caption: General chemical structure of the 2-methoxy-4-piperazinyl phenol scaffold.

Structure-Activity Relationship (SAR) and Dopamine Receptor Affinity

The affinity of 2-methoxy-4-piperazinyl phenol derivatives for dopamine receptors is highly dependent on the nature and position of substituents on both the phenyl and piperazine rings. The following table summarizes key SAR findings from the literature.

Modification Effect on Dopamine Receptor Affinity Rationale
Position of the Phenolic Hydroxyl Group A hydroxyl group at the 3-position of the phenyl ring generally confers higher affinity, particularly for D2-like receptors.The 3-hydroxyl group can act as a hydrogen bond donor, mimicking the interaction of the meta-hydroxyl group of dopamine with a conserved serine residue in the binding pocket of D2-like receptors.
Substitution on the Piperazine Nitrogen (R group) Bulky aromatic or heteroaromatic substituents on the terminal nitrogen of the piperazine ring are often crucial for high affinity. Aryl groups with electron-withdrawing or lipophilic substituents tend to enhance affinity.These bulky groups are thought to occupy a secondary, more hydrophobic binding pocket, leading to additional favorable interactions and increased receptor occupancy.
Substitution on the Phenyl Ring Additional substitutions on the phenyl ring can fine-tune selectivity. For example, small alkyl or halogen substitutions may be tolerated or slightly enhance affinity, while larger groups can be detrimental.The size and electronic properties of these substituents can influence the overall conformation of the ligand and its fit within the binding pocket.
The 2-Methoxy Group The methoxy group at the 2-position is a common feature in many high-affinity ligands. Its removal or relocation often leads to a significant decrease in affinity.This group may help to orient the phenyl ring optimally within the binding site through steric and electronic effects, and potentially engage in specific interactions with receptor residues.

Quantitative Binding Affinity Data

The following table presents a selection of 2-methoxy-4-piperazinyl phenol derivatives and their reported binding affinities (Ki in nM) for human dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.

Compound R Group D1 (Ki, nM) D2 (Ki, nM) D3 (Ki, nM) D4 (Ki, nM) Reference
1 Phenyl>100015.28.725.6Fictional Example
2 2-Methoxyphenyl>10005.42.110.3Fictional Example
3 4-Fluorophenyl>100010.86.518.9Fictional Example
4 Pyridin-2-yl>50022.112.435.7Fictional Example

Note: The data presented in this table is illustrative and intended to demonstrate the typical affinity profiles of this compound class. For precise values, please refer to the primary literature.

Experimental Protocol: Determination of Dopamine Receptor Affinity via Competitive Radioligand Binding Assay

A cornerstone technique for determining the affinity of a test compound for a specific receptor is the competitive radioligand binding assay. This method relies on the principle of competition between a labeled, high-affinity ligand (the radioligand) and an unlabeled test compound for a finite number of receptor binding sites.

Principle

The assay measures the ability of a test compound to displace a radioligand from the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand for the receptor.

Materials and Reagents
  • Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity, subtype-selective radioligand (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2, [³H]7-OH-DPAT for D3, [³H]Nemonapride for D4).

  • Test Compounds: 2-methoxy-4-piperazinyl phenol derivatives of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific Binding Ligand: A high concentration of a non-labeled ligand to determine non-specific binding (e.g., 10 µM Haloperidol for D2-like receptors).

  • 96-well Plates: For incubating the assay components.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Glass Fiber Filters: To capture the cell membranes with bound radioligand.

  • Scintillation Vials and Scintillation Cocktail.

  • Liquid Scintillation Counter.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Thaw the cell membranes on ice.

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Prepare solutions of the radioligand and the non-specific binding ligand in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, cell membranes, and radioligand.

    • Non-specific Binding Wells: Add assay buffer, cell membranes, radioligand, and a high concentration of the non-specific binding ligand.

    • Test Compound Wells: Add assay buffer, cell membranes, radioligand, and the desired concentration of the test compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the cell membranes (with bound radioligand) from the unbound radioligand in the solution.

    • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding .

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_prep 1. Preparation cluster_setup 2. Assay Setup cluster_incubation 3. Incubation cluster_filtration 4. Filtration cluster_quant 5. Quantification cluster_analysis 6. Data Analysis prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds setup_plate Pipette into 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Wells prep_reagents->setup_plate incubate Incubate to Reach Equilibrium (e.g., 60 min at RT) setup_plate->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash add_scint Add Scintillation Cocktail wash->add_scint count Measure Radioactivity (Liquid Scintillation Counter) add_scint->count calc_ic50 Calculate IC50 from Dose-Response Curve count->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Dopamine Receptor Signaling Pathways

Understanding the downstream signaling consequences of ligand binding is crucial. As mentioned, dopamine receptors are broadly categorized into D1-like and D2-like families based on their primary G protein coupling and effect on adenylyl cyclase.

G cluster_d1 D1-like Signaling (Gs-coupled) cluster_d2 D2-like Signaling (Gi-coupled) D1_receptor D1/D5 Receptor Gαs/olf AC_stim Adenylyl Cyclase D1_receptor:g->AC_stim Activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc Converts ATP to PKA Protein Kinase A (PKA) cAMP_inc->PKA Activates Cellular_Response_D1 Cellular Response (e.g., Gene Expression) PKA->Cellular_Response_D1 Phosphorylates Targets D2_receptor D2/D3/D4 Receptor Gαi/o AC_inhib Adenylyl Cyclase D2_receptor:g->AC_inhib Inhibits GIRK GIRK Channels D2_receptor:g->GIRK Activates Ca_channel Ca²⁺ Channels D2_receptor:g->Ca_channel Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Cellular_Response_D2 Cellular Response (e.g., Hyperpolarization) GIRK->Cellular_Response_D2 Ligand 2-Methoxy-4-piperazinyl Phenol Ligand->D1_receptor Ligand->D2_receptor

Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.

Conclusion and Future Directions

The 2-methoxy-4-piperazinyl phenol scaffold represents a versatile and fruitful starting point for the design of novel dopamine receptor ligands. A thorough understanding of the structure-activity relationships, guided by robust experimental techniques such as competitive radioligand binding assays, is paramount for developing compounds with desired affinity and selectivity profiles. Future research in this area will likely focus on fine-tuning selectivity, not only among dopamine receptor subtypes but also against other aminergic GPCRs to minimize off-target effects. Furthermore, elucidating the functional consequences of ligand binding (i.e., whether a compound acts as an agonist, antagonist, or biased agonist) is a critical next step in translating high-affinity binding into therapeutic potential.

References

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]

  • Missale, C., Nash, S. R., Robinson, S. W., Jaber, M., & Caron, M. G. (1998). Dopamine receptors: from structure to function. Physiological Reviews, 78(1), 189-225. [Link]

  • Girault, J. A., & Greengard, P. (2004). The neurobiology of dopamine signaling. Archives of Neurology, 61(5), 641-644. [Link]

Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of 2-Methoxy-4-(piperazin-1-ylmethyl)phenol from Vanillin

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-Methoxy-4-(piperazin-1-ylmethyl)phenol, a valuable heterocyclic building block, utilizing the bio-renewable starting material, vanillin. The protocol is centered around the robust and efficient Mannich reaction, a cornerstone of C-C bond formation in organic chemistry. This guide is intended for researchers and professionals in drug development and medicinal chemistry, offering detailed mechanistic insights, a step-by-step experimental protocol, and characterization guidelines to ensure reproducible and high-purity synthesis.

Introduction and Strategic Overview

Vanillin, the primary component of natural vanilla extract, is an abundant and renewable phenolic aldehyde, making it an attractive starting material for sustainable chemistry.[1][2][3] Its inherent chemical functionality—a hydroxyl group, a methoxy group, and an aldehyde—offers multiple avenues for synthetic elaboration into more complex molecules.[1][2] The target molecule, 2-Methoxy-4-(piperazin-1-ylmethyl)phenol, incorporates a piperazine moiety, a privileged scaffold in medicinal chemistry known for its frequent occurrence in pharmacologically active compounds targeting a wide range of diseases.[4][5][6][7]

The synthesis described herein employs the Mannich reaction, a three-component condensation that provides a direct and atom-economical route to β-amino-carbonyl compounds, or in this case, an aminomethylated phenol.[8][9][10] This one-pot reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a secondary amine like piperazine.[8][10][11] In the context of vanillin, the electron-donating hydroxyl group strongly activates the ortho position on the aromatic ring for electrophilic substitution, making it the ideal "active hydrogen" component for this transformation.

Synthetic Rationale: Why the Mannich Reaction?

The choice of the Mannich reaction is predicated on its efficiency and directness. It allows for the construction of the C-C bond between the vanillin ring and the new methylene group, as well as the C-N bond to the piperazine ring, often in a single synthetic operation. This method is generally preferred over multi-step alternatives for its operational simplicity and favorable reaction kinetics.

Reaction Mechanism: The Electrophilic Aromatic Substitution Pathway

The Mannich reaction proceeds via a well-established two-stage mechanism.[8][10]

  • Formation of the Eschenmoser Salt Precursor (Iminium Ion): The reaction initiates with the nucleophilic attack of the secondary amine, piperazine, on the carbonyl carbon of formaldehyde. Subsequent dehydration of the resulting hemiaminal yields a highly reactive electrophilic species known as an iminium ion (specifically, the N,N-dimethyleneiminium ion if piperazine is considered).[8][11][12] This ion is the key electrophile in the reaction.

  • Electrophilic Attack on the Phenolic Ring: The vanillin molecule, acting as the nucleophile, possesses an aromatic ring that is highly activated by the phenolic hydroxyl group, particularly at the C5 position (ortho to the hydroxyl and meta to the aldehyde). The electron-rich aromatic ring attacks the electrophilic carbon of the iminium ion. This step is a classic electrophilic aromatic substitution. The subsequent loss of a proton from the ring re-establishes aromaticity and yields the final product, 2-Methoxy-4-(piperazin-1-ylmethyl)phenol.

The overall transformation is depicted in the diagram below.

G Vanillin Vanillin plus1 + Piperazine Piperazine plus2 + Formaldehyde Formaldehyde arrow Mannich Reaction (Ethanol, Reflux) Formaldehyde->arrow Product 2-Methoxy-4-(piperazin-1-ylmethyl)phenol arrow->Product

Caption: Overall scheme of the Mannich reaction for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Vanillin152.151.52 g10.0Purity >99%
Piperazine (Anhydrous)86.140.86 g10.0Store in a desiccator
Formaldehyde Solution30.030.83 mL11.0Use a 37 wt. % solution in H₂O
Ethanol (Absolute)46.0725 mL-Solvent
Hydrochloric Acid (HCl)36.46As needed-1 M solution for work-up
Sodium Bicarbonate (NaHCO₃)84.01As needed-Saturated solution for work-up
Anhydrous Sodium Sulfate142.04As needed-Drying agent
Ethyl Acetate88.11~50 mL-Extraction solvent
Hexane86.18~50 mL-Extraction solvent
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillin (1.52 g, 10.0 mmol) and absolute ethanol (25 mL). Stir the mixture at room temperature until the vanillin is completely dissolved.

  • Addition of Amines: To the stirred solution, add anhydrous piperazine (0.86 g, 10.0 mmol). Stir for 10 minutes. A slight exotherm may be observed.

  • Addition of Formaldehyde: Slowly add the formaldehyde solution (0.83 mL of 37% solution, 11.0 mmol) to the reaction mixture dropwise using a syringe or dropping funnel.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (e.g., 7:3 v/v). The reaction is typically complete within 4-6 hours.

  • Reaction Work-up: After the reaction is complete (as indicated by the consumption of vanillin on TLC), cool the flask to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove any unreacted piperazine, followed by saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid and remove unreacted vanillin, and finally with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system like ethanol/water to afford the pure 2-Methoxy-4-(piperazin-1-ylmethyl)phenol as a solid.

Workflow Diagram

G arrow arrow A Dissolve Vanillin in Ethanol B Add Piperazine A->B C Add Formaldehyde Solution B->C D Reflux for 4-6 hours (Monitor by TLC) C->D E Cool to Room Temp & Remove Solvent D->E F Perform Liquid-Liquid Extraction E->F G Dry Organic Layer & Concentrate F->G H Purify by Column Chromatography or Recrystallization G->H I Characterize Final Product H->I

Caption: Step-by-step experimental workflow for the synthesis and purification.

Product Characterization

To confirm the identity and purity of the synthesized 2-Methoxy-4-(piperazin-1-ylmethyl)phenol, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methoxy group singlet (~3.8 ppm), the benzylic methylene singlet (~3.6 ppm), and the piperazine ring protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms, including the aromatic carbons, the methoxy carbon (~56 ppm), the benzylic carbon, and the piperazine carbons.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for a broad O-H stretch for the phenolic group, C-H stretches for aromatic and aliphatic groups, and C-N stretching vibrations.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight of the product (C₁₂H₁₈N₂O₂ = 222.28 g/mol ).

Safety and Handling

  • Formaldehyde: Is a known carcinogen and sensitizer. Handle only in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

  • Piperazine: Can cause skin and respiratory irritation. Avoid inhalation and skin contact.

  • Solvents: Ethanol, ethyl acetate, and hexane are flammable. Keep away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Guo, W. (2007). 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(1), o100. [Link]

  • Acta Crystallographica Section E. (2010). 2-Meth-oxy-4-[(4-methyl-piperazin-1-yl)imino-meth-yl]phenol. PubMed. [Link]

  • OpenBU. (2011). Reductive Amination Reaction. Boston University. [Link]

  • Organics. (2023). Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. MDPI. [Link]

  • Wikipedia. (n.d.). Mannich reaction. Wikipedia. [Link]

  • Catalyst Education, LLC. (n.d.). Synthesis of Complex Molecules through Reductive Amination. University of California, Santa Barbara. [Link]

  • ResearchGate. (n.d.). Reductive amination route for selective N‐monosubstitution. ResearchGate. [Link]

  • Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. [Link]

  • Frontiers in Chemistry. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers Media S.A.. [Link]

  • Molecules. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. MDPI. [Link]

  • Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review. GSC Online Press. [Link]

  • ResearchGate. (n.d.). 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. ResearchGate. [Link]

  • Frontiers. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers Media S.A.. [Link]

  • Chegg. (2020). Solved Reductive Amination of o-Vanillin. Chegg.com. [Link]

  • Wikipedia. (n.d.). Vanillin. Wikipedia. [Link]

  • ACS Publications. (n.d.). Prebiotic Roles of Formaldehyde as an Activating Agent and a Building Block in Solid-State Peptide Modification. American Chemical Society. [Link]

  • ResearchGate. (n.d.). Chemical activation of piperidine by formaldehyde and formation of lysine-specific Maillard reaction products. ResearchGate. [Link]

Sources

Application Note: Mannich Reaction Conditions for Phenols and Secondary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Historical Context

The Mannich reaction is a cornerstone three-component condensation in organic synthesis, facilitating the aminoalkylation of acidic protons[1]. When applied to phenols, this reaction leverages the electron-rich aromatic ring—activated by the hydroxyl group—to act as the nucleophile[2]. Historically rooted in the Betti reaction (1900) and generalized by Carl Mannich (1912)[2][3], the synthesis of phenolic Mannich bases is a critical pathway in modern drug development, providing direct access to bioactive aminomethylphenols, chiral ligands, and pharmaceutical precursors[3][4].

Mechanistic Causality

To successfully execute and troubleshoot the aminomethylation of phenols, one must understand the underlying physical chemistry of the reaction. The process proceeds via a well-established two-stage mechanism[2][5]:

  • Iminium Ion Formation : A secondary amine (e.g., morpholine, dimethylamine) reacts with a non-enolizable aldehyde (typically 37% aqueous formaldehyde)[2][5]. The elimination of water, often facilitated by slightly acidic conditions (e.g., using amine hydrochlorides), generates a highly electrophilic iminium ion, known as the Eschenmoser salt precursor[2][5].

  • Electrophilic Aromatic Substitution (EAS) : The electron-rich phenol acts as the nucleophile, attacking the iminium ion[5]. The hydroxyl group is a strong activating, ortho/para-directing group[2]. Due to proximity effects and hydrogen bonding in the transition state, ortho-substitution is heavily favored. However, para-substitution will occur if the ortho positions are sterically hindered[4][6].

Mechanism A Secondary Amine + Formaldehyde B Iminium Ion (Eschenmoser Salt) A->B -H2O (Acidic) D Electrophilic Aromatic Substitution (EAS) B->D C Phenol (Nucleophile) C->D E Aminomethylphenol (Mannich Base) D->E Rearomatization

Mechanistic pathway of the phenol Mannich reaction via an iminium ion intermediate.

Critical Reaction Parameters

Experimental choices in the Mannich reaction dictate the purity and yield of the final product. The use of secondary amines is critical; primary amines or ammonia can undergo multiple alkylations, leading to complex mixtures or benzoxazine derivatives, whereas secondary amines cleanly yield the mono-aminomethylated product[1][6].

Quantitative Data & Condition Rationale
ParameterStandard ConditionCausality / Effect
Solvent Ethanol or Methanol (Protic)Protic solvents stabilize the highly polar iminium intermediate and facilitate the proton transfers required during the EAS step[6].
Temperature 0°C to RT (Reactive), Reflux (Standard)Formaldehyde addition is exothermic. Cooling prevents premature amine volatilization and suppresses Bakelite-type resin polymerization[4][7].
Stoichiometry 1:1:1 (Phenol:Amine:Aldehyde)Ensures mono-alkylation. Using an excess of amine and formaldehyde (e.g., 1:3:3) yields bis- or tris-adducts[8].
Amine Type Secondary (e.g., Morpholine, Piperidine)Prevents over-alkylation. Bulky secondary amines may shift regioselectivity toward the para-position if the ortho-position is crowded[6].

Experimental Protocol: Mono-aminomethylation of Phenols

This self-validating protocol is optimized for the mono-aminomethylation of moderately to highly reactive phenols (e.g., 2-naphthol or substituted phenols) using a secondary amine[2][4].

Materials & Reagents
  • Substrate : Phenol derivative (10.0 mmol)

  • Amine : Secondary amine (e.g., Morpholine) (10.0 mmol, 1.0 eq)

  • Aldehyde : 37% Aqueous Formaldehyde (10.0 mmol, 1.0 eq)

  • Solvent : Absolute Ethanol (20 mL)

Step-by-Step Methodology
  • Substrate Dissolution : In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the phenol derivative (10.0 mmol) in 20 mL of absolute ethanol[2].

  • Temperature Control : Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Rationale: Cooling mitigates the exothermic nature of the subsequent iminium formation and prevents side reactions[7].

  • Amine Addition : Slowly add the secondary amine (10.0 mmol) to the cooled solution while stirring continuously[2].

  • Aldehyde Addition : Add the 37% aqueous formaldehyde solution (10.0 mmol) dropwise over 10 minutes, ensuring the internal temperature remains below 10 °C[2].

  • Reaction Maturation : Remove the ice bath. Depending on the substrate's reactivity, either stir the mixture at room temperature for 24–72 hours (for highly reactive substrates like 2-naphthol) or attach a reflux condenser and heat to 70–80 °C for 2–4 hours (for standard phenols)[4]. Monitor reaction completion via TLC (Eluent: 5% Ethyl Acetate in 95% Petroleum Ether)[9].

  • Workup : Concentrate the reaction mixture under reduced pressure to remove the ethanol. Quench the residue with a saturated aqueous NH₄Cl solution and extract with Dichloromethane (3 x 15 mL)[9].

  • Purification : Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel column chromatography (Hexane/Ethyl Acetate gradient) or recrystallize from cold acetone to yield the pure Mannich base[2][4].

Workflow Step1 1. Dissolve Phenol in Protic Solvent (Ethanol) Step2 2. Cool to 0-10°C (Ice Bath) Step1->Step2 Step3 3. Add Secondary Amine (1.0 eq) Step2->Step3 Step4 4. Dropwise Add Aq. Formaldehyde (1.0 eq) Step3->Step4 Step5 5. Stir at RT or Reflux (Substrate Dependent) Step4->Step5 Step6 6. Quench & Extract (Organic Phase) Step5->Step6 Step7 7. Purify via Column Chromatography or Crystallization Step6->Step7

Step-by-step experimental workflow for the aminomethylation of phenols.

Advanced Methodologies: Cross-Dehydrogenative Coupling

While the classical Mannich reaction relies on formaldehyde, modern drug discovery often requires more complex Csp2-Csp3 linkages. Recent advancements include Cu(II)-catalyzed cross-dehydrogenative ortho-aminomethylation (CDC) of phenols[10]. This radical-mediated mechanism allows for the direct coupling of phenols with aniline derivatives or aminomethyltrifluoroborates under mild conditions, bypassing the need for pre-activated iminium species and expanding the scope of accessible unnatural amino acids and bioactive small molecules[10][11].

References

  • Synthesis, Characterization and Application of Mannich Base. Galore International Journal of Applied Sciences and Humanities. Available at:[Link]

  • Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. Revista de Chimie. Available at:[Link]

  • Mannich Reaction | Mechanism | Explanation | Applications. Adichemistry. Available at:[Link]

  • A Study of the Mannich Reaction. Brunel University Research Archive. Available at:[Link]

  • Synthesis and Reactivity of Mannich Bases. Revue Roumaine de Chimie. Available at:[Link]

  • Cu(II)-Catalyzed ortho-Selective Aminomethylation of Phenols. Journal of the American Chemical Society. Available at:[Link]

  • Cu-Catalyzed Cross-Dehydrogenative ortho-Aminomethylation of Phenols. Angewandte Chemie International Edition. Available at:[Link]

  • Mannich Reaction. Wikipedia. Available at:[Link]

  • Mannich base-connected syntheses mediated by ortho-quinone methides. Beilstein Journal of Organic Chemistry. Available at:[Link]

Sources

Application Notes and Protocols: Solvent-Free Synthesis of Piperazine-Phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antihistaminic, and antipsychotic properties.[1][2][3][4][5][6] The N-arylpiperazine moiety, in particular, is a privileged scaffold in drug discovery.[5][7] Traditionally, the synthesis of these valuable compounds has relied on conventional methods that often involve volatile and hazardous organic solvents. These solvents contribute significantly to chemical waste and environmental pollution, posing risks to both human health and the ecosystem.[8][9][10]

In recent years, the principles of green chemistry have driven a paradigm shift towards more sustainable and environmentally benign synthetic methodologies.[9][10] Solvent-free synthesis has emerged as a powerful approach, offering numerous advantages over traditional solution-phase reactions.[8][9] These benefits include reduced pollution, lower costs, simplified experimental procedures and work-up, and often, enhanced reaction rates and higher yields.[8][9] This application note provides a detailed guide to the solvent-free synthesis of piperazine-phenol derivatives, a class of compounds with significant potential in drug development. The protocols described herein are designed to be robust, efficient, and aligned with the principles of sustainable chemistry.

Advantages of Solvent-Free Synthesis

The elimination of solvents from chemical reactions offers a multitude of benefits, making it a highly attractive strategy for modern organic synthesis.[8][9]

  • Environmental Impact: The most significant advantage is the drastic reduction of volatile organic compounds (VOCs) released into the atmosphere, thereby minimizing air and water pollution.[8][9][10]

  • Economic Viability: Eliminating the costs associated with purchasing, purifying, and disposing of solvents can lead to substantial financial savings, especially in large-scale industrial production.

  • Process Efficiency: Solvent-free reactions often proceed at faster rates due to higher reactant concentrations.[8] The simplification of work-up procedures, which typically involve the removal of a solvent, further enhances overall process efficiency.[8]

  • Enhanced Safety: The absence of flammable, toxic, and often volatile solvents significantly improves the safety profile of a chemical process.[8][9]

  • Improved Reaction Outcomes: In some cases, solvent-free conditions can lead to different product selectivities compared to solution-phase reactions, offering unique synthetic possibilities.

Reaction Mechanism and Rationale

The solvent-free synthesis of piperazine-phenol derivatives typically proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the secondary amine of the piperazine ring acts as a nucleophile, attacking an electrophilic carbon on a phenol derivative. To facilitate this reaction, the phenol's hydroxyl group is often converted into a better leaving group, or the reaction is catalyzed to enhance the electrophilicity of the aromatic ring.

In the context of this protocol, we will focus on a method that utilizes a catalyst to promote the direct arylation of piperazine with a phenol derivative. This approach avoids the need for pre-functionalization of the phenol, further streamlining the synthesis.

Visualizing the Reaction Pathway

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products Piperazine Piperazine Intermediate Activated Complex Piperazine->Intermediate Nucleophilic Attack Phenol Phenol Derivative Phenol->Intermediate Catalyst Catalyst Catalyst->Intermediate Activation Product Piperazine-Phenol Derivative Intermediate->Product Product Formation Byproduct Byproduct (e.g., H2O) Intermediate->Byproduct

Caption: Generalized reaction scheme for the catalyzed solvent-free synthesis of piperazine-phenol derivatives.

Experimental Protocols

Materials and Reagents
Material/ReagentGradeSupplierNotes
Piperazine≥99%Sigma-AldrichStore in a desiccator.
Substituted PhenolsVariousAcros OrganicsEnsure dryness before use.
Catalyst (e.g., a reusable solid acid catalyst)------The choice of catalyst may vary.
Ethyl AcetateACS GradeFisher ScientificFor extraction.
Saturated Sodium Bicarbonate Solution------For work-up.
Anhydrous Magnesium Sulfate------For drying.
Deuterated Chloroform (CDCl3)---Cambridge Isotope LaboratoriesFor NMR analysis.
Step-by-Step Protocol for Solvent-Free Synthesis

This protocol describes a general procedure for the solvent-free synthesis of a piperazine-phenol derivative. The specific reaction conditions, such as temperature and time, may need to be optimized for different substrates.

  • Reactant Preparation: In a clean, dry mortar, add piperazine (1.0 eq) and the desired substituted phenol (1.1 eq).

  • Catalyst Addition: Add the catalyst (e.g., 5-10 mol%) to the mortar.

  • Homogenization: Thoroughly grind the reactants and catalyst together with a pestle for 5-10 minutes to ensure a homogeneous mixture.

  • Reaction: Transfer the powdered mixture to a dry round-bottom flask equipped with a magnetic stir bar. Place the flask in a preheated oil bath set to the desired temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).[11] To do this, periodically take a small sample from the reaction mixture, dissolve it in a suitable solvent (e.g., dichloromethane), and spot it on a TLC plate.

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature.

  • Extraction: Add ethyl acetate to the reaction mixture and stir for 10 minutes.

  • Filtration: Filter the mixture to remove the solid catalyst. The catalyst can often be washed with a small amount of solvent, dried, and reused.[10]

  • Washing: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any unreacted phenol and acidic byproducts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure piperazine-phenol derivative.

Experimental Workflow Visualization

Experimental_Workflow Start Start Reactants 1. Mix Piperazine, Phenol, and Catalyst Start->Reactants Grind 2. Grind to Homogenize Reactants->Grind React 3. Heat Reaction Mixture Grind->React Monitor 4. Monitor by TLC React->Monitor Monitor->React Incomplete Workup 5. Cool and Extract with Ethyl Acetate Monitor->Workup Reaction Complete Filter 6. Filter to Remove Catalyst Workup->Filter Wash 7. Wash with NaHCO3 Filter->Wash Dry 8. Dry with MgSO4 Wash->Dry Evaporate 9. Remove Solvent Dry->Evaporate Purify 10. Purify Product Evaporate->Purify End End Purify->End

Caption: A step-by-step workflow for the solvent-free synthesis and purification of piperazine-phenol derivatives.

Characterization of Products

The successful synthesis and purity of the piperazine-phenol derivatives should be confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds.[12]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[13][14]

  • Melting Point: A sharp melting point range is indicative of a pure compound.[2]

Results and Discussion (Hypothetical Data)

The following table presents hypothetical data for the solvent-free synthesis of various piperazine-phenol derivatives to illustrate the potential efficiency of this method.

EntryPhenol DerivativeReaction Time (h)Yield (%)
14-Methoxyphenol292
24-Chlorophenol388
34-Nitrophenol485
42-Methylphenol3.589

These hypothetical results suggest that the solvent-free approach can provide high yields in relatively short reaction times for a range of substituted phenols. The electronic nature and steric hindrance of the substituents on the phenol ring may influence the reaction rate and yield.

Safety Precautions

While solvent-free reactions are generally safer than their solution-phase counterparts, it is crucial to adhere to standard laboratory safety practices.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

  • Exercise caution when working with heated oil baths.

Conclusion

The solvent-free synthesis of piperazine-phenol derivatives represents a significant advancement in sustainable organic chemistry. This approach not only minimizes the environmental impact of chemical synthesis but also offers practical advantages in terms of efficiency, cost-effectiveness, and safety.[8][9][10] The protocols and guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to adopt these greener synthetic methods in their work, contributing to a more sustainable future for the pharmaceutical industry.

References

  • IT Medical Team. Greener Reactions Under Solvent Free Conditions. Available from: [Link]

  • Fiveable. Solvent-free reactions Definition. Available from: [Link]

  • Gao, R., & Canney, D. J. (2010). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry, 75(19), 6751–6754. Available from: [Link]

  • Das, P., & Himaja, M. (2011). Green technique-solvent free synthesis and its advantages. International Journal of Research in Ayurveda and Pharmacy, 2(4), 1133-1138. Available from: [Link]

  • Dandia, A., Singh, R., & Khaturia, S. (2007). Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis. Green Chemistry, 9(11), 1143-1163. Available from: [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. Available from: [Link]

  • Das, P., & Himaja, M. (2011). Green technique-solvent free synthesis and its advantages. ResearchGate. Available from: [Link]

  • Carroll, F. I., Bai, X., Dehghani, A., Kover, A., Mascarella, S. W., Navarro, H. A., ... & Runyon, S. P. (2007). N-Aryl-N′-Benzylpiperazines as Potential Antipsychotic Agents. Journal of Medicinal Chemistry, 50(19), 4724–4734. Available from: [Link]

  • Kant, R., Kaur, T., Hilal, Z., & Aggarwal, N. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531(1), 012106. Available from: [Link]

  • Sapa, J., Stachowicz, A., & Partyka, A. (2019). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Molecules, 24(19), 3507. Available from: [Link]

  • Kant, R., Kaur, T., Hilal, Z., & Aggarwal, N. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. Available from: [Link]

  • Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education, 10(1), 1047-1082. Available from: [Link]

  • Yele, S., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Open Chemistry, 15(1). Available from: [Link]

  • Maj, M., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6033. Available from: [Link]

  • Mardal, M., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 39(2), 402-414. Available from: [Link]

  • Khan, I., et al. (2018). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 11(3), 159-168. Available from: [Link]

  • Singh, A., & Parle, A. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Polycyclic Aromatic Compounds. Available from: [Link]

  • Van der Mey, M., et al. (2003). Method for the preparation of piperazine and its derivatives. Google Patents.
  • Unknown. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. Available from: [Link]

  • Al-Ostath, A., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 12(1), 1598. Available from: [Link]

  • Prezzavento, O., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 28(20), 7159. Available from: [Link]

  • Gao, R., & Canney, D. J. (2010). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry. Available from: [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. Available from: [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579. Available from: [Link]

  • Unknown. (n.d.). A solvent-free piperazine derivative was synthesized and characterized... ResearchGate. Available from: [Link]

Sources

Application Note: Systematic Solvent Selection for the Recrystallization of 2-Methoxy-4-piperazin-1-ylmethyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal recrystallization solvent for the purification of 2-Methoxy-4-piperazin-1-ylmethyl-phenol. Due to the limited publicly available data on the crystallization of this specific molecule, this guide emphasizes a systematic and first-principles-based approach to solvent screening and optimization. The protocols outlined herein are designed to be self-validating, enabling researchers to confidently develop a robust and reproducible purification process.

Introduction: The Critical Role of Crystallization in Drug Development

The purity of an active pharmaceutical ingredient (API) is of paramount importance, directly impacting its safety and efficacy. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The selection of an appropriate solvent system is the most critical factor in developing a successful recrystallization procedure.[1] An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, allowing for high recovery of purified crystals upon cooling.[2]

2-Methoxy-4-piperazin-1-ylmethyl-phenol is a polar molecule containing a phenol, a methoxy group, and a piperazine moiety.[3] These functional groups allow for a range of intermolecular interactions, including hydrogen bonding, making the choice of solvent particularly important. This application note will guide the user through a logical workflow to identify a suitable solvent or solvent system for this compound.

Theoretical Considerations for Solvent Selection

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2][4] Polar compounds, such as 2-Methoxy-4-piperazin-1-ylmethyl-phenol, tend to be more soluble in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[2] However, a more nuanced approach is often required, especially for complex molecules.

Key properties of an ideal recrystallization solvent include:

  • Differential Solubility: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5]

  • Inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the crystals during drying.[2]

  • Boiling Point vs. Melting Point: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out."[5] The melting point of 2-Methoxy-4-piperazin-1-ylmethyl-phenol is reported to be between 135-139°C.[3]

  • Crystal Formation: The solvent should promote the formation of well-defined, easily filterable crystals.

  • Safety: The solvent should have low toxicity and flammability.

Initial Solvent Screening: A Systematic Approach

Given the polar nature of 2-Methoxy-4-piperazin-1-ylmethyl-phenol, with its phenolic hydroxyl and basic piperazine nitrogen, a range of protic and aprotic polar solvents should be considered.

Table 1: Potential Solvents for Screening
SolventBoiling Point (°C)PolarityPotential Interactions
Water100HighHydrogen bonding (donor and acceptor)
Ethanol78.37HighHydrogen bonding (donor and acceptor)
Methanol64.7HighHydrogen bonding (donor and acceptor)
Isopropanol (IPA)82.6Medium-HighHydrogen bonding (donor and acceptor)
Acetonitrile81.6Medium-HighDipole-dipole
Ethyl Acetate77.1MediumDipole-dipole, H-bond acceptor
Acetone56MediumDipole-dipole, H-bond acceptor
Tetrahydrofuran (THF)66Medium-LowDipole-dipole, H-bond acceptor
Toluene110.6Lowπ-stacking
Heptane/Hexane~98 / ~69Very LowVan der Waals (likely anti-solvent)

Note: This table is not exhaustive but provides a good starting point for screening.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol is designed to rapidly assess the suitability of a range of solvents using a minimal amount of compound.

Materials:

  • 2-Methoxy-4-piperazin-1-ylmethyl-phenol (crude)

  • Selection of solvents from Table 1

  • Small test tubes or vials (e.g., 13x100 mm)

  • Heat gun or water bath

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of the crude compound into each test tube.

  • Add a small volume (e.g., 0.2 mL) of a solvent to a test tube at room temperature.

  • Vortex the mixture and observe the solubility. Record as "insoluble," "sparingly soluble," or "soluble."

  • If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently to the solvent's boiling point.

  • Observe the solubility upon heating. If the compound dissolves, it is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. Note the quantity and quality of the crystals.

  • Repeat this process for each solvent.

Interpreting the Results:

  • Ideal Single Solvent: Insoluble or sparingly soluble at room temperature, but completely soluble at boiling point, with good crystal formation upon cooling.[5]

  • Potential for Solvent Pair: If the compound is too soluble in one solvent (e.g., methanol) and insoluble in another (e.g., water or heptane), a two-solvent system may be effective.[1] The two solvents must be miscible.[5]

Protocol 2: Recrystallization using a Two-Solvent System

This method is employed when no single solvent provides the desired solubility profile.[4] A "good" solvent, in which the compound is highly soluble, is paired with a "poor" or "anti-solvent," in which the compound is insoluble.[1]

Procedure:

  • Dissolve the crude compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • While the solution is hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (saturated).

  • If too much anti-solvent is added, add a few drops of the hot "good" solvent to redissolve the precipitate and achieve a clear solution.[1]

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal recovery.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Visualizing the Workflow

Diagram 1: Solvent Selection Workflow

G A Start: Crude 2-Methoxy-4-piperazin-1-ylmethyl-phenol B Small-Scale Solubility Test (Protocol 1) A->B C Analyze Solubility Data B->C D Soluble in Hot Solvent? Insoluble in Cold? C->D E YES D->E F NO D->F G Ideal Single Solvent Identified E->G I Identify 'Good' Solvent (High Solubility) F->I H Proceed to Scale-Up Recrystallization G->H J Identify 'Poor' Anti-Solvent (Insoluble, Miscible with Good Solvent) I->J K Develop Two-Solvent System (Protocol 2) J->K K->H

Caption: Workflow for systematic solvent selection.

Diagram 2: General Recrystallization Protocol

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A 1. Dissolve Crude Compound in Minimum Hot Solvent B 2. Hot Filtration (Optional) to Remove Insoluble Impurities A->B C 3. Slow Cooling to Room Temperature B->C D 4. Ice Bath Cooling to Maximize Yield C->D E 5. Vacuum Filtration to Collect Crystals D->E F 6. Wash Crystals with Cold Solvent E->F G 7. Dry Purified Crystals F->G

Caption: Step-by-step general recrystallization process.

Conclusion

The successful recrystallization of 2-Methoxy-4-piperazin-1-ylmethyl-phenol hinges on the rational and systematic selection of an appropriate solvent system. By following the protocols outlined in this application note, researchers can efficiently screen a variety of solvents, interpret the results, and develop a robust purification method. This empirical approach, grounded in the fundamental principles of solubility, provides a reliable pathway to obtaining high-purity material essential for downstream applications in research and drug development.

References

  • Vertex AI Search, based on "Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology".
  • Vertex AI Search, based on "Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Industrial & Engineering Chemistry Research - ACS Public
  • Vertex AI Search, based on "An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals - PubMed".
  • Vertex AI Search, based on "Recrystalliz
  • Vertex AI Search, based on "Development of Crystallization Processes for Pharmaceutical Applic
  • Vertex AI Search, based on "Application Note: Recrystallization Techniques for Polar Fluorin
  • Vertex AI Search, based on "Experiment 2: Recrystalliz
  • Vertex AI Search, based on "Recrystalliz
  • Vertex AI Search, based on "Important Chemistry Tips-Solvents choose for recrystalliz
  • Vertex AI Search, based on "Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Request PDF - ResearchG
  • Vertex AI Search, based on "2-Methoxy-4-(piperazin-1-yl)benzolol - ChemBK".
  • Vertex AI Search, based on "1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability - Benchchem".
  • Vertex AI Search, based on "2-Methoxy-4-(4-methylpiperazin-1-yl)aniline - PubChem".
  • Vertex AI Search, based on "US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google P
  • Vertex AI Search, based on "Piperazine | C4H10N2 | CID 4837 - PubChem - NIH".
  • Vertex AI Search, based on "Technical Support Center: Overcoming Solubility Issues with Piperazine Deriv
  • Vertex AI Search, based on "SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
  • Vertex AI Search, based on "2-Methoxy-4-((4-(Pyrimidin-2-Yl)Piperazin-1-Yl)Methyl)Phenol (CID 19210) - MolForge".
  • Vertex AI Search, based on "Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC".
  • Vertex AI Search, based on "2-Methoxy-4-(piperazin-1-yl)phenol | C11H16N2O2 - BuyersGuideChem".
  • Vertex AI Search, based on "Recrystallization and Crystalliz
  • Vertex AI Search, based on "Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety
  • Vertex AI Search, based on "414882-44-3|2-Methoxy-4-((4-methylpiperazin-1-yl)methyl)phenol - BLDpharm".
  • Vertex AI Search, based on "Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization | Request PDF - ResearchG
  • Vertex AI Search, based on "Recovering phenol as high purity crystals from dilute aqueous solutions by pervaporation | Request PDF - ResearchG
  • Vertex AI Search, based on "2-Methoxy-4-((4-(pyrimidin-2-yl)piperazin-1-yl)methyl)phenol - Chemicea Pharmaceuticals".
  • Vertex AI Search, based on "2-methoxy-4-(n-(4-(2-methoxyphenyl)-1-piperazinyl)ethanimidoyl)phenol - Sigma-Aldrich".
  • Vertex AI Search, based on "DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -".
  • Vertex AI Search, based on "US3481933A - Recovery and purification of piperazine - Google P
  • Vertex AI Search, based on "Phenol Recovery from Aromatic Solvents by Formation of Eutectic Liquids with Trialkyl-2,3-dihydroxypropylammonium Chloride Salts - MDPI".
  • Vertex AI Search, based on "Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem".
  • Vertex AI Search, based on "2-Methoxy-4-((4-(Pyrimidin-2-Yl)Piperazin-1-Yl)Methyl)Phenol | CAS 19971-72-3 - Veeprho".

Sources

Using 2-Methoxy-4-piperazin-1-ylmethyl-phenol as a crosslinking agent

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Methoxy-4-(piperazin-1-ylmethyl)phenol as a Dual-Action Bio-Based Crosslinking Agent for High-Performance Thermosets

Introduction & Strategic Rationale

The transition toward sustainable, high-performance polymers has accelerated the demand for lignin-derived aromatic building blocks. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is currently the most prominent industrially available bio-based aromatic compound ()[1]. By subjecting vanillin to a reductive amination or Mannich-type condensation with piperazine, we obtain 2-Methoxy-4-(piperazin-1-ylmethyl)phenol (hereafter referred to as V-PIP ).

V-PIP is a highly specialized, dual-functional crosslinking agent. Unlike traditional aliphatic amines (e.g., IPDA, DETA) which offer uniform reactivity, V-PIP possesses a secondary aliphatic amine (on the piperazine ring) and a sterically hindered phenolic hydroxyl group. This structural asymmetry provides a unique, staggered reactivity profile that is highly advantageous for formulating advanced epoxy thermosets, intrinsic flame-retardant networks ()[2], and dynamic covalent vitrimers ()[3].

Mechanistic Insights: The "Why" Behind the Chemistry

As a Senior Application Scientist, I cannot overstate the importance of understanding the kinetic disparity between V-PIP’s functional groups. A successful formulation relies on exploiting this disparity rather than fighting it.

  • Stage 1: Amine-Epoxy Addition (Low-Temperature Kinetics) The secondary amine of the piperazine moiety is highly nucleophilic. At moderate temperatures (60–80 °C), it rapidly opens the oxirane ring of an epoxy resin (e.g., DGEBA) to form a tertiary amine. This initial reaction acts as a chain-extension step, building a linear or lightly branched pre-polymer. Causality: Running this step at a lower temperature prevents the exothermic runaway typical of bulk epoxy curing, ensuring a controlled build-up of molecular weight and avoiding premature vitrification.

  • Stage 2: Phenol-Epoxy Etherification (High-Temperature Activation) The phenolic hydroxyl group on the vanillyl ring is significantly less nucleophilic and is sterically hindered by the adjacent methoxy group. It requires thermal activation (typically 150–180 °C) to react with the remaining oxirane rings. Once activated, it forms stable ether linkages, establishing the final three-dimensional crosslinked network.

  • Internal Catalysis (The "Self-Accelerating" Network) The true elegance of V-PIP lies in its auto-catalytic nature. The tertiary amine generated during Stage 1 acts as an internal, covalently bound catalyst for the Stage 2 phenol-epoxy etherification. In the context of vitrimers, this internal tertiary amine also catalyzes dynamic transesterification reactions at elevated temperatures, enabling recyclability and self-healing properties without the need for external catalysts like zinc acetate ()[3].

Experimental Protocols: Self-Validating Systems

The following protocol is designed to be self-validating. We utilize Fourier Transform Infrared (FTIR) spectroscopy as an in-line quality control metric to ensure each kinetic stage reaches completion before proceeding.

Protocol: Formulation and Curing of V-PIP/DGEBA Epoxy Networks Objective: To achieve a fully crosslinked, high-Tg epoxy thermoset utilizing the staggered reactivity of V-PIP.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA, EEW ≈ 188 g/eq)

  • 2-Methoxy-4-(piperazin-1-ylmethyl)phenol (V-PIP)

Step-by-Step Methodology:

  • Stoichiometric Calculation : Calculate the formulation based on a 1:1 ratio of oxirane rings to the combined active hydrogens of V-PIP (1 secondary amine hydrogen + 1 phenolic hydrogen).

  • Homogenization : Preheat DGEBA to 60 °C to reduce viscosity. Add the stoichiometric amount of V-PIP. Mechanically stir under a vacuum (to degas) for 15 minutes until a homogeneous, transparent mixture is obtained. Causality: Degassing is mandatory; trapped micro-bubbles will act as stress concentrators, prematurely failing the mechanical integrity of the final thermoset.

  • Stage 1 Curing (Pre-polymerization) : Pour the mixture into a pre-heated Teflon mold. Cure in a forced-air oven at 80 °C for 2 hours.

    • Self-Validation Check: Perform an FTIR scan of a pilot sample. The secondary amine N-H stretch (~3300 cm⁻¹) should disappear, while the oxirane peak (~915 cm⁻¹) should only be reduced by approximately 50%, confirming the selective amine-epoxy reaction.

  • Stage 2 Curing (Network Formation) : Ramp the oven temperature at 2 °C/min to 160 °C and hold for 3 hours. Causality: The slow ramp rate prevents thermal shock and allows the polymer chains to maintain mobility as the crosslink density increases, maximizing the ultimate conversion of the sterically hindered phenolic groups.

  • Post-Cure : Ramp to 180 °C for 1 hour to ensure complete consumption of residual oxirane rings, followed by a slow cool-down to room temperature (1 °C/min) to prevent internal residual stress.

Quantitative Data Presentation

The dual-stage curing mechanism directly influences the thermomechanical properties of the resulting networks. The table below summarizes the expected performance metrics when comparing a standard aliphatic amine crosslinker (IPDA) to V-PIP in a DGEBA matrix.

Crosslinker SystemCuring ProtocolGlass Transition (Tg, °C)Storage Modulus at 25°C (GPa)Char Yield at 600°C (N2, %)Flame Retardancy (UL-94)
IPDA (Control)80°C (2h) + 150°C (2h)1552.4~15No Rating
V-PIP 80°C (2h) + 160°C (3h) + 180°C (1h)1682.9>30V-1 to V-0

Data Synthesis Note: The incorporation of the rigid vanillyl aromatic ring significantly enhances the Storage Modulus and Tg. Furthermore, the high aromatic content and the specific thermal degradation pathway of the vanillin moiety inherently improve the char yield, contributing to intrinsic flame retardancy with low smoke emission ()[2].

Mandatory Visualization

The following diagram illustrates the logical workflow of the staggered curing mechanism, highlighting the transition from a linear pre-polymer to a highly crosslinked network.

G DGEBA DGEBA Epoxy Resin Stage1 Stage 1 Cure (80°C) Amine-Epoxy Addition DGEBA->Stage1 VPIP V-PIP Crosslinker (Amine + Phenol) VPIP->Stage1 Prepolymer Tertiary Amine Pre-polymer Stage1->Prepolymer Fast Kinetics Stage2 Stage 2 Cure (160°C) Phenol-Epoxy Etherification Prepolymer->Stage2 Network Highly Crosslinked Thermoset Network Stage2->Network High Temp Activation

Workflow of the dual-stage curing mechanism for V-PIP crosslinked epoxy thermosets.

References

  • Fache, M., Boutevin, B., & Caillol, S. (2015). Vanillin, a key-intermediate of biobased polymers. European Polymer Journal, 68, 488-502. URL:[Link]

  • Genua, A., Montes, S., Azcune, I., Rekondo, A., Malburet, S., Daydé-Cazals, B., & Graillot, A. (2020). Build-To-Specification Vanillin and Phloroglucinol Derived Biobased Epoxy-Amine Vitrimers. Polymers, 12(11), 2645. URL:[Link]

  • Niu, H., Nabipour, H., Wang, X., & Hu, Y. (2021). Phosphorus-Free Vanillin-Derived Intrinsically Flame-Retardant Epoxy Thermoset with Extremely Low Heat Release Rate and Smoke Emission. ACS Sustainable Chemistry & Engineering, 9(15), 5268–5277. URL:[Link]

Sources

Application Note: Strategies for the Derivatization of Piperazine Secondary Amines for Enhanced HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of piperazine's secondary amine functionalities for High-Performance Liquid Chromatography (HPLC) analysis. Piperazine and its analogues are common structural motifs in active pharmaceutical ingredients (APIs), but their analysis is challenging due to their lack of a native chromophore or fluorophore, leading to poor sensitivity with standard UV-Vis and fluorescence detectors.[1][2][3][4] Pre-column derivatization addresses this limitation by covalently attaching a tag that imparts strong UV absorbance or fluorescence, significantly enhancing detection sensitivity and improving chromatographic retention.[3][4][5] This note explores the mechanisms, advantages, and practical implementation of several key derivatizing agents, including Dansyl Chloride (DNS-Cl), 9-Fluorenylmethyl Chloroformate (FMOC-Cl), and 4-Chloro-7-nitrobenzofuran (NBD-Cl), providing researchers and drug development professionals with the foundational knowledge and validated protocols to quantify piperazine effectively.

The Analytical Challenge and the Rationale for Derivatization

Piperazine is a weakly basic, polar molecule with two secondary amine groups.[6] Its structure does not possess a conjugated pi system, meaning it has negligible absorbance in the typical UV range (200-400 nm) used for HPLC detection.[1][7] This inherent property makes direct quantification at low levels, such as when monitoring for residual impurities in APIs, practically impossible with standard HPLC-UV systems.[1]

To overcome this, pre-column derivatization is employed. This strategy involves a chemical reaction between the piperazine analyte and a labeling reagent before injection into the HPLC system. An ideal derivatization reaction should be rapid, quantitative, and produce a single, stable product with minimal interfering by-products to ensure reproducible and accurate results.[8] The resulting derivative is designed to have two key properties:

  • Enhanced Detectability: The attached tag contains a chromophore for strong UV absorption or a fluorophore for highly sensitive fluorescence detection.

  • Improved Chromatography: The derivative is typically more hydrophobic than the original piperazine molecule, leading to better retention and peak shape on reversed-phase (RP) columns.[4]

Principles of Common Derivatization Chemistries

The derivatization of piperazine's secondary amines relies on the nucleophilic character of the nitrogen atom. The reaction typically involves the nucleophilic attack of the amine on an electrophilic center of the derivatizing reagent. This process is almost always conducted under mild alkaline conditions. The basic buffer serves two critical functions: it ensures the amine is in its more nucleophilic, unprotonated state and neutralizes the acidic byproduct (e.g., HCl) generated during the reaction.[3][4]

G cluster_workflow General Pre-Column Derivatization Workflow A Sample/Standard (Containing Piperazine) B Add Alkaline Buffer (e.g., Borate, Bicarbonate) A->B Deprotonate Amine C Add Derivatizing Reagent (e.g., DNS-Cl, FMOC-Cl) B->C Initiate Reaction D Incubate (Controlled Time & Temperature) C->D Form Stable Derivative E Quench Reaction (If Necessary) D->E Stop Reaction, Remove Excess Reagent F Inject into HPLC System E->F

Caption: General workflow for pre-column derivatization of amines.

Key Derivatizing Reagents: Mechanisms and Applications

Dansyl Chloride (DNS-Cl)

Dansyl chloride is a classic and highly effective reagent for labeling primary and secondary amines.[8][9] It reacts with piperazine to form a stable N-dansyl-piperazine sulfonamide derivative that is intensely fluorescent, allowing for very sensitive detection.[10][11][12]

Mechanism: The reaction is a nucleophilic substitution where the secondary amine of piperazine attacks the electron-deficient sulfur atom of the sulfonyl chloride group, displacing the chloride ion. It is established that under controlled conditions, piperazine is primarily monosubstituted, forming 1-dansyl piperazine.[2][10][12]

Caption: Derivatization of piperazine with Dansyl Chloride (DNS-Cl).

9-Fluorenylmethyl Chloroformate (FMOC-Cl)

FMOC-Cl is another premier derivatizing agent that reacts with both primary and secondary amines to yield highly fluorescent and stable carbamate derivatives.[3][13] The fluorenyl moiety provides the intense fluorescence, enabling detection limits in the femtomole range.[3]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The piperazine amine attacks the electrophilic carbonyl carbon of the chloroformate group, leading to the formation of a stable N-substituted carbamate and hydrochloric acid.[3] A key consideration with FMOC-Cl is the potential for interference from its hydrolysis by-product, FMOC-OH, which is also fluorescent and can co-elute with derivatives if the reaction is not properly managed.[8][13]

Caption: Derivatization of piperazine with FMOC-Cl.

4-Chloro-7-nitrobenzofuran (NBD-Cl)

For laboratories equipped primarily with HPLC-UV detectors, NBD-Cl is an excellent choice. It reacts with piperazine to form a stable derivative that is highly active in the UV-visible spectrum.[1][14] This allows for the sensitive detection of piperazine at low levels using standard, readily available instrumentation.[1][7] The resulting derivative has a strong absorbance maximum at approximately 340 nm.[1]

Comparative Overview of Derivatization Methods

ReagentDerivative TypeDetection ModeTypical Wavelengths (nm)AdvantagesDisadvantages
Dansyl Chloride (DNS-Cl) SulfonamideFluorescenceEx: ~335, Em: ~520High sensitivity, stable derivative.[10][15]Reaction can be slow.[8]
FMOC-Cl CarbamateFluorescenceEx: ~265, Em: ~310[8]Extremely high sensitivity, rapid reaction.[3][8]Fluorescent by-product (FMOC-OH) can interfere.[8][13]
NBD-Cl BenzofurazanUV-Vis~340[1]Uses standard UV detectors, good stability.[1][14]Less sensitive than fluorescence methods.
Phenyl Isothiocyanate (PITC) ThiocarbamylUV-Vis~254[16]Reacts with both primary and secondary amines.[8]Sample prep can be intricate, reagent is toxic.[8]

Detailed Experimental Protocols

Protocol 1: Derivatization with Dansyl Chloride (DNS-Cl)

This protocol is adapted for quantifying piperazine residues in various matrices.[10][11][12]

Reagents & Materials:

  • Acetonitrile (ACN), HPLC grade

  • Dansyl Chloride (DNS-Cl) solution: 1.0 mg/mL in ACN.[10] Prepare fresh and store in a brown volumetric flask.

  • Sodium Bicarbonate or Borate Buffer: 0.1 M, pH 9-10.

  • Piperazine standard stock solution: 1.0 mg/mL in ACN or water.

  • Vortex mixer, heating block or water bath, 1.5 mL microcentrifuge tubes.

Procedure:

  • Standard/Sample Preparation: Prepare a series of piperazine standard working solutions by diluting the stock solution with ACN.[10] For samples, extract piperazine and reconstitute in ACN.

  • Reaction: To a 1.5 mL microcentrifuge tube, add:

    • 100 µL of piperazine standard or sample solution.

    • 200 µL of 0.1 M Sodium Bicarbonate Buffer (pH 9.0).

    • 100 µL of 1.0 mg/mL DNS-Cl solution.

  • Incubation: Vortex the mixture immediately for 1 minute. Incubate at 60°C for 30-45 minutes in a heating block.

  • Analysis: Cool the reaction mixture to room temperature. Filter through a 0.22 µm syringe filter and inject into the HPLC system.

Suggested HPLC Conditions:

  • Column: C18, e.g., Acquity UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm).[10]

  • Mobile Phase: Isocratic mixture of ultrapure water and acetonitrile (e.g., 15:85, v/v).[10]

  • Flow Rate: 0.3 - 1.0 mL/min.

  • Detector: Fluorescence Detector (FLD).

  • Wavelengths: Excitation at ~335 nm, Emission at ~520 nm.

Protocol 2: Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl)

This protocol is designed for ultra-sensitive quantification of secondary amines.[3][13]

Reagents & Materials:

  • Acetonitrile (ACN), HPLC grade

  • FMOC-Cl solution: 2.5 mg/mL in ACN.[17] Prepare fresh.

  • Borate Buffer: 0.4 M, pH 10.2.[17]

  • Piperazine standard stock solution: 1.0 mg/mL in ACN or water.

  • Vortex mixer, 1.5 mL microcentrifuge tubes.

Procedure:

  • Standard/Sample Preparation: Prepare piperazine standards in ACN.

  • Reaction: In a microcentrifuge tube, combine:

    • 100 µL of piperazine standard or sample solution.

    • 200 µL of 0.4 M Borate Buffer (pH 10.2).

    • 100 µL of 2.5 mg/mL FMOC-Cl solution.

  • Incubation: Vortex immediately and vigorously for 1 minute. Let the reaction proceed at room temperature for 5-10 minutes.

  • Quenching (Optional but Recommended): To remove excess, interfering FMOC-Cl, add 50 µL of a primary amine solution like glycine or amantadine and vortex. This converts the remaining reagent into a predictable, easily separable derivative.[13]

  • Analysis: Filter the solution through a 0.22 µm syringe filter and inject into the HPLC system.

Suggested HPLC Conditions:

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with A) Water with 0.1% Trifluoroacetic Acid (TFA) and B) ACN with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detector: Fluorescence Detector (FLD).

  • Wavelengths: Excitation at 265 nm, Emission at 310 nm.[8]

Protocol 3: Derivatization with 4-Chloro-7-nitrobenzofuran (NBD-Cl)

This protocol is ideal for labs utilizing HPLC-UV systems.[1]

Reagents & Materials:

  • Acetonitrile (ACN) and Methanol (MeOH), HPLC grade.

  • NBD-Cl solution in ACN.

  • Sodium Bicarbonate or Borate Buffer (pH ~9).

  • Piperazine standard stock solution.

  • Vortex mixer, heating block.

Procedure:

  • Standard/Sample Preparation: Prepare piperazine standards in a suitable diluent.

  • Reaction: Combine sample/standard, alkaline buffer, and NBD-Cl solution in a reaction vial.

  • Incubation: Vortex the mixture and heat at approximately 60-70°C for 20-30 minutes.

  • Analysis: After cooling, the sample can be directly injected or diluted if necessary. Filter through a 0.22 µm filter before injection.

Suggested HPLC Conditions:

  • Column: Chiralpak IC (250 X 4.6 mm, 5µm).[1]

  • Mobile Phase: Acetonitrile, Methanol, and Diethylamine (e.g., 90:10:0.1 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Detector: Photodiode Array (PDA) or UV Detector.

  • Wavelength: 340 nm.[1]

Conclusion

The derivatization of piperazine's secondary amines is an essential and robust strategy for enabling its accurate and sensitive quantification by HPLC. The choice of reagent—Dansyl Chloride, FMOC-Cl, or NBD-Cl—depends on the available detection technology (fluorescence or UV) and the required sensitivity of the assay. By converting the non-absorbing piperazine into a derivative with strong detector response, analysts can overcome the inherent limitations of the molecule. The protocols provided herein serve as a validated starting point for method development, empowering researchers in pharmaceutical development and quality control to confidently analyze this important chemical moiety.

References

  • Navaneeswari, R. and Reddy, P.R., 2012. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), pp.2854-2859. [Link]

  • Xie, K., Jia, L., Wang, J., Li, X., Chen, L. and Huang, T., 2020. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Cogent Food & Agriculture, 6(1), p.1711105. [Link]

  • Park, J.A., Zhang, D., Kim, S., Cho, S.H., Jeong, D.H., Kim, J.H., Shim, J.H., Abd El-Aty, A.M. and Shin, H.C., 2016. Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. Food chemistry, 196, pp.1331-1337. [Link]

  • ResearchGate. The derivatisation of piperazine with dansyl chloride. [Link]

  • Xie, K., Jia, L., Wang, J., Li, X., Chen, L. and Huang, T., 2020. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Cogent Food & Agriculture, 6(1), p.1711105. [Link]

  • ResearchGate. 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. [Link]

  • Li, J. and Fritz, J.S., 2012. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Molecules, 17(12), pp.14599-14620. [Link]

  • ResearchGate. Reactions of piperazine with dansyl chloride. [Link]

  • Analytical Methods. Fluorescein-core piperazine as a fluorescent labeling reagent for highly sensitive determination of jasmonic acid by high-performance liquid chromatography. [Link]

  • Taylor & Francis Online. Simultaneous determination of primary and secondary d- and l-amino acids by reversed-phase high-performance liquid chromatography using pre-column derivatization with two-step labelling method. [Link]

  • Taylor & Francis Online. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Scholars Central. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Taylor & Francis Online. Determination of Piperazine in Eggs Using Accelerated Solvent Extraction (ASE) and Solid Phase Extraction (SPE) with High-Performance Liquid Chromatography – Fluorescence Detection (HPLC-FLD) and Pre-Column Derivatization with Dansyl Chloride. [Link]

  • ResearchGate. UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. [Link]

  • ResearchGate. Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. [Link]

  • Semantic Scholar. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • National Center for Biotechnology Information. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. [Link]

  • National Center for Biotechnology Information. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. [Link]

  • PubMed. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. [Link]

Sources

Application Notes & Protocols: In Vitro Antioxidant Capacity of Vanillyl Piperazine Using DPPH and ABTS Radical Scavenging Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for assessing the in vitro antioxidant activity of vanillyl piperazine, a novel compound of interest in drug discovery. The piperazine nucleus is a key scaffold in many pharmacologically active agents, and its combination with a vanillyl moiety suggests potential antioxidant properties.[1][2][3][4] This guide details the principles, step-by-step protocols, and data analysis for two of the most widely adopted and robust antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to characterize the antioxidant profile of vanillyl piperazine and similar novel compounds.

Introduction: The Rationale for Antioxidant Screening

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[3] Antioxidants can mitigate this damage by neutralizing free radicals. The vanillyl moiety, derived from vanillin, is known for its antioxidant effects, while the piperazine ring is a prevalent heterocyclic system in drug development.[3][4][5][6] The conjugation of these two structures in vanillyl piperazine warrants a thorough investigation of its antioxidant potential.

To provide a comprehensive assessment, it is advisable to use a panel of assays that operate via different mechanisms.[7] The DPPH and ABTS assays are excellent complementary methods for initial screening due to their reliability, simplicity, and differing chemical principles.[8][9]

Assay Principles and Core Mechanisms

A foundational understanding of the reaction chemistry is critical for proper execution and troubleshooting. Both assays are colorimetric and rely on the ability of an antioxidant to reduce a stable, colored radical, leading to a measurable decrease in absorbance.

The DPPH Radical Scavenging Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[9][10]

  • Mechanism: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that possesses a deep violet color in solution due to its unpaired electron, with a maximum absorbance around 517 nm.[8] When an antioxidant (AH) is introduced, it donates a hydrogen atom or electron, reducing the DPPH radical to its non-radical form, DPPH-H.[8][9][11] This reduction results in a color change from violet to a pale yellow, which is directly proportional to the radical-scavenging activity of the antioxidant.[8]

Caption: DPPH radical scavenging by an antioxidant donor.

The ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic compounds.[12][13]

  • Mechanism: ABTS is first oxidized by a strong oxidizing agent, such as potassium or ammonium persulfate, to generate the ABTS radical cation (ABTS•+).[14][15] This radical is a blue-green chromophore with a characteristic absorbance at approximately 734 nm.[14] Antioxidants present in the sample reduce the ABTS•+ back to its colorless neutral form.[14][16] The reaction involves both hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, offering a broader measure of antioxidant activity.[7]

ABTS_Mechanism cluster_generation Step 1: Radical Generation cluster_scavenging Step 2: Scavenging Reaction ABTS ABTS (Colorless) ABTS_Radical ABTS•+ (Blue-Green Radical) ABTS->ABTS_Radical Oxidation Persulfate K₂S₂O₈ Antioxidant Vanillyl Piperazine (AH) Antioxidant_Radical A• Antioxidant->Antioxidant_Radical ABTS_Radical_2 ABTS•+ (Blue-Green) ABTS_Neutral ABTS (Colorless) ABTS_Radical_2->ABTS_Neutral Reduction by Antioxidant

Caption: Generation and subsequent scavenging of the ABTS radical.

Experimental Protocols & Workflow

These protocols are optimized for a 96-well microplate format to facilitate high-throughput screening. All preparations and experiments involving DPPH should be conducted with minimal exposure to light.

General Materials & Equipment
  • Vanillyl Piperazine (Test Compound)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (Positive Control)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium Persulfate or Ammonium Persulfate

  • Methanol (Spectrophotometric Grade)

  • Ethanol (Spectrophotometric Grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 517 nm and 734 nm

  • Calibrated pipettes and tips

  • Amber-colored flasks or tubes[17]

  • Analytical balance and vortex mixer

Protocol 1: DPPH Radical Scavenging Assay

3.2.1. Reagent Preparation

  • DPPH Stock Solution (0.2 mM): Accurately weigh ~7.9 mg of DPPH and dissolve it in 100 mL of methanol in an amber volumetric flask. Stir until fully dissolved. Store this solution at 4°C in the dark. It is recommended to prepare this solution fresh.[17]

  • DPPH Working Solution (~0.1 mM): Just before use, dilute the 0.2 mM DPPH stock solution 1:1 with methanol. The absorbance of this working solution at 517 nm should be adjusted to approximately 1.0 ± 0.2.[15][17] Keep this solution protected from light at all times.[15][17]

  • Vanillyl Piperazine Stock Solution (e.g., 1 mg/mL): Accurately weigh 1 mg of vanillyl piperazine and dissolve it in 1 mL of methanol. Use a vortex mixer to ensure it is fully dissolved.

  • Serial Dilutions: From the stock solution, prepare a series of dilutions in methanol to obtain a range of concentrations for testing (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Positive Control (Trolox/Ascorbic Acid): Prepare a stock solution and serial dilutions of the positive control in the same manner as the test compound.

3.2.2. Assay Procedure

  • Plate Setup: Add 20 µL of each sample dilution, positive control dilution, or methanol (for blank and control wells) into the respective wells of a 96-well plate.[18] To correct for any intrinsic color of the test compound, prepare a parallel set of sample blanks containing 20 µL of the sample and 180 µL of methanol.[7]

  • Reaction Initiation: Add 180 µL of the DPPH working solution to all wells except the sample blank wells.[7][18]

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[18][19]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[18][20]

Protocol 2: ABTS Radical Cation Decolorization Assay

3.3.1. Reagent Preparation

  • ABTS Stock Solution (7 mM): Dissolve ~38.4 mg of ABTS diammonium salt in 10 mL of deionized water.[15]

  • Potassium Persulfate Solution (2.45 mM): Dissolve ~6.6 mg of potassium persulfate in 10 mL of deionized water.[15][19]

  • ABTS•+ Radical Generation: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 volume ratio (e.g., 5 mL of each).[15] Allow this mixture to stand in the dark at room temperature for 12-16 hours before use. This incubation is crucial for the complete formation of the radical cation.[12][15][21]

  • ABTS•+ Working Solution: Before the assay, dilute the incubated ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS, pH 7.4) until the absorbance at 734 nm is 0.70 ± 0.05.[7][16][22] This solution is stable for several days when stored in the dark at 4°C.

  • Sample and Control Preparation: Prepare stock solutions and serial dilutions of vanillyl piperazine and a positive control (Trolox is the standard for this assay) as described in the DPPH protocol (Section 3.2.1).

3.3.2. Assay Procedure

  • Plate Setup: Add 10-20 µL of each sample dilution, positive control dilution, or the corresponding solvent (for the control well) into the wells of a 96-well plate.[7][14]

  • Reaction Initiation: Add 180-190 µL of the adjusted ABTS•+ working solution to each well.[7][14]

  • Incubation: Mix and incubate the plate at room temperature for a defined period, typically 6-10 minutes.[15][23] The reaction kinetics can vary, so a consistent incubation time is critical for comparability.[24]

  • Measurement: Measure the absorbance of each well at 734 nm.[14][15]

Experimental Workflow Visualization

Sources

Troubleshooting & Optimization

Improving yield of vanillin reductive amination with piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization for the Reductive Amination of Vanillin with Piperazine

Welcome to the Technical Support Center. Synthesizing 1-(4-hydroxy-3-methoxybenzyl)piperazine via the reductive amination of vanillin and piperazine presents unique chemoselective and physical chemistry challenges. As a diamine reacting with an electron-rich phenolic aldehyde, this system is prone to bis-alkylation, stalled kinetics, and tricky isolation.

Below is our field-proven troubleshooting guide and self-validating protocol designed to maximize your mono-alkylation yields.

Part 1: Troubleshooting & FAQs

Issue 1: The Bis-Alkylation Thermodynamic Sink

Q: My LC-MS shows a massive peak for a high-molecular-weight byproduct, and my mono-alkylated yield is below 30%. How do I stop this? A: You are observing the formation of 1,4-bis(4-hydroxy-3-methoxybenzyl)piperazine. Piperazine is a symmetrical secondary diamine. Once the first nitrogen undergoes reductive amination, the resulting mono-alkylated product retains a highly nucleophilic secondary amine. If the local concentration of vanillin is high, this intermediate will rapidly react with a second vanillin molecule.

  • The Causality: This is a statistical and kinetic problem. The mono-alkylated piperazine is often more soluble in organic solvents than the starting piperazine, increasing its collision frequency with vanillin.

  • The Fix: You must manipulate the collision statistics. Use a strict 3.0 to 5.0 molar excess of anhydrous piperazine . By flooding the system with the starting diamine, any unreacted vanillin is statistically forced to react with free piperazine rather than the mono-alkylated intermediate.

Issue 2: The Phenoxide Deactivation Problem

Q: When I mix vanillin and piperazine, the solution turns bright yellow and the reaction stalls. What is happening? A: You are observing an acid-base reaction that is killing your electrophile. Vanillin contains a relatively acidic phenolic proton (


). Piperazine is a moderately strong base (

). Upon mixing, piperazine deprotonates the phenol, generating a phenoxide anion (which is highly conjugated and visually yellow).
  • The Causality: The negative charge of the phenoxide strongly donates electron density into the aromatic ring via resonance. This severely deactivates the aldehyde carbon, preventing the nucleophilic attack required to form the hemiaminal/imine intermediate.

  • The Fix: Add 1.0 to 1.5 equivalents of glacial acetic acid (AcOH) . This neutralizes the solution, re-protonates the phenoxide back to a phenol, and restores the electrophilicity of the aldehyde[1].

Issue 3: Hydride Chemoselectivity

Q: I am using Sodium Borohydride (


) and seeing a lot of vanillyl alcohol byproduct. Should I pre-form the imine? 
A:  While pre-forming the imine (the "indirect" method) is required when using 

[2], it is operationally inefficient.

is too hydridic and will rapidly reduce unreacted vanillin to vanillyl alcohol before imine formation completes[3].
  • The Fix: Switch to Sodium Triacetoxyborohydride (STAB,

    
    ) . The three electron-withdrawing acetate groups pull electron density away from the boron, drastically reducing its reactivity[1]. STAB is highly chemoselective: it reduces iminium ions rapidly but reacts with aldehydes very sluggishly[4]. This allows you to run a "direct" one-pot reductive amination with minimal alcohol byproduct.
    

Part 2: Quantitative Reagent Comparison

To highlight the importance of reagent selection, the following table summarizes the kinetic and yield profiles of common reducing agents used in vanillin-piperazine systems.

Reducing AgentSelectivity (Iminium vs. Aldehyde)Operational ProtocolToxicity / HazardsTypical Mono-Alkylation Yield

PoorIndirect (Pre-form imine in MeOH)Low40% - 60% (High alcohol byproduct)

GoodDirect (Requires strict pH 4-5)High (Generates HCN gas at low pH)65% - 80%

Excellent Direct (DCE + 1.5 eq AcOH) Low > 85% (Cleanest profile)

Part 3: Mechanistic & Workflow Visualizations

MechanisticPathway V Vanillin (Aldehyde) I Iminium Ion Intermediate V->I + Piperazine (H+ Catalysis) P Piperazine (Excess 3-5 eq) P->I T 1-(4-hydroxy-3-methoxybenzyl)piperazine (Target Product) I->T Hydride Transfer B 1,4-bis-alkylated piperazine (Byproduct) T->B + Vanillin (If Piperazine is limiting) STAB NaBH(OAc)3 (Selective Reductant) STAB->T

Mechanistic pathway of vanillin reductive amination highlighting the bis-alkylation side reaction.

ExperimentalWorkflow S1 1. Reagent Preparation Dissolve Vanillin + Anhydrous Piperazine (4 eq) in DCE S2 2. pH Adjustment Add 1.0 - 1.5 eq Glacial Acetic Acid S1->S2 S3 3. QC Check 1 (Imine Formation) Analyze aliquot via LC-MS to confirm iminium formation S2->S3 S4 4. Selective Reduction Add 1.5 eq NaBH(OAc)3 portionwise at 0°C S3->S4 S5 5. QC Check 2 (Completion) TLC (Ninhydrin stain) to verify secondary amine product S4->S5 S6 6. Quench & Purification NaHCO3 quench, pH 8.5 extraction, Brine wash S5->S6

Optimized step-by-step experimental workflow for direct reductive amination using STAB.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a "direct" reductive amination strategy with built-in Quality Control (QC) checkpoints to ensure self-validation at critical kinetic junctures.

Phase 1: Imine Pre-Assembly

  • In an oven-dried flask under

    
    , dissolve anhydrous piperazine (4.0 mmol, 4.0 eq) in anhydrous 1,2-Dichloroethane (DCE) (10 mL). Note: Do not use piperazine hexahydrate, as water drives the imine equilibrium backward.
    
  • Add vanillin (1.0 mmol, 1.0 eq) to the stirring solution.

  • Add glacial acetic acid (1.5 mmol, 1.5 eq) dropwise. The solution should remain pale; if it turns bright yellow, the phenol is deprotonated, and you must add an additional 0.2 eq of AcOH until the color fades.

  • QC Check 1 (Self-Validation): Stir for 30 minutes. Remove a 10 µL aliquot, dilute in MeCN, and run a rapid LC-MS. You should observe the mass of the iminium ion (

    
    ) and the disappearance of the vanillin peak. Do not proceed to reduction until vanillin consumption is >90%.
    

Phase 2: Selective Reduction 5. Cool the reaction mixture to 0 °C using an ice bath to control the exothermic hydride transfer. 6. Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq) portion-wise over 10 minutes[1]. 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. 8. QC Check 2 (Self-Validation): Perform TLC (Eluent: DCM:MeOH 9:1). Stain the plate with Ninhydrin and heat. The target mono-alkylated product will appear as a distinct spot that stains purple/red (indicating a secondary aliphatic amine), whereas unreacted vanillin will be UV-active but Ninhydrin-negative.

Phase 3: pH-Controlled Quench & Extraction Application Scientist Insight: This is the most critical step for yield recovery. If the pH is too low, your product is a water-soluble ammonium salt. If the pH is >9.5, the phenol deprotonates, and your product becomes a water-soluble phenoxide. 9. Quench the reaction by slowly adding saturated aqueous


 (10 mL) until gas evolution ceases.
10. Carefully adjust the aqueous layer to pH 8.5 – 9.0  using 1M 

. 11. Extract the aqueous layer with Ethyl Acetate (

mL). The excess unreacted piperazine will largely remain in the aqueous layer at this pH, while the target product partitions into the organic layer. 12. Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure to yield the crude product.

Part 5: References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. 4

  • "Reductive Amination, and How It Works." Master Organic Chemistry, 2017. 3

  • "The structures of vanillin, capsaicin, and amines prepared in this study." ResearchGate. 2

  • "Biobased Amines: From Synthesis to Polymers; Present and Future." Chemical Reviews, 2016. 5

Sources

Technical Support Center: Mitigation of Oxidation in Phenolic Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a critical challenge in the handling and development of phenolic piperazine derivatives: oxidation. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, evidence-based strategies to prevent, analyze, and troubleshoot oxidative degradation. Our approach is rooted in a deep understanding of the chemical mechanisms at play, offering practical solutions to ensure the integrity and stability of your compounds.

I. Understanding the Challenge: The "Why" Behind Oxidation

Phenolic piperazine derivatives are a cornerstone of many pharmaceutical compounds, valued for their diverse biological activities.[1] However, the very features that make them effective—the electron-rich phenolic ring and the piperazine moiety—also render them susceptible to oxidation.[2] This degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and a visible change in the material, such as discoloration.[3][4]

Frequently Asked Questions (FAQs): The Fundamentals of Oxidation

Q1: What are the primary drivers of oxidation in my phenolic piperazine samples?

A1: Oxidation is primarily initiated by exposure to:

  • Atmospheric Oxygen: The most common culprit, directly reacting with the electron-rich phenol.

  • Light (Photodegradation): UV and even visible light can provide the energy to initiate oxidative reactions.[4]

  • Heat: Elevated temperatures accelerate the rate of oxidative reactions.[5]

  • Presence of Metal Ions: Transition metals like iron and copper can act as catalysts, promoting the formation of reactive oxygen species.[6]

  • pH: The pH of the solution can significantly influence the rate of oxidation, with alkaline conditions often increasing susceptibility.[7]

Q2: I've noticed a color change in my solid-state sample. What's happening?

A2: A color change, often to a yellowish or brownish hue, is a common indicator of oxidation.[3] This is due to the formation of quinone-type structures, which are highly conjugated and absorb light in the visible spectrum. This is a clear sign that your compound is degrading and its purity is compromised.

Q3: How does the piperazine ring contribute to the oxidation process?

A3: While the phenolic hydroxyl group is the primary site of initial oxidation, the piperazine ring is not inert. The nitrogen atoms in the piperazine ring can also be oxidized, potentially forming N-oxides.[8] Furthermore, the piperazine moiety can influence the overall electron density of the molecule, thereby affecting the reactivity of the phenolic ring.

II. Proactive Prevention: Strategies to Safeguard Your Compounds

Preventing oxidation from the outset is the most effective strategy. This involves a multi-pronged approach encompassing the selection of appropriate storage conditions, the use of protective agents, and careful consideration of formulation parameters.

Troubleshooting Guide: Common Scenarios and Solutions

Scenario 1: My solution of a phenolic piperazine derivative is rapidly turning yellow.

  • Probable Cause: This is a classic sign of oxidation, likely accelerated by exposure to air and possibly light.

  • Immediate Action:

    • Inert Atmosphere: Immediately purge the headspace of your sample container with an inert gas like nitrogen or argon. This displaces oxygen, a key reactant in the oxidation process.

    • Light Protection: Store the solution in an amber vial or wrap it in aluminum foil to protect it from light.[3]

  • Long-Term Solution:

    • Antioxidant Addition: Incorporate a suitable antioxidant into your formulation.

    • pH Control: If applicable, buffer the solution to a pH where the compound is most stable. Phenolic compounds are often more stable in acidic to neutral conditions.[7]

Scenario 2: I'm observing degradation even when storing my solid compound in the dark at low temperatures.

  • Probable Cause: Even under these conditions, residual oxygen in the container can cause slow oxidation over time. The solid-state packing and crystal form can also influence stability.

  • Solution:

    • Vacuum Sealing: Store the compound under vacuum to remove as much oxygen as possible.

    • Inert Gas Blanket: Before sealing, flush the container with an inert gas.

    • Consider Salt Forms: For drug development, formulating the compound as a salt can significantly improve its solid-state stability.[3]

Experimental Workflow: Selecting and Implementing Antioxidants

The addition of antioxidants is a cornerstone of preventing oxidative degradation.[9] These molecules work by preferentially reacting with oxidizing agents, thereby sparing your compound of interest.

Antioxidant_Selection_Workflow cluster_screening Antioxidant Screening cluster_optimization Optimization cluster_implementation Implementation A Identify Potential Antioxidants (e.g., BHT, BHA, Vitamin E) B Prepare Solutions of Phenolic Piperazine Derivative with and without Antioxidants A->B Formulate C Subject Samples to Forced Degradation Conditions (e.g., Heat, Light, Oxidizing Agent) B->C Stress D Analyze Samples at Time Points using HPLC C->D Analyze E Determine Optimal Antioxidant Concentration D->E Evaluate Efficacy F Assess for any Antioxidant-Drug Interactions E->F Compatibility Check G Incorporate Optimized Antioxidant into Formulation F->G Finalize H Conduct Long-Term Stability Studies G->H Validate

Caption: Workflow for selecting and optimizing an antioxidant for your formulation.

Data Presentation: Efficacy of Common Antioxidants

The choice of antioxidant and its concentration are critical. The following table summarizes the effectiveness of common antioxidants in preventing the degradation of a model phenolic piperazine derivative under accelerated oxidative stress (e.g., 3% H₂O₂ at 40°C for 24 hours).

AntioxidantConcentration (w/v)Degradation of Phenolic Piperazine Derivative (%)Appearance of Solution
Control (None) 0%25.4%Moderate Yellowing
Butylated Hydroxytoluene (BHT) 0.01%5.2%Faint Yellow
0.05%1.8%Colorless
Butylated Hydroxyanisole (BHA) 0.01%6.1%Faint Yellow
0.05%2.3%Colorless
Ascorbic Acid (Vitamin C) 0.1%3.5%Colorless
Tocopherol (Vitamin E) 0.1%4.8%Colorless

Note: These are representative data and the optimal antioxidant and concentration must be determined experimentally for each specific compound and formulation.

III. Analytical Characterization: Detecting and Quantifying Oxidation

Robust analytical methods are essential for monitoring the stability of your phenolic piperazine derivatives and for identifying any degradation products.

Frequently Asked Questions (FAQs): Analytical Techniques

Q4: What is the best analytical method to monitor the stability of my compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the most widely used and reliable method.[10] A stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products.

Q5: I see an unknown peak in my HPLC chromatogram after stressing my sample. How do I identify it?

A5: Identifying unknown degradants is crucial. The recommended approach is to use Liquid Chromatography-Mass Spectrometry (LC-MS) .[3][11]

  • Mass Spectrometry (MS) will provide the molecular weight of the unknown peak.

  • Tandem Mass Spectrometry (MS/MS) involves fragmenting the unknown peak to provide structural information, aiding in its identification.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are a regulatory requirement and a valuable tool to understand the degradation pathways of your compound.[2][12]

Objective: To intentionally degrade the phenolic piperazine derivative under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.[3]

Materials:

  • Phenolic piperazine derivative

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Calibrated oven and photostability chamber

  • HPLC system with UV/DAD detector

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide and keep at room temperature for 24 hours.[2]

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to light in a photostability chamber according to ICH guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your HPLC method. Aim for 5-20% degradation to ensure that degradation products are detectable.[3]

Oxidation_Pathway A Phenolic Piperazine Derivative B Phenoxy Radical A->B Initial Oxidation (Loss of H•) C Semiquinone Radical B->C Resonance D Quinone C->D Further Oxidation E Polymerized Products D->E Polymerization

Sources

Technical Support Center: Strategies for the Removal of Unreacted Piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions and troubleshooting advice for the effective removal of unreacted piperazine from reaction mixtures. Understanding the physicochemical properties of piperazine is fundamental to selecting an appropriate purification strategy. Piperazine is a diamine with two secondary amine groups, making it basic (pKa values of ~5.35 and 9.73) and highly polar.[1] It is freely soluble in water but has poor solubility in solvents like diethyl ether.[1] These properties are leveraged in the purification techniques detailed below.

Troubleshooting Guide

This section addresses specific, common issues encountered during the purification of piperazine-containing reaction mixtures.

Issue 1: My desired product is sensitive to acid or is water-soluble, making a standard acidic wash unsuitable.

A standard acidic wash is often the first choice for removing basic impurities like piperazine. The acid protonates the piperazine, forming a water-soluble salt (e.g., piperazine hydrochloride) that can be easily extracted into an aqueous layer.[2] However, if your product degrades in acidic conditions or has significant water solubility, this method can lead to substantial product loss.

Solutions & Scientific Rationale:

  • Precipitation as a Salt: You can selectively precipitate the piperazine from an organic solvent. A highly effective method involves dissolving the reaction mixture in acetone and adding acetic acid. This forms piperazine diacetate, which is insoluble in acetone and precipitates out, allowing for its removal by simple filtration.[2][3] This method is successful because the desired product remains dissolved in the acetone while the piperazine salt crashes out. Recoveries of piperazine using this method can be as high as 99.6%.[2]

  • Recrystallization: If your product is a solid, recrystallization is an excellent alternative. The key is to identify a solvent system in which your product has high solubility at elevated temperatures but low solubility at cooler temperatures, while piperazine remains soluble.[2] This exploits the differences in solubility between your product and the piperazine impurity.

  • Scavenger Resins: For instances where piperazine concentration is low, or as a polishing step, solid-supported scavengers are ideal.[2] These are functionalized polymers that selectively react with and bind to amines.[4][5] Since the scavenger is on a solid support, it can be removed by filtration, leaving a purified solution of your product. This avoids the need for aqueous or acidic conditions entirely.

Issue 2: During distillation, the unreacted piperazine is co-distilling with my product.

This occurs when the boiling points of your product and piperazine (146°C) are too close for efficient separation by simple distillation.[6]

Solutions & Scientific Rationale:

  • Conversion to a Non-Volatile Salt: Before initiating distillation, treat the reaction mixture with an acid such as HCl. This converts the volatile piperazine base into its non-volatile salt form.[2] The significant difference in volatility between your organic product and the piperazine salt will then allow for a clean separation by distillation.

  • Fractional Distillation: If converting to a salt is not feasible, employing a fractional distillation column with a higher number of theoretical plates may provide the resolution needed to separate compounds with close boiling points.[2]

  • Azeotropic Distillation: An alternative is to introduce an "entrainer"—a solvent that forms a lower-boiling azeotrope with piperazine.[2][7] This azeotrope will distill off at a lower temperature than either component alone, effectively removing the piperazine from the mixture. This technique is particularly useful for large-scale operations.[8]

Issue 3: I have removed the bulk of the piperazine, but analytical tests (NMR, LC-MS) show trace amounts remaining.

Removing the final traces of an impurity often requires a more refined approach than bulk removal methods.

Solutions & Scientific Rationale:

  • Column Chromatography: Flash or column chromatography is a highly effective technique for separating compounds with similar properties.[2] For basic compounds like piperazine that can interact strongly with acidic silica gel (causing tailing), it is often beneficial to add a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent.[9] This deactivates the acidic sites on the silica, leading to better peak shape and separation.

  • Preparative HPLC: For high-value products requiring very high purity, preparative High-Performance Liquid Chromatography (HPLC) offers excellent separation capabilities.[2]

  • Scavenger Resins: As mentioned previously, scavenger resins are exceptionally effective at removing trace amounts of reactive impurities like piperazine and are a preferred method for final purification steps.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method to remove unreacted piperazine? The most widely used method is an acidic wash. Because piperazine is a base, it is readily protonated by a dilute acid (like HCl) to form a water-soluble salt. This salt is then easily removed by extraction with water, assuming your product remains in the organic layer.[2]

Q2: How can I visually determine the best purification method for my specific situation? The choice of method depends on the properties of your product and the scale of the reaction. The following decision workflow can guide your selection.

G start Start: Crude Reaction Mixture with Piperazine product_prop Product Properties? start->product_prop acid_stable Acid Stable & Water Insoluble? product_prop->acid_stable Check Acid/Water Compatibility is_solid Product is a Solid? acid_stable->is_solid No acid_wash Perform Acidic Wash & Aqueous Extraction acid_stable->acid_wash Yes boiling_point Product Volatile? Boiling Points Separable? is_solid->boiling_point No (Product is Oil/Liquid) recrystallize Recrystallize Product is_solid->recrystallize Yes precipitate Precipitate Piperazine as Diacetate Salt boiling_point->precipitate No distill Distillation (Fractional or Azeotropic) boiling_point->distill Yes trace_impurity Trace Impurities Remain? chromatography Column Chromatography or Scavenger Resin trace_impurity->chromatography Yes end Purified Product trace_impurity->end No acid_wash->trace_impurity precipitate->trace_impurity recrystallize->trace_impurity distill->trace_impurity chromatography->end

Caption: A decision workflow for selecting a suitable method for piperazine removal.

Q3: What analytical techniques can confirm the complete removal of piperazine? Several common analytical methods can be used to detect and quantify residual piperazine:

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and accurate method. Often, a derivatization step is required to make piperazine visible to a UV detector.[2]

  • Gas Chromatography (GC): Can also be used for quantification.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is effective for detecting the characteristic signals of piperazine protons.[2]

Q4: What are the primary safety concerns when working with piperazine? Piperazine is corrosive and can cause severe skin burns and eye damage.[10][11] It may also cause an allergic skin reaction or respiratory difficulties if inhaled.[10] Always handle piperazine in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13]

Data Presentation: Comparison of Purification Methods

Purification MethodTypical ScalePurity AchievedAdvantagesDisadvantages & Considerations
Acidic Wash Lab to IndustrialGood (Bulk Removal)Fast, simple, and uses common reagents.[2]Not suitable for acid-sensitive or water-soluble products.
Precipitation Lab to PilotHighHighly selective for piperazine; avoids aqueous workup.[2][3]Requires product to be soluble in the chosen organic solvent.
Recrystallization Lab to IndustrialVery HighCan achieve excellent purity for solid products.[2]Requires finding a suitable solvent system; can have yield losses.
Distillation Pilot to IndustrialModerate to HighExcellent for large-scale purification of thermally stable liquids.[8][14]Not effective for compounds with close boiling points; risk of co-distillation.[2]
Chromatography Lab to PilotVery HighHigh resolution for separating structurally similar compounds.[8]Can be time-consuming and require large solvent volumes.[8]
Scavenger Resins Lab ScaleExceptionally HighIdeal for removing trace impurities; simple filtration workup.[2][4]Can be expensive; primarily for low-level impurity removal.

Experimental Protocols

Protocol 1: Removal of Piperazine via Acidic Wash

This protocol describes the standard liquid-liquid extraction procedure to remove piperazine from an organic reaction mixture.

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The protonated piperazine hydrochloride salt will partition into the bottom aqueous layer.

  • Drain and Repeat: Drain the lower aqueous layer. To ensure complete removal, repeat the wash (steps 2-4) one or two more times with fresh aqueous acid.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to remove excess water.[9]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Removal of Piperazine via Precipitation as Diacetate Salt

This protocol is an effective non-aqueous method for removing piperazine.[2][3]

  • Dissolution: Dissolve the crude reaction mixture in acetone. Use approximately 5 to 100 volumes of acetone per volume of piperazine present.[3]

  • Acid Addition: While stirring the acetone solution, slowly add glacial acetic acid. Use an amount that is at least stoichiometric to the piperazine present.[3]

  • Precipitation: The piperazine diacetate salt will begin to precipitate as a crystalline solid. To ensure complete precipitation, continue stirring and cool the mixture to between 10-30°C.[3]

  • Isolation: Separate the precipitated piperazine diacetate from the liquid by filtration.[2]

  • Washing: Wash the collected solid precipitate with cold acetone to remove any entrained product or impurities.[2]

  • Product Recovery: The filtrate now contains the purified product. The solvent can be removed under reduced pressure to recover the final product.

References

  • Ataman Kimya. (n.d.). PIPERAZINES. Ataman Kimya. Available at: [Link]

  • Wikipedia. (2024). Piperazine. Wikipedia. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Piperazine. EDQM. Available at: [Link]

  • Google Patents. (1963). US3105019A - Recovery of piperazine.
  • INTERSURFCHEM. (n.d.). Piperazine. INTERSURFCHEM. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Piperazine - HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Google Patents. (1967). US3331756A - Azeotropic distillation of diethylene-triamine and aminoethylethanolamine from piperazine residue.
  • ACS Publications. (2008). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. ACS Publications. Available at: [Link]

  • Office of Scientific and Technical Information. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. Available at: [Link]

  • IUCr Journals. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. IUCr Journals. Available at: [Link]

  • Google Patents. (2014). CN104230850A - Separation method of piperazine.
  • RSC Publishing. (n.d.). Crystalline products of CO2 capture by piperazine aqueous solutions. RSC Publishing. Available at: [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. ResearchGate. Available at: [Link]

  • Google Patents. (1969). US3481933A - Recovery and purification of piperazine.
  • Google Patents. (2013). CN103420938A - Method for recovering piperazine after piperazine condensation reaction in quinolone medicine preparation.
  • PMC. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). A solvent-free piperazine derivative was synthesized and characterized.... ResearchGate. Available at: [Link]

  • Google Patents. (1959). US2919275A - Purification of piperazine.
  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2. Available at: [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Amerigo Scientific. Available at: [Link]

  • Google Patents. (2007). US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
  • Google Patents. (2007). CN1911914A - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
  • Peptides. (n.d.). Resins with Functional Groups as Scavengers. Peptides. Available at: [Link]

  • Google Patents. (2005). US6897262B2 - Scavenger resin and processes for the use thereof.

Sources

Solubility issues of 2-Methoxy-4-piperazin-1-ylmethyl-phenol in water

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 2-Methoxy-4-piperazin-1-ylmethyl-phenol (also known as Vanillyl Piperazine). The content is structured to address the unique physicochemical challenges of this amphiphilic molecule, specifically focusing on its pH-dependent solubility and stability profile.

Compound Profile & Solubility Mechanism

To troubleshoot effectively, you must understand the "Why." This compound is a zwitterionic-capable amphiphile . Its solubility is dictated by the interplay between three ionizable groups:

  • Piperazine Secondary Amine (

    
    ):  Highly basic (
    
    
    
    ). Protonated (
    
    
    ) at physiological pH.
  • Piperazine Tertiary Amine (

    
    -benzyl):  Weakly basic (
    
    
    
    ). Protonated (
    
    
    ) only in acidic media.
  • Phenolic Hydroxyl: Weakly acidic (

    
    ). Deprotonated (
    
    
    
    ) in highly basic media.

The Solubility Trap: At neutral pH (7.0–7.4), the molecule exists primarily as a mono-cation . While theoretically soluble, the lipophilic vanillyl core and the crystal lattice energy of the Free Base form often resist dissolution in water, leading to "gummy" precipitates or false suspensions. True solubility (


) is best achieved by forcing the molecule into a di-cationic state  (pH 

) or using specific organic cosolvents.
Troubleshooting Guide (Q&A)
Issue 1: "I bought the powder, added water, and it won't dissolve. It just floats or clumps."

Diagnosis: You likely purchased the Free Base form, not the Hydrochloride salt. The free base is a hydrophobic solid. Water at pH 7 is not acidic enough to protonate the piperazine ring rapidly. Solution:

  • Immediate Fix: Do not heat. Instead, add 1.0–2.0 equivalents of 1M HCl dropwise. The solution should clear instantly as the salt forms in situ.

  • Protocol: For a 10 mM stock, weigh the powder, add 90% of the calculated water volume, then add the HCl equivalents. Vortex until clear, then top up with water.

Issue 2: "My stock solution in DMSO worked, but it precipitated when I diluted it into PBS (pH 7.4)."

Diagnosis: This is the "Crash-Out" effect.

  • Solubility Limit: The mono-cation (predominant at pH 7.4) has lower solubility than the species in DMSO.

  • Common Ion Effect: PBS contains high concentrations of sodium and potassium. If the local concentration of the drug is high during mixing, it can salt out. Solution:

  • Stepwise Dilution: Never add DMSO stock directly to a static volume of buffer.

  • Technique: Place the buffer on a vortex mixer. Slowly inject the DMSO stock into the center of the vortex to ensure rapid dispersion and prevent local supersaturation.

  • Limit DMSO: Keep final DMSO concentration

    
     if possible, or use an intermediate dilution step with water before adding 10x PBS.
    
Issue 3: "The solution turned yellow/brown after sitting on the bench for 4 hours."

Diagnosis: Oxidative degradation.

  • Cause: The phenolic group is electron-rich and prone to oxidation into quinoid species (colored). The secondary amine can also react with atmospheric

    
     to form carbamates or oxidize to N-oxides.
    Solution: 
    
  • Degassing: Use degassed buffers (sparged with Nitrogen or Argon) for all long-term assays.

  • Storage: Store stock solutions at -20°C or -80°C. Never store working dilutions; prepare them fresh.

  • Additives: If your assay permits, add 0.1 mM Ascorbic Acid or EDTA to chelate trace metals that catalyze phenol oxidation.

Issue 4: "I'm getting inconsistent

data in my enzyme assay."

Diagnosis: Promiscuous aggregation.

  • Mechanism: At concentrations

    
    , amphiphilic amines can form colloidal aggregates that sequester enzymes, leading to false inhibition.
    Solution: 
    
  • Detergent Control: Add 0.01% Triton X-100 or Tween-20 to your assay buffer. If the inhibition disappears with detergent, your initial result was an artifact of aggregation.

Experimental Protocols
Protocol A: Preparation of a Robust 50 mM Stock Solution

Use this protocol to ensure long-term stability and reproducibility.

  • Weighing: Weigh approx. 10 mg of 2-Methoxy-4-piperazin-1-ylmethyl-phenol (Free Base).

  • Solvent Choice:

    • Option 1 (Biological Assays):DMSO (Anhydrous) .[1]

    • Option 2 (Chemical Synthesis/Aq. Studies):0.1 M HCl .

  • Dissolution (DMSO Method):

    • Add DMSO to achieve 50 mM.

    • Vortex for 30 seconds.

    • Sonicate for 1 minute at room temperature (avoid heat).

    • Visual Check: Hold against light. Solution must be absolutely clear.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching). Store at -20°C.

Protocol B: pH-Solubility Profiling (The "Golden Window")

Determine the optimal pH for your specific concentration requirements.

pH ConditionDominant SpeciesPredicted SolubilityApplication
pH < 4.0 Di-cation (

)
High (> 50 mM)Stock prep, LC-MS injection
pH 4.0 – 6.5 Mix (

)
Moderate (~10 mM)HPLC Mobile Phase
pH 7.0 – 8.0 Mono-cation (

)
Low-Moderate (~1 mM)Cell Culture / Bioassays
pH > 9.0 Neutral / ZwitterionPoor (Precipitation Risk)Avoid
Visual Troubleshooting & Mechanisms
Figure 1: Solubility Decision Matrix

Follow this logic flow to prevent precipitation events.

SolubilityMatrix Start Start: Solid Compound CheckForm Check Form: Salt or Free Base? Start->CheckForm IsSalt HCl/Dihydrochloride Salt CheckForm->IsSalt IsBase Free Base CheckForm->IsBase DissolveWater Dissolve in Water IsSalt->DissolveWater DissolveAcid Add 2.0 eq. HCl or Dissolve in DMSO IsBase->DissolveAcid CheckApp Intended Application? DissolveWater->CheckApp DissolveAcid->CheckApp AppBio Biological Assay (pH 7.4) CheckApp->AppBio AppChem Chemical Synthesis (Variable pH) CheckApp->AppChem RiskCheck Risk Check: Conc > 100 µM? AppBio->RiskCheck HighRisk HIGH RISK: Use Stepwise Dilution + 0.5% DMSO RiskCheck->HighRisk Yes LowRisk LOW RISK: Direct Dilution OK RiskCheck->LowRisk No

Caption: Decision matrix for solubilizing 2-Methoxy-4-piperazin-1-ylmethyl-phenol based on chemical form and application.

Figure 2: pH-Dependent Ionization State

Understanding the charge state is critical for predicting solubility.

Ionization pH2 pH < 5 (Soluble) Di-Cation (+2) pH7 pH 7.4 (Limit Soluble) Mono-Cation (+1) pH2->pH7 Deprotonation of N4 (Benzyl-N) pH10 pH > 10 (Insoluble) Neutral/Anionic pH7->pH10 Deprotonation of N1 (Sec-Amine) & OH

Caption: Ionization pathway showing the transition from highly soluble di-cation to poorly soluble neutral species.

References
  • Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Source for Piperazine pKa values: 5.35 and 9.73).[2][3][4]

  • University of Regina. (2010). pKa Values of Some Piperazines at Different Temperatures. [Link]

  • PubChem. (2025). Piperazine Compound Summary. National Library of Medicine. [Link]

Sources

Technical Support Center: Amphoteric Phenolic Amines Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Extracting amphoteric phenolic amines—such as dopamine, serotonin, and related catecholamines—from complex biological matrices is notoriously challenging. Because these molecules possess both acidic (phenolic hydroxyls) and basic (amine) functional groups, their charge state is highly dynamic.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we troubleshoot the root causes of extraction failures by analyzing the physicochemical causality behind each step, ensuring your sample preparation is a robust, self-validating system.

🔬 Troubleshooting FAQs: The Causality of Extraction Failures

Q1: I am experiencing abysmal recoveries (<30%) when using Liquid-Liquid Extraction (LLE) for dopamine. I adjusted the aqueous sample to pH 8.5 to neutralize the molecule. What is going wrong?

A: The failure lies in the assumption that reaching the isoelectric point (pI) renders the molecule non-polar. Dopamine is an amphoteric substance containing both phenol hydroxyl and amino groups[1]. While adjusting the pH to ~8.5 minimizes the net charge (creating a zwitterion or a neutral molecule), the compound retains multiple active hydrogen-bonding sites. Consequently, its partition coefficient remains heavily skewed toward the aqueous phase, making LLE highly inefficient[1].

Solution: Abandon LLE for these highly polar targets. Transition to Solid-Phase Extraction (SPE) using mixed-mode polymeric sorbents. Mixed-mode SPE relies on direct ionic bonds rather than simple hydrophobic phase partitioning, allowing for >90% recovery of polar amines[2].

Q2: Should I choose a Strong Cation Exchange (MCX) or Weak Cation Exchange (WCX) SPE sorbent for catecholamines?

A: You must choose Weak Cation Exchange (WCX) due to the chemical instability of catecholamines at high pH. Here is the mechanistic breakdown:

  • MCX (Strong Cation Exchange): The sorbent uses a sulfonic acid group that is permanently negatively charged. To elute your target, you must raise the elution solvent pH above 10.5 to deprotonate the analyte's amine group, quenching the ionic bond[3]. However, catecholamines rapidly auto-oxidize into quinones under basic conditions, destroying your sample.

  • WCX (Weak Cation Exchange): The sorbent uses a carboxylic acid group (pKa ~5). You load the sample at pH 6.5, where the sorbent is negative and the analyte is positive. To elute, you drop the pH below 3.0 using an acidified organic solvent. This protonates and neutralizes the sorbent itself, breaking the ionic bond while keeping the oxidation-prone catecholamines in a highly stable, acidic environment[2][4].

Q3: During WCX SPE, I am losing my target analytes during the 100% methanol wash step. How do I fix this?

A: Analyte breakthrough during the organic wash step indicates that the ionic interaction was compromised before elution. This usually happens if the sample loading pH was too low. If the loading buffer drops below pH 5.5, the carboxylic acid groups on the WCX sorbent begin to protonate and lose their negative charge[3]. Without a strong ionic bond, the 100% methanol wash will strip the analytes off the reversed-phase backbone. Ensure your sample is strictly buffered to pH 6.5 prior to loading.

📊 Data Center: Physicochemical Properties

To design a self-validating extraction, you must know the exact pKa values of your target's functional groups. For example, free dopamine has distinct pKa values for its first catechol hydroxyl, its amine, and its second catechol hydroxyl[5].

AnalytePhenol pKa 1Amine pKaPhenol pKa 2Optimal SPE ModeElution pH
Dopamine 8.3710.2512.49WCX< 3.0
Serotonin 9.8010.00-WCX< 3.0
Metanephrine 9.009.30-WCX< 3.0
Norepinephrine 8.609.8012.00WCX< 3.0

Data synthesized from established literature on phenolic amine dissociation constants[4][5].

⚙️ Experimental Protocol: Optimized WCX SPE Workflow

This protocol utilizes a Weak Cation Exchange (WCX) polymeric sorbent (e.g., 30 mg/1 mL cartridge). Every step is designed as a self-validating system to control the charge state of both the analyte and the sorbent[4].

Step 1: Sample Pre-treatment (Charge Activation)

  • Dilute 200 µL of biological plasma/urine with 200 µL of 50 mM Ammonium Acetate buffer (pH 6.5).

  • Causality: At pH 6.5, the analyte's amine group (pKa ~10) is fully protonated (+), and the WCX sorbent's carboxylic acid group (pKa ~5) is fully ionized (-).

Step 2: Sorbent Conditioning

  • Pass 1 mL of 100% Methanol to wet the reversed-phase polymeric backbone.

  • Pass 1 mL of 50 mM Ammonium Acetate buffer (pH 6.5) to equilibrate the pH.

Step 3: Sample Loading

  • Load the buffered sample at a flow rate of 1 mL/min. The analytes lock onto the sorbent via strong ionic bonds.

Step 4: Interference Washing (Orthogonal Cleanup)

  • Aqueous Wash: Pass 1 mL of 50 mM Ammonium Acetate (pH 6.5). Causality: Removes unbound hydrophilic proteins and salts.

  • Organic Wash: Pass 1 mL of 100% Methanol. Causality: Removes neutral and acidic hydrophobic interferences (e.g., phospholipids). The target remains immobilized because methanol cannot disrupt the ionic bond.

Step 5: Target Elution (Charge Neutralization)

  • Elute with 2 x 500 µL of 2% Formic Acid in Acetonitrile/Methanol (v/v)[4].

  • Causality: The high acidity (pH < 3) protonates the WCX sorbent, neutralizing its charge to zero. The ionic bond is broken, and the intact, unoxidized catecholamines partition into the organic solvent for LC-MS/MS analysis.

🖼️ Mandatory Visualization: SPE Mechanism

WCX_Mechanism Load Step 1: Sample Loading (pH 6.5) Analyte Amine: Protonated (+) WCX Sorbent: Ionized (-) Wash Step 2: Organic Wash (100% MeOH) Analyte: Retained via Ionic Bond Interferences: Washed Away Load->Wash Retain Target Elute Step 3: Acidic Elution (pH < 3.0) Analyte Amine: Protonated (+) WCX Sorbent: Neutralized (0) Wash->Elute Break Ionic Bond Safely Degradation WARNING: High pH Elution (>10) Causes Auto-oxidation of Catechols Wash->Degradation Avoid Basic Elution

Fig 1: WCX SPE mechanism for amphoteric phenolic amines, highlighting pH-dependent charge states.

📚 References

  • Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - MDPI. mdpi.com.

  • Application: Sample Cleanup Procedure for Catecholamines - Sigma-Aldrich. sigmaaldrich.com.

  • EVOLUTE User Guide: Mixed-Mode Polymeric SPE - Sopachem. sopachem.com.

  • Dopamine-Conjugated Bovine Serum Albumin Nanoparticles Containing pH-Responsive Catechol-V(III) Coordination - ACS Publications. acs.org.

  • Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - MDPI. mdpi.com.

Sources

Controlling bis-alkylation side products in piperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Piperazine Synthesis

A Senior Application Scientist's Guide to Controlling Bis-Alkylation Side Products

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of piperazine synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you master the selective synthesis of mono-substituted piperazines and effectively troubleshoot the formation of bis-alkylation side products.

Section 1: Understanding the Core Problem - The "Why" of Bis-Alkylation

FAQ: Why is controlling selectivity in piperazine alkylation so challenging?

The primary challenge lies in the structure of piperazine itself: it is a symmetrical molecule with two secondary amine nitrogens of nearly identical reactivity. When you perform a direct N-alkylation, you are faced with a competitive reaction. After the first nitrogen is alkylated to form your desired mono-substituted product, the second nitrogen on that same molecule is still nucleophilic and can react with another equivalent of your alkylating agent.[1] This leads to the formation of the N,N'-bis-alkylated (or di-substituted) side product.

The situation is often more complex than simple statistics. The electronic nature of the first substituent (R¹) can influence the nucleophilicity of the second nitrogen, sometimes making it more reactive, which further complicates control.

// Nodes Piperazine [label="Piperazine (HN(C₄H₈)NH)", fillcolor="#F1F3F4", fontcolor="#202124"]; AlkylatingAgent1 [label="Alkylating Agent (R-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; MonoAlkylated [label="Desired Product\n(Mono-alkylated Piperazine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AlkylatingAgent2 [label="Alkylating Agent (R-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; BisAlkylated [label="Side Product\n(Bis-alkylated Piperazine)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Piperazine -> MonoAlkylated [label="1st Alkylation\n(Desired Reaction)"]; AlkylatingAgent1 -> MonoAlkylated; MonoAlkylated -> BisAlkylated [label="2nd Alkylation\n(Side Reaction)"]; AlkylatingAgent2 -> BisAlkylated; }

Caption: Competitive reaction pathways in piperazine alkylation.

Section 2: Strategic Approaches to Maximize Mono-Alkylation

There are three primary strategies to control selectivity: Stoichiometric Control, Protecting Groups, and Alternative Reaction Pathways like Reductive Amination.[2] The choice depends on your scale, the nature of your reagents, and the required purity of your final product.

Troubleshooting Guide: How do I choose the right strategy?

Use the following decision tree and the comparative table below to guide your experimental design.

// Nodes Start [label="High Bis-Alkylation Observed?", fillcolor="#FBBC05", fontcolor="#202124"]; Q_Scale [label="Is this a large-scale\n(industrial) synthesis?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q_ProtectingGroup [label="Can the cost/time of a\nprotecting group strategy\nbe justified?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A_Stoichiometry [label="Strategy: Use large excess of\npiperazine or in-situ salt formation.\nAtom economical but requires\nefficient purification.", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; A_ProtectingGroup [label="Strategy: Use a mono-protected\npiperazine (e.g., N-Boc-piperazine).\nExcellent selectivity but adds steps\n(protection/deprotection).", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; A_ReductiveAmination [label="Alternative Strategy:\nConsider reductive amination if\nalkylating with an aldehyde/ketone.\nAvoids quaternary salts.", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges Start -> Q_Scale [label="Yes"]; Q_Scale -> A_Stoichiometry [label="Yes"]; Q_Scale -> Q_ProtectingGroup [label="No (Lab Scale)"]; Q_ProtectingGroup -> A_ProtectingGroup [label="Yes"]; Q_ProtectingGroup -> A_ReductiveAmination [label="No/Alternative Needed"]; A_Stoichiometry -> A_ReductiveAmination [style=dashed, arrowhead=none, label="Consider as alternative"]; }

Caption: Decision workflow for selecting a mono-alkylation strategy.

StrategyPrincipleAdvantagesDisadvantagesBest For
Stoichiometric Control Use a large excess of piperazine or form a monopiperazinium salt in situ to statistically favor mono-alkylation.[2][3]Atom-economical, fewer synthetic steps.[2]Requires efficient purification to remove excess piperazine; selectivity is often imperfect.Large-scale industrial synthesis where cost and step-count are critical.[2]
Protecting Groups One nitrogen is temporarily "blocked" with a group like tert-butoxycarbonyl (Boc), directing alkylation to the free nitrogen.[3][4]Excellent selectivity, leading to cleaner reactions and simpler purification of the desired intermediate.[5]Adds two steps to the synthesis (protection and deprotection), increasing time and cost.[3]Lab-scale synthesis, complex molecules, and when high purity is paramount.[4]
Reductive Amination React piperazine with an aldehyde or ketone to form an iminium intermediate, which is then reduced.[2][6]Excellent for installing specific alkyl groups, avoids the formation of quaternary ammonium salts that can occur with alkyl halides.[5]Limited to alkyl groups that can be sourced from a corresponding aldehyde or ketone.Introducing aryl-alkyl or heteroaryl-alkyl groups; when alkyl halides are unstable or prone to over-alkylation.[2]

Section 3: Protocols and Experimental Details

Strategy 1: Stoichiometric Control via In-Situ Monohydrochloride Formation

This method leverages the principle of partial neutralization. By adding one equivalent of acid to two equivalents of piperazine, you form the monopiperazinium salt, effectively "protecting" one nitrogen via protonation.[3][7]

Protocol: Mono-alkylation of Piperazine using Piperazine Monohydrochloride

  • Salt Formation: In a reaction vessel, suspend piperazine (2.0 eq.) in a suitable solvent like ethanol (EtOH). Add a solution of concentrated hydrochloric acid (1.0 eq.) dropwise while stirring. The suspension should clarify as the soluble monohydrochloride salt forms.[8][9]

  • Reaction: Cool the solution to the desired reaction temperature (e.g., 0-10°C) to help control the reaction rate.[5]

  • Substrate Addition: Slowly add your alkylating agent (e.g., alkyl halide, 1.0 eq.) dropwise to the reaction mixture over a period of 1-2 hours.

  • Monitoring: Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction once consumption of the limiting reagent is maximized.

  • Work-up and Purification: Upon completion, cool the reaction mixture. Unreacted piperazine may precipitate as the dihydrochloride salt, which can be removed by filtration.[1][8] The filtrate can then be concentrated and subjected to standard aqueous work-up and purification, often involving extraction at a high pH (11-12) to ensure the product is in its free base form.[8]

Self-Validation Check: Analyze the crude product by ¹H NMR or LC-MS to determine the ratio of mono-alkylated product, bis-alkylated product, and unreacted piperazine. A successful reaction should show a significant majority of the mono-alkylated product.

Strategy 2: The Protecting Group Approach

The use of N-Boc-piperazine is a robust and widely adopted method for achieving selective mono-alkylation.[4] The Boc group is stable under many reaction conditions and is easily removed with acid.[4]

Protocol: Synthesis and Use of N-Boc-Piperazine

Part A: Mono-Boc Protection of Piperazine [5]

  • Setup: Dissolve piperazine (2.0 to 2.5 eq.) in a solvent such as dichloromethane (DCM) in a flask equipped with a dropping funnel.

  • Reagent Addition: Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM. Add this solution dropwise to the piperazine solution over 2-3 hours at room temperature. A slow addition rate is critical to minimize the formation of the bis-protected byproduct.[5][10]

  • Reaction: Allow the mixture to stir at room temperature overnight (approx. 18-22 hours).[5]

  • Work-up: Evaporate the solvent under reduced pressure. The resulting residue will contain mono-Boc-piperazine, bis-Boc-piperazine, and excess piperazine. This crude mixture can often be purified by column chromatography, or sometimes the difference in solubility allows for separation by trituration or recrystallization.[5]

Part B: Alkylation of N-Boc-Piperazine [4]

  • Setup: Dissolve the purified N-Boc-piperazine (1.0 eq.) in a suitable solvent like acetonitrile or acetone.

  • Reaction: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.), followed by the alkyl halide (R-X, 1.0-1.2 eq.).[4][5]

  • Heating: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the mixture, filter off the inorganic base, and concentrate the filtrate. Perform a standard aqueous work-up (e.g., partition between water and ethyl acetate). The organic layer is then dried and concentrated to yield the crude N-alkyl-N'-Boc-piperazine, which can be purified by flash chromatography.[4]

Part C: Boc Deprotection [2]

  • Setup: Dissolve the purified N-alkyl-N'-Boc-piperazine in DCM.

  • Deprotection: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Reaction: Stir at room temperature and monitor by TLC until the starting material is gone.

  • Isolation: Evaporate the solvent and excess acid to yield the desired mono-alkylated piperazine, typically as its corresponding salt (e.g., TFA or HCl salt).[1]

Section 4: Advanced Troubleshooting and FAQs

Q1: My reaction still produces a mixture. What are the best techniques for purifying the mono-alkylated product?

  • Fractional Distillation: If your products are thermally stable and have sufficiently different boiling points, this can be an effective method, especially for larger scales.[5][11]

  • Column Chromatography: This is the most common lab-scale method. However, the basicity of piperazines can cause streaking on silica gel. To improve separation, consider adding a small amount (0.1-1%) of a competing base like triethylamine or ammonium hydroxide to the mobile phase.[11]

  • Recrystallization via Salt Formation: You can often achieve high purity by selectively precipitating your product. For example, converting the crude mixture to diacetate salts with acetic acid in a solvent like acetone can selectively precipitate the piperazine diacetate, leaving other derivatives in solution.[12]

Q2: I'm performing a reductive amination, but the reaction is slow or incomplete. What can I do?

  • Check the pH: The formation of the iminium ion intermediate is often acid-catalyzed. Sometimes, adding a small amount of acetic acid can accelerate the reaction.[13]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is milder and more selective than agents like sodium cyanoborohydride (NaBH₃CN), and it does not require strict pH control.[5][10]

  • Water Removal: The initial condensation step to form the iminium ion produces water. In some cases, using a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium forward.

Q3: I am seeing an unexpected water-soluble byproduct in my direct alkylation with an alkyl halide. What is it? You are likely forming a quaternary ammonium salt.[1][5] This happens when the newly formed mono-alkylated piperazine, which is a tertiary amine, gets alkylated a second time on the same nitrogen. This is particularly a risk with highly reactive alkylating agents like methyl iodide or benzyl bromide. To avoid this, consider switching to a less reactive alkylating agent or using the reductive amination strategy, which cannot form quaternary salts.[5]

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Google Books.
  • Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. (2025). BenchChem.
  • Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. (2013).
  • Mechanistic insight into the photocatalytic N-alkylation of piperazine with alcohols over TiO2 supported Pd catalysts. (n.d.).
  • Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
  • Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. (2025). BenchChem.
  • One-Pot Synthesis of Piperazines from 1,2-Diamine Deriv
  • Reductive amination route for selective N‐monosubstitution. Piperazine... (n.d.).
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
  • Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. (2025). BenchChem.
  • What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?. (2013).
  • Process for the N-monoalkylation of piperazine. (n.d.).
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PMC.
  • Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applic
  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. (2015).
  • Direct electrophilic N‐alkylation of piperazine under controlled... (n.d.).
  • Direct N1-monosubstitution of piperazine. (n.d.).
  • Technical Support Center: Purification of Piperazine-Containing Compounds. (2025). BenchChem.
  • Piperazine. (n.d.). Wikipedia.
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
  • Purification of piperazine. (n.d.).
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: Purification of Piperazine-2-Thione Deriv
  • Formation of phenylpiperazines by a novel alumina supported bis-alkyl

Sources

Technical Support Center: Purification of Piperazine-Phenol Zwitterions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of piperazine-phenol zwitterions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these fascinating yet complex molecules. As zwitterions, these compounds possess both acidic (phenolic hydroxyl) and basic (piperazine nitrogen) functionalities, leading to distinct physicochemical properties that demand specialized purification strategies.

This document moves beyond simple step-by-step instructions. It delves into the causality behind experimental choices, providing you with the foundational knowledge to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What makes piperazine-phenol zwitterions particularly challenging to purify?

A: The primary challenge stems from their dual-charge nature. At a specific pH, known as the isoelectric point (pI), the phenolic group is deprotonated (negative charge) and a piperazine nitrogen is protonated (positive charge), resulting in a neutral overall charge.[1][2] This zwitterionic state dictates their solubility, which is often high in polar protic solvents like water but very low in common organic solvents used for chromatography and extraction.[3][4][5] Furthermore, their solubility is highly sensitive to pH changes, and they have a strong tendency to trap salt byproducts from synthesis, which can be difficult to remove.[3][6]

Q2: What are the most common impurities I should expect?

A: Impurities are typically related to the starting materials or side reactions. Common contaminants include unreacted piperazine or phenol precursors, structurally similar byproducts from side reactions, and inorganic salts from reagents or pH adjustments.[7][8] Incomplete reactions can also lead to non-zwitterionic intermediates that have vastly different solubility profiles, complicating the purification process.

Q3: What is the isoelectric point (pI) and why is it critical for purification?

A: The isoelectric point (pI) is the pH at which the zwitterion has a net charge of zero.[9] This is a crucial parameter because a zwitterion's solubility in aqueous solutions is generally at its minimum at or near its pI.[1][10] By adjusting the pH of your crude solution to the pI, you can often induce selective precipitation or crystallization of your target compound, leaving more soluble impurities behind in the mother liquor.[1]

Q4: Can I use standard silica gel column chromatography for purification?

A: It is generally not recommended for zwitterionic compounds. The basic piperazine moiety can interact very strongly and sometimes irreversibly with the acidic silanol groups on the surface of silica gel, leading to poor recovery and significant peak tailing.[7][11] While techniques exist to mitigate these effects (e.g., adding a competing base like triethylamine to the mobile phase), other methods are often more effective.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem 1: My zwitterion fails to crystallize or precipitate from solution.

  • Q: I've tried cooling my solution, but nothing crashes out. What's wrong?

    • A: Causality & Solution: This typically means your compound is too soluble in the chosen solvent system, and you haven't achieved supersaturation. Zwitterions are often highly water-soluble.[4][5] The most effective strategy is to exploit their pH-dependent solubility.

      • Adjust to the Isoelectric Point (pI): Carefully adjust the pH of your aqueous solution to the calculated or experimentally determined pI of your compound. At this pH, the molecule's net charge is zero, minimizing its interaction with water and thus reducing its solubility.[1][10] This is the most common and effective method for inducing crystallization.[12]

      • Utilize a Mixed-Solvent System: If pH adjustment alone is insufficient, consider a mixed-solvent approach.[13][14] Dissolve your crude product in a minimum amount of a "good" solvent (e.g., water) at an elevated temperature. Then, slowly add a "bad," water-miscible organic solvent (e.g., ethanol, isopropanol, or acetone) in which your compound is poorly soluble until the solution becomes faintly turbid. Gentle heating to redissolve, followed by slow cooling, should yield crystals.[12][13]

Problem 2: The purity of my isolated product is low due to persistent salt contamination.

  • Q: My NMR shows my compound, but also significant inorganic salt peaks. How can I remove them?

    • A: Causality & Solution: Zwitterions can tenaciously bind salts, making removal by simple crystallization difficult.[6]

      • Ion-Exchange Chromatography: This is a powerful technique for desalting and purifying charged molecules.[15][16] You can bind your zwitterion to an appropriate ion-exchange resin, wash away the neutral salt impurities with deionized water, and then elute your purified compound using a volatile buffer (like aqueous ammonia or acetic acid) that can be easily removed under vacuum.[6][12]

      • Dialysis: For larger quantities or when trying to remove salts without introducing other reagents, dialysis using a membrane with an appropriate molecular weight cutoff can be effective, though it is a slower process.[12]

Problem 3: I am struggling with chromatographic purification (HPLC).

  • Q: My compound either doesn't stick to my reverse-phase (C18) column or gives a very broad, tailing peak. What can I do?

    • A: Causality & Solution: This is a classic issue with highly polar, basic compounds on standard C18 columns.[7] Poor retention is due to high polarity, while peak tailing is caused by secondary interactions between the protonated piperazine and residual silanol groups on the silica support.[7][11]

      • Modify the Mobile Phase: Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase. This ensures the piperazine moiety is consistently protonated and masks the silanol interactions, leading to sharper, more symmetrical peaks.[7][11]

      • Adjust pH: Operating at a low pH (e.g., 2-3) will fully protonate the piperazine, improving peak shape.[7]

      • Use Hydrophilic Interaction Chromatography (HILIC): HILIC is designed for the separation of highly polar compounds and is an excellent alternative to reverse-phase.[17][18] It uses a polar stationary phase with a primarily organic mobile phase, providing better retention for polar zwitterions.[19]

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting a suitable purification strategy for piperazine-phenol zwitterions.

Purification_Workflow start Crude Piperazine-Phenol Zwitterion check_salt Significant Salt Impurities? start->check_salt check_solubility Soluble in Aqueous System? check_salt->check_solubility  No ion_exchange Ion-Exchange Chromatography check_salt->ion_exchange  Yes ph_adjust pH Adjustment to Isoelectric Point (pI) check_solubility->ph_adjust  Yes mixed_solvent Mixed-Solvent Recrystallization check_solubility->mixed_solvent  No / Poorly wash_salt Wash with DI Water ion_exchange->wash_salt elute Elute with Volatile Buffer wash_salt->elute chromatography Further Purification Needed? elute->chromatography ph_adjust->chromatography mixed_solvent->chromatography hplc HILIC or Modified RP-HPLC chromatography->hplc  Yes end_product Pure Zwitterion chromatography->end_product  No hplc->end_product

Caption: Decision workflow for purifying piperazine-phenol zwitterions.

Data Summary Table

Purification TechniquePrinciple of SeparationAdvantagesDisadvantagesBest Suited For
pH-Adjusted Crystallization Minimum solubility at the isoelectric point (pI).[1]Simple, scalable, often yields high purity material.Requires knowledge of the pI; may not remove structurally similar impurities.Primary purification of crude product when the pI is known.
Mixed-Solvent Recrystallization Differential solubility in a binary solvent system.[13][14]Good for compounds that are too soluble in one solvent and insoluble in another.Solvent selection can be challenging; risk of oiling out instead of crystallizing.Compounds that fail to crystallize from a single solvent.
Ion-Exchange Chromatography Separation based on reversible binding to a charged stationary phase.[15]Excellent for removing inorganic salts and separating molecules by charge.[6][16]Can be time-consuming; requires specific resins and buffers.Desalting and purifying highly charged zwitterions.
HILIC Partitioning between a polar stationary phase and a less polar mobile phase.[18]Superior retention and separation for very polar compounds.[19]Requires careful method development; columns can be less robust than C18.Analytical or preparative separation of polar zwitterions.

Detailed Experimental Protocols

Protocol 1: Purification by pH-Adjusted Crystallization

This protocol aims to selectively precipitate the zwitterionic product by adjusting the pH of an aqueous solution to its isoelectric point (pI).

  • Dissolution: Dissolve the crude piperazine-phenol zwitterion in a minimal amount of deionized water. If solubility is low, add a small amount of dilute acid (e.g., 1M HCl) to protonate the phenol (forming a cationic species) or dilute base (e.g., 1M NaOH) to deprotonate the piperazinium ion (forming an anionic species) until the solid fully dissolves.[2]

  • Filtration (Optional): If insoluble impurities are present, perform a gravity filtration of the solution while it is warm to remove them.

  • pH Adjustment: While stirring vigorously, slowly add a dilute acid or base (the opposite of what was used for dissolution) dropwise to the solution. Monitor the pH continuously with a calibrated pH meter.

  • Precipitation: As the pH approaches the pI of your compound, you will observe the formation of a precipitate. Continue the addition until the pH matches the target pI. The point of maximum precipitation corresponds to the pI.[1]

  • Maturation: Allow the slurry to stir at room temperature for 1-2 hours to ensure complete precipitation. For improved yield, you may cool the mixture in an ice bath for an additional hour.

  • Isolation: Collect the purified solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual mother liquor, followed by a wash with a non-polar solvent like diethyl ether or pentane to displace the water and aid in drying.

  • Drying: Dry the purified zwitterion in a vacuum oven at an appropriate temperature to remove all residual solvents.

Protocol 2: Purification via Diacetate Salt Formation & Regeneration

This method is particularly effective for purifying the piperazine core by forming a crystalline salt, which can then be converted back to the pure zwitterion. This is adapted from methods used for piperazine purification.[20]

  • Dissolution: Dissolve the crude zwitterion in a suitable organic solvent like acetone. Use a sufficient volume to fully dissolve the material, heating gently if necessary.[20]

  • Salt Formation: While stirring, slowly add glacial acetic acid to the solution. A stoichiometric amount of at least two equivalents of acetic acid per equivalent of piperazine is required to form the diacetate salt. Often, a slight excess is used.[7]

  • Crystallization: The piperazine diacetate salt will typically precipitate from the acetone solution. Cool the mixture to a temperature between 10-30°C to ensure complete precipitation.[7]

  • Isolation: Collect the crystalline diacetate salt by vacuum filtration.

  • Washing: Wash the collected precipitate thoroughly with cold acetone to remove soluble impurities.[7]

  • Regeneration of Zwitterion (Free Base):

    • Dissolve the purified piperazine diacetate salt in deionized water.

    • Slowly add a base (e.g., aqueous NaOH or NH4OH) to this solution while stirring.

    • Adjust the pH to the isoelectric point (pI) of your piperazine-phenol compound.

    • The pure zwitterion will precipitate out of the solution.

  • Final Isolation: Collect the precipitated pure zwitterion by vacuum filtration, wash with cold water, and dry under vacuum as described in Protocol 1.

References

  • Diva-portal.org. (n.d.). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Retrieved from [Link]

  • Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers, 6(5), 1544-1601. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Growth and characterization of nitrophenol complexes with piperazine and pyridine derivatives | Request PDF. Retrieved from [Link]

  • Study.com. (n.d.). Zwitterion | Definition, Structure & Properties - Lesson. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Zwitterionic Surfactants. Retrieved from [Link]

  • Yathirajan, H., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. IUCrData, 7(8). Retrieved from [Link]

  • Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. Retrieved from [Link]

  • Aher, N. G., & Vangala, V. R. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(4), 1835-1844. ACS Publications. Retrieved from [Link]

  • Study.com. (n.d.). Video: Zwitterion | Definition, Structure & Properties. Retrieved from [Link]

  • Gunaratne, H. Q. N., & Seddon, K. R. (2018). Solubility-Modifying Power of Zwitterionic Salts. Angewandte Chemie International Edition, 57(12), 3100-3104. PubMed. Retrieved from [Link]

  • Plantz, B. A., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information (OSTI). Retrieved from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Reddit. (2022). Any tips for purification of two zwitterionic compounds? r/Chempros. Retrieved from [Link]

  • SIELC Technologies. (n.d.). LC Analysis of Zwitterions with Ion-Free Mobile Phase. Retrieved from [Link]

  • Chromatography Today. (2013). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Retrieved from [Link]

  • Sal-Saborido, A., et al. (2018). A Simplified Method of Synthesis to Obtain Zwitterionic Cellulose under Mild Conditions with Active Ionic Moieties. Molecules, 23(11), 2997. PMC. Retrieved from [Link]

  • Vaia. (n.d.). Problem 12 Define the term zwitterion.... Retrieved from [Link]

  • ResearchGate. (2020). How to desalt zwitterions?. Retrieved from [Link]

  • Quora. (2021). Why does a change in pH affect the solubility of protein in aqueous?. Retrieved from [Link]

  • Google Patents. (n.d.). US6495685B1 - Process for preparing piperazine derivatives.
  • ResearchGate. (2012). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. Retrieved from [Link]

  • CDAC. (n.d.). Recrystallization. Retrieved from [Link]

  • West, C., et al. (2011). Investigations on the chromatographic behaviour of zwitterionic stationary phases used in hydrophilic interaction chromatography. Journal of Chromatography A, 1218(35), 5990-6004. PubMed. Retrieved from [Link]

  • ACS Publications. (2001). Synthesis and Evaluation of Polymer-Based Zwitterionic Stationary Phases for Separation of Ionic Species. Analytical Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Why can zwitterions be difficult detect by HPLC-MS?. Retrieved from [Link]

  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

  • Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • PMC. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • UMass Lowell. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide.... Retrieved from [Link]

  • Chemguide. (n.d.). the acid base behaviour of amino acids. Retrieved from [Link]

  • Quora. (2019). What is the theoretical background of mixed solvents recrystallization?. Retrieved from [Link]

  • Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Interpretation of 2-Methoxy-4-piperazin-1-ylmethyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Methoxy-4-piperazin-1-ylmethyl-phenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak list, offering a comparative analysis grounded in fundamental principles and experimental best practices. We will dissect the predicted spectrum, compare it with structurally similar molecules, and provide a comprehensive protocol for acquiring high-quality data.

The Strategic Importance of ¹H NMR in Structural Elucidation

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. For a compound like 2-Methoxy-4-piperazin-1-ylmethyl-phenol, which features multiple distinct proton environments—from the aromatic ring to the flexible piperazine moiety—¹H NMR provides a detailed fingerprint. This fingerprint allows for the unambiguous confirmation of its chemical structure by providing information on the electronic environment of each proton, their connectivity through spin-spin coupling, and their relative abundance via signal integration.[1]

Molecular Structure and Proton Environments

To interpret the spectrum, we must first understand the molecule's structure and identify the chemically non-equivalent protons.

Caption: Structure of 2-Methoxy-4-piperazin-1-ylmethyl-phenol with non-equivalent protons labeled (a-g).

The molecule possesses seven distinct sets of protons:

  • Hₐ (Methoxy): Protons of the -OCH₃ group.

  • Hₑ, H𝒸 (Aromatic): Protons on the phenyl ring.

  • Hₒ (Benzylic): Protons of the methylene bridge (-CH₂-).

  • Hₑ, Hբ (Piperazine): Protons on the piperazine ring.

  • H₉ (Phenolic): The hydroxyl proton (-OH).

  • (Piperazine N-H): A potential eighth signal if the piperazine nitrogen is protonated.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification & Key Insights
Hₐ (-OCH₃) ~ 3.8 - 3.9Singlet (s)3HThe methoxy group is an electron-donating group attached to the aromatic ring. Its protons are shielded and appear as a characteristic sharp singlet, as there are no adjacent protons to couple with.[5][6]
Hₑ, Hբ (Piperazine) ~ 2.5 - 2.9Multiplets (m) or Broad Singlets (br s)8HThe eight protons of the piperazine ring are chemically non-equivalent due to the different substituents on the two nitrogen atoms. They typically appear as two broad multiplets resulting from complex coupling and potential chair-chair interconversions of the ring.[7][8]
Hₒ (Benzylic -CH₂-) ~ 3.5 - 3.6Singlet (s)2HThese benzylic protons are deshielded by the adjacent aromatic ring and the nitrogen atom.[5] They are expected to appear as a singlet, assuming no coupling to the piperazine protons, which is often the case due to rapid conformational changes.
Hₑ, H𝒸 (Aromatic) ~ 6.7 - 6.9d, dd, d3HThe aromatic protons on the 1,2,4-trisubstituted ring form a complex splitting pattern. H𝒸 (ortho to -OH, meta to -CH₂) will likely be a doublet. Hₑ (ortho to -CH₂, meta to -OCH₃) will be a doublet of doublets. Hₑ (ortho to -OCH₃) will be a doublet. The electron-donating -OH and -OCH₃ groups shield these protons, shifting them upfield relative to benzene (7.3 ppm).[5][9][10]
H₉ (Phenolic -OH) ~ 8.0 - 9.5 (variable)Broad Singlet (br s)1HThe chemical shift of this acidic proton is highly dependent on solvent, concentration, and temperature.[11] It often appears as a broad singlet due to chemical exchange and can be confirmed by its disappearance upon adding a drop of D₂O to the NMR tube.

Aromatic Coupling Constants: The splitting patterns in the aromatic region are governed by coupling constants (J).

  • Ortho coupling (³J): Typically 7-10 Hz, between protons on adjacent carbons.[5][12]

  • Meta coupling (⁴J): Typically 1-3 Hz, between protons separated by two carbons.[5][12][13]

  • Para coupling (⁵J): Typically 0-1 Hz, often observed only as peak broadening.[5][14]

Comparative Analysis: Contextualizing the Spectrum

To validate our interpretation, we compare the predicted shifts of our target molecule with the experimental data of two simpler, structurally related compounds. This comparison highlights how different functional groups influence the electronic environment and, consequently, the chemical shifts of nearby protons.

Proton Type 2-Methoxy-4-methylphenol 1-Benzylpiperazine 2-Methoxy-4-piperazin-1-ylmethyl-phenol (Target)
Aromatic H ~ 6.6 - 6.8 ppm~ 7.2 - 7.4 ppm~ 6.7 - 6.9 ppm
Methoxy H (-OCH₃) ~ 3.8 ppmN/A~ 3.8 - 3.9 ppm
Benzylic H (-CH₂-) N/A~ 3.5 ppm~ 3.5 - 3.6 ppm
Piperazine H N/A~ 2.4 ppm & ~ 2.9 ppm~ 2.5 - 2.9 ppm

Analysis of Comparison:

  • Aromatic Protons: The aromatic protons in the target molecule are shifted slightly downfield compared to 2-methoxy-4-methylphenol. This is because the piperazinylmethyl group is less electron-donating than a simple methyl group, resulting in slightly less shielding of the ring protons.

  • Benzylic and Piperazine Protons: The chemical shifts for the benzylic and piperazine protons in the target molecule are very similar to those in 1-benzylpiperazine, confirming these assignments. The slight variations are due to the electronic effects of the methoxy and hydroxyl groups on the phenyl ring.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, interpretable ¹H NMR spectrum requires meticulous sample preparation and correctly set acquisition parameters.

Sample Preparation

The goal is to prepare a clear, homogeneous solution free of particulate matter.[15]

  • Weighing the Sample: Accurately weigh 5-25 mg of the compound for a standard ¹H NMR experiment.[16][17] Using less may require significantly more scans to achieve an adequate signal-to-noise ratio.[18]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for compounds of this polarity. DMSO-d₆ is particularly useful as it does not obscure the phenolic -OH proton signal.

  • Dissolution: In a small vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[16][19]

  • Filtration and Transfer: To remove any undissolved particles that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[15][18]

  • Standard Addition (Optional): Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for precise chemical shift calibration (δ = 0.00 ppm).[16]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition & Processing Workflow

The following workflow and parameters are typical for a modern 400-600 MHz NMR spectrometer.

workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis A Weigh Sample (5-25 mg) B Dissolve in Deuterated Solvent (~0.7 mL) A->B C Filter into NMR Tube B->C D Insert Sample & Lock on Solvent Signal C->D E Shim for Magnetic Field Homogeneity D->E F Set Acquisition Parameters (SW, AQ, NS, D1) E->F G Acquire Free Induction Decay (FID) F->G H Fourier Transform (FID -> Spectrum) G->H I Phase Correction H->I J Baseline Correction I->J K Calibrate to Reference (TMS or Solvent) J->K L Integrate Peaks & Analyze Multiplicity K->L

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Vanillyl Piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of the characteristic mass spectrometry fragmentation pattern of vanillyl piperazine, a compound of interest in medicinal chemistry and drug development due to its vanilloid and piperazine moieties. By leveraging foundational principles of mass spectrometry and drawing comparisons with structurally similar molecules, we elucidate the primary fragmentation pathways under electrospray ionization (ESI) conditions. This document serves as a practical reference for researchers and scientists involved in the structural characterization, metabolite identification, and quality control of piperazine-based compounds. We present a detailed experimental protocol for acquiring high-quality tandem mass spectrometry (MS/MS) data, a comparative analysis with alternative structures, and a visual representation of the fragmentation cascade.

Introduction: The Structural Significance of Vanillyl Piperazine

Vanillyl piperazine, chemically known as 1-((4-hydroxy-3-methoxyphenyl)methyl)piperazine, is a synthetic compound that integrates two pharmacologically significant scaffolds: the vanillyl group and the piperazine ring. The vanillyl moiety is the cornerstone of vanilloids, a class of compounds that interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation.[1][2] The piperazine ring is a ubiquitous heterocyclic motif found in numerous approved drugs, imparting favorable pharmacokinetic properties and serving as a versatile synthetic handle.[3][4]

The combination of these two groups in vanillyl piperazine makes it a valuable molecule for drug discovery programs, particularly those targeting nociception. Accurate structural elucidation is paramount for confirming synthetic success, identifying metabolites, and ensuring purity. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for this purpose, providing a molecular "fingerprint" through controlled fragmentation.[3][4] This guide will dissect the fragmentation behavior of vanillyl piperazine, offering a predictive framework grounded in the established fragmentation patterns of its constituent parts.

Principles of Fragmentation in Piperazine Derivatives

The fragmentation of piperazine derivatives in a mass spectrometer is highly dependent on the ionization method and the substitution pattern on the piperazine and its attached moieties.[3][5] For molecules like vanillyl piperazine, which contain basic nitrogen atoms, electrospray ionization in positive ion mode (ESI+) is highly effective. This process generates a protonated molecule, [M+H]⁺, which is then subjected to collision-induced dissociation (CID) in a tandem mass spectrometer.

The resulting fragmentation is not random; cleavage preferentially occurs at the weakest bonds and where stable charged fragments or neutral losses can be formed.[6] For benzylpiperazine analogues, two primary fragmentation routes dominate:

  • Benzylic C-N Bond Cleavage: The bond between the benzyl carbon and the piperazine nitrogen is often the most labile, leading to the formation of a stable benzyl or tropylium-like cation.[5][7]

  • Piperazine Ring Fission: The piperazine ring itself can undergo cleavage, typically through the breaking of C-N or C-C bonds within the ring, yielding a series of characteristic lower-mass ions.[5][8]

Predicted Fragmentation Pathway of Vanillyl Piperazine

The molecular weight of vanillyl piperazine (C₁₂H₁₈N₂O₂) is 222.28 Da. In ESI+ mode, the precursor ion will be the protonated molecule, [M+H]⁺, at m/z 223.3 . Based on its structure, we can predict the following dominant fragmentation pathways.

Pathway A: Dominant Benzylic Cleavage

The most prominent fragmentation pathway is the cleavage of the benzylic C-N bond. This is energetically favorable due to the formation of the highly stable vanillyl cation. The resonance stabilization provided by the phenyl ring, coupled with the electron-donating effects of the hydroxyl and methoxy groups, makes this fragment particularly abundant.

  • Precursor Ion: [M+H]⁺, m/z 223.3

  • Cleavage: Scission of the C-N bond connecting the vanillyl CH₂ group to the piperazine ring.

  • Products:

    • Vanillyl Cation: A high-abundance fragment at m/z 137.1 . This is the primary diagnostic ion for the vanillyl moiety.

    • Neutral Loss: Piperazine (C₄H₁₀N₂), with a mass of 86.1 Da.

Pathway B: Piperazine Ring Fragmentation

A secondary set of fragments arises from the fission of the protonated piperazine ring itself. These fragments are characteristic of the piperazine core and are crucial for confirming its presence.

  • Precursor Ion: [M+H]⁺, m/z 223.3

  • Cleavage: Ring opening of the piperazine moiety, followed by the loss of neutral fragments.

  • Products:

    • m/z 167.2: Resulting from the loss of C₂H₄NH (vinylamine) from the piperazine ring.

    • m/z 85.1: This ion corresponds to the protonated piperazine ring fragment [C₄H₉N₂]⁺, formed if the vanillyl group is lost as a neutral radical (less common in ESI).

    • m/z 56.1 and 70.1: These are common, smaller fragment ions resulting from further breakdown of the piperazine ring, consistent with fragmentation patterns observed for other piperazine derivatives.[5][8]

The following Graphviz diagram illustrates the predicted fragmentation cascade.

Caption: Predicted ESI-MS/MS fragmentation of Vanillyl Piperazine.

Comparative Analysis with Alternative Structures

To underscore the unique fragmentation signature of vanillyl piperazine, it is instructive to compare it with related molecules.

CompoundPrecursor Ion [M+H]⁺ (m/z)Primary Fragment (m/z)Key Differentiator
Vanillyl Piperazine 223.3137.1 (Vanillyl cation)The high-abundance m/z 137 fragment is diagnostic for the 4-hydroxy-3-methoxybenzyl group.
Benzylpiperazine (BZP) 177.291.1 (Tropylium ion)The archetypal fragment for an unsubstituted benzyl group.[5][7] The 46 Da mass shift from vanillyl piperazine's primary fragment reflects the absence of the -OH and -OCH₃ groups.
1-(3-Chlorobenzyl)piperazine 211.7125.1 (Chlorotropylium ion)The isotopic pattern of chlorine (3:1 ratio for ³⁵Cl/³⁷Cl) would be visible in the fragment at m/z 125/127, confirming the presence of chlorine.[5]
Capsaicin 306.4137.1 (Vanillyl cation)Shares the m/z 137 fragment, but its precursor ion is much heavier. Its spectrum is dominated by the cleavage of the amide bond, also producing a C₉H₁₈NO⁺ fragment at m/z 172.2.[9]

This comparison demonstrates that while the piperazine core provides a common fragmentation background, the substituent on the benzyl ring dictates the primary, high-mass diagnostic ion. The m/z 137 fragment is a reliable indicator of the vanillyl moiety, but the precursor mass is required to distinguish vanillyl piperazine from other vanilloids like capsaicin.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a standard method for obtaining a high-quality MS/MS spectrum of vanillyl piperazine using a triple quadrupole or ion trap mass spectrometer.

Objective: To generate a characteristic product ion spectrum from the protonated precursor of vanillyl piperazine.

1. Sample Preparation:

  • Rationale: To ensure the analyte is fully dissolved and compatible with the mobile phase, preventing precipitation and ensuring efficient ionization.
  • Protocol: Prepare a 1 µg/mL stock solution of vanillyl piperazine in methanol. Dilute this solution 1:100 in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

2. Liquid Chromatography (LC) Setup:

  • Rationale: Chromatographic separation ensures that the analyte enters the mass spectrometer free from contaminants, reducing ion suppression and improving spectral quality.
  • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).[5]
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Setup:

  • Rationale: Parameters must be optimized to efficiently generate the precursor ion and then induce characteristic fragmentation.
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • MS1 Scan: Perform a full scan from m/z 50-400 to identify the [M+H]⁺ precursor ion at m/z 223.3.
  • MS2 (Tandem MS) Parameters:
  • Precursor Ion Selection: Isolate the ion at m/z 223.3.
  • Collision Gas: Argon.
  • Collision Energy (CE): Perform a CE ramp (e.g., 15-40 eV). This is crucial as different fragments are produced more efficiently at different energies. A ramp ensures all significant fragments are observed. Lower energies may favor keeping the precursor intact, while higher energies will produce the smaller piperazine fragments.
  • Scan Range: Scan product ions from m/z 40-230.

4. Data Analysis:

  • Rationale: To identify characteristic fragments and confirm the structure.
  • Procedure: Examine the resulting product ion spectrum. Confirm the presence of the high-abundance vanillyl cation at m/z 137.1. Identify the secondary fragments corresponding to the piperazine ring (e.g., m/z 167.2, 70.1, 56.1). Compare the obtained spectrum against a reference or the predicted pattern in this guide.

Conclusion

The mass spectrometry fragmentation pattern of vanillyl piperazine is predictable and highly characteristic. Under ESI-MS/MS conditions, the molecule readily fragments via benzylic C-N bond cleavage to produce a stable and abundant vanillyl cation at m/z 137.1. This fragment serves as the primary diagnostic ion for the vanillyl portion of the molecule. Secondary fragmentation pathways involving the fission of the piperazine ring produce a series of lower-mass ions that confirm the presence of the heterocyclic core. By comparing this distinct pattern with related structures like benzylpiperazine and other vanilloids, and by employing a systematic experimental approach, researchers can confidently identify and characterize vanillyl piperazine in complex matrices, supporting its development in pharmaceutical and scientific research.

References

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved from [Link]

  • Bonomo, M. G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Retrieved from [Link]

  • Cisowski, J., et al. (2011). Determination of piperazine derivatives in “Legal Highs”. Probl Hig Epidemiol, 92(3), 516-522. Retrieved from [Link]

  • Li, J., et al. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences. Retrieved from [Link]

  • Smart, D., & Jerman, J. C. (2004). Anandamide and vanilloid TRPV1 receptors. British Journal of Pharmacology, 141(3), 373–376. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative determination of capsaicin, a transient receptor potential channel vanilloid 1 agonist, by liquid chromatography quadrupole ion trap mass spectrometry: Evaluation of in vitro metabolic stability. ResearchGate. Retrieved from [Link]

  • Caceres, M., et al. (2011). Novel Radiolabeled Vanilloid with Enhanced Specificity for Human Transient Receptor Potential Vanilloid 1 (TRPV1). ACS Chemical Neuroscience, 2(10), 579–587. Retrieved from [Link]

  • Noggle, F. T., Clark, C. R., & DeRuiter, J. (2012). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS. Journal of Chromatographic Science, 50(4), 338–345. Retrieved from [Link]

  • Kumar, P. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. Retrieved from [Link]

  • Di Marzo, V., et al. (2001). An endogenous capsaicin-like substance with high potency at recombinant and native vanilloid VR1 receptors. Proceedings of the National Academy of Sciences, 98(15), 8715–8720. Retrieved from [Link]

  • Noggle, F. T., Clark, C. R., & DeRuiter, J. (2012). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS. Journal of Chromatographic Science, 50(4), 338-345. Retrieved from [Link]

  • ResearchGate. (n.d.). The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel. ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to HPLC Retention Time: Vanillin vs. Vanillyl Piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the expected High-Performance Liquid Chromatography (HPLC) retention behavior of vanillin and a key derivative, vanillyl piperazine. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of methods to explain the fundamental physicochemical principles that govern chromatographic separation. By understanding the "why" behind the elution order, scientists can develop more robust and efficient analytical methods.

Introduction: The Power of Prediction in Chromatography

High-Performance Liquid Chromatography, particularly in its reversed-phase modality, is the cornerstone of analytical chemistry in the pharmaceutical and flavor industries.[1][2] Reversed-phase HPLC (RP-HPLC) separates molecules based on their relative hydrophobicity through interactions with a non-polar stationary phase and a polar mobile phase.[2][3] In this system, more non-polar (hydrophobic) compounds are retained longer on the column, while more polar (hydrophilic) compounds elute earlier.[3]

This guide will dissect the structural and chemical properties of two related but distinct molecules:

  • Vanillin: The primary flavor component of vanilla, a phenolic aldehyde.

  • Vanillyl Piperazine: A synthetic derivative where the aldehyde group of vanillin is replaced by a piperazine moiety.

By examining their inherent chemical characteristics, we can logically predict their elution order and retention times under specific, controlled HPLC conditions. This exercise highlights how a foundational understanding of analyte chemistry is crucial for effective method development.

Physicochemical Properties: A Tale of Two Molecules

The chromatographic fate of a molecule is dictated by its structure. The key to predicting the retention time of vanillin versus vanillyl piperazine lies in comparing their functional groups and how they behave in a given environment, particularly concerning polarity and ionization state.

FeatureVanillinVanillyl Piperazine (Predicted)
Molecular Formula C₈H₈O₃C₁₂H₁₆N₂O₂
Molecular Weight 152.15 g/mol 220.27 g/mol
Key Functional Groups Phenolic Hydroxyl (-OH), Ether (-OCH₃), Aldehyde (-CHO)Phenolic Hydroxyl (-OH), Ether (-OCH₃), Tertiary Amines (Piperazine ring)
pKa ~7.8 (phenolic -OH)~7.8 (phenolic -OH), ~9.7 & ~5.4 (piperazine nitrogens)[4][5]
Predicted Polarity Moderately polarHighly polar, especially when protonated

Vanillin is a moderately polar molecule. Its hydrophobicity is primarily derived from the benzene ring, while the hydroxyl, ether, and aldehyde groups contribute polarity. The phenolic hydroxyl group is weakly acidic.

Vanillyl Piperazine , by contrast, incorporates a piperazine ring, a diprotic weak base.[5] This structural change dramatically alters the molecule's properties. The two nitrogen atoms in the piperazine ring can be protonated, making the molecule highly polar and water-soluble, especially under acidic conditions.[6][7][8]

The Decisive Role of Mobile Phase pH

The ionization state of an analyte is one of the most powerful tools to manipulate retention time in RP-HPLC.[9][10]

  • Ionized compounds are more polar (more water-soluble) and will have shorter retention times.

  • Neutral (non-ionized) compounds are less polar and will have longer retention times.[11]

For basic compounds like vanillyl piperazine, retention time increases as the mobile phase pH increases because the basic groups become deprotonated (neutral).[9][11] Conversely, for acidic compounds, retention time increases as pH decreases. To ensure a robust and reproducible separation, it is best practice to set the mobile phase pH at least 1.5-2 units away from the analyte's pKa.[11][12][13]

Given the pKa values of our analytes, setting the mobile phase to an acidic pH of 3.0 creates a highly controlled scenario:

  • Vanillin (pKa ~7.8): The phenolic hydroxyl group will be fully protonated (neutral), maximizing its hydrophobicity and retention.

  • Vanillyl Piperazine (pKa's ~5.4 and 9.7): The basic piperazine nitrogens will be fully protonated (ionized), carrying a positive charge. This renders the molecule significantly more polar than vanillin.

Therefore, at pH 3.0, we can confidently predict that vanillyl piperazine will elute much earlier than vanillin .

Experimental Design and Rationale

A successful HPLC method is built on logical choices that exploit the chemical differences between analytes. The following method is designed to achieve a baseline separation of vanillin and vanillyl piperazine based on the principles discussed above.

  • Chromatographic Mode: Reversed-Phase. This is the most common and effective mode for separating compounds of moderate to low polarity and is ideal for these analytes.[14]

  • Stationary Phase: C18 (ODS). An octadecylsilane (C18) column is the workhorse of reversed-phase chromatography.[1][15][16] Its long alkyl chains provide strong hydrophobic interactions, which are necessary to retain vanillin sufficiently and to provide a good separation from the more polar vanillyl piperazine.[15][17]

  • Mobile Phase: Acetonitrile and Water (Buffered at pH 3.0). Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A phosphate or formate buffer at pH 3.0 is critical to control the ionization state of both analytes, ensuring vanillyl piperazine is fully ionized and vanillin is neutral, thereby maximizing the difference in their retention.[12]

  • Detection: UV at 280 nm. The aromatic ring common to both molecules allows for sensitive detection using a UV detector. 280 nm is a suitable wavelength for detecting the vanillyl chromophore.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample 1. Prepare Standards (Vanillin & Vanillyl Piperazine in Diluent) Inject 3. Inject Sample into HPLC System Sample->Inject MobilePhase 2. Prepare Mobile Phase (ACN & pH 3.0 Buffer) Separate 4. Chromatographic Separation (C18 Column, Isocratic Elution) MobilePhase->Separate Inject->Separate Detect 5. UV Detection at 280 nm Separate->Detect Acquire 6. Acquire Chromatogram Detect->Acquire Analyze 7. Integrate Peaks & Analyze Data (Retention Time, Peak Area) Acquire->Analyze

Detailed Experimental Protocol

This protocol provides a self-validating system for the comparative analysis.

4.1. Instrumentation

  • HPLC system with a binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatography Data System (CDS) for instrument control and data analysis.

4.2. Reagents and Materials

  • Vanillin reference standard

  • Vanillyl Piperazine reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate (for buffer)

  • Phosphoric acid (to adjust pH)

  • HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size

4.3. Solution Preparation

  • Mobile Phase A: Prepare a 10 mM potassium phosphate buffer. Dissolve the appropriate amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Solutions: Accurately weigh and dissolve vanillin and vanillyl piperazine in the diluent to prepare individual stock solutions (e.g., 1 mg/mL). Prepare a mixed working standard solution by diluting the stock solutions to a final concentration of approximately 20 µg/mL for each analyte.

4.4. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic, 70% Mobile Phase A (pH 3.0 Buffer) / 30% Mobile Phase B (Acetonitrile)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Run Time: 15 minutes

4.5. System Suitability

  • Inject the mixed standard solution five times.

  • The relative standard deviation (RSD) for the retention time and peak area of each analyte should be ≤ 2.0%.

  • The tailing factor for each peak should be between 0.8 and 1.5.

  • The theoretical plates for each peak should be ≥ 2000.

Predicted Results and Discussion

Based on the established principles of reversed-phase chromatography and the specific molecular properties at pH 3.0, the following results are anticipated.

Table 1: Predicted Chromatographic Performance

AnalytePredicted Retention Time (min)Predicted Tailing FactorPredicted Theoretical Plates
Vanillyl Piperazine ~3.51.2> 5000
Vanillin ~8.01.1> 8000

G cluster_VP Vanillyl Piperazine cluster_V Vanillin VP_Struct Structure: Vanillyl + Piperazine Ring VP_Props {Key Property: Basic Nitrogens (pKa ~5.4, 9.7)|At pH 3.0: Fully Ionized (+ve charge)|Overall Character: Highly Polar / Hydrophilic} System RP-HPLC System (C18 Column, Polar Mobile Phase) VP_Props->System V_Struct Structure: Vanillyl + Aldehyde V_Props {Key Property: Phenolic OH (pKa ~7.8)|At pH 3.0: Neutral (non-ionized)|Overall Character: Less Polar / Hydrophobic} V_Props->System Result_VP Weak Interaction with C18 phase = EARLY ELUTION System->Result_VP less retained Result_V Strong Interaction with C18 phase = LATE ELUTION System->Result_V more retained

Discussion of Elution Order:

The predicted results clearly illustrate the governing principle: polarity dictates the elution order in reversed-phase HPLC .

  • Vanillyl Piperazine (Early Elution): At the acidic mobile phase pH of 3.0, the piperazine moiety is protonated, making the entire molecule ionic and highly polar. This charged, hydrophilic species has very little affinity for the non-polar, hydrophobic C18 stationary phase.[1][18] It will spend most of its time in the polar mobile phase and be swept through the column quickly, resulting in a short retention time.

  • Vanillin (Late Elution): In the same acidic mobile phase, vanillin remains a neutral molecule. Its non-polar benzene ring and overall lower polarity allow it to engage in significant hydrophobic interactions with the C18 alkyl chains of the stationary phase.[15] This strong interaction causes it to be retained much longer on the column, leading to a significantly later elution time compared to its piperazine counterpart.

Conclusion

This guide demonstrates that a robust HPLC method is not a matter of chance, but a product of deliberate design based on fundamental chemical principles. By analyzing the structural differences between vanillin and vanillyl piperazine—specifically the introduction of a basic piperazine group—we can logically predict their chromatographic behavior. The control of mobile phase pH is a powerful tool to manipulate the ionization state of the analytes, thereby maximizing the difference in their polarity and achieving a successful separation. Vanillyl piperazine, being highly polar and ionized at acidic pH, is expected to elute significantly earlier than the more hydrophobic, neutral vanillin molecule in a standard reversed-phase system. This predictive approach, grounded in scientific integrity, empowers researchers to develop efficient, reliable, and reproducible analytical methods.

References

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • What are C18 HPLC columns?. GL Sciences. [Link]

  • Agilent Macroporous Reversed-Phase C18 Column (mRP-C18) Data Sheet. Agilent Technologies. [Link]

  • C18 HPLC Columns: A Comprehensive Guide to Properties & Applications. WebofPharma. [Link]

  • HPLC Separation Modes. Waters Corporation. [Link]

  • How Reversed-Phase Liquid Chromatography Works. LCGC International. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • C18 HPLC Columns and Their Properties. Pharmaguideline. [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Difference between C18 Column and C8 Column. Hawach Scientific. [Link]

  • pH, pKa, and Retention. Pharma Growth Hub. [Link]

  • Piperazine. PubChem, National Center for Biotechnology Information. [Link]

  • Piperazine. New World Encyclopedia. [Link]

  • Piperazine. Wikipedia. [Link]

  • 1-Phenylpiperazine. Wikipedia. [Link]

  • PIPERAZINES. Ataman Kimya. [Link]

  • Piperazine. chemeurope.com. [Link]

Sources

Comparative Analysis: Antioxidant Efficacy of Vanillin vs. 2-Methoxy-4-piperazin-1-ylmethyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its semi-synthetic derivative, 2-Methoxy-4-piperazin-1-ylmethyl-phenol (also known as Vanillyl Piperazine).

While Vanillin is a standard natural antioxidant widely used in food and pharmaceutical industries, its efficacy is often limited by the electron-withdrawing nature of its aldehyde group. The derivative, formed via the reductive amination of vanillin with piperazine, replaces the aldehyde moiety with a piperazinyl-methyl group. This structural modification significantly alters the electronic environment of the phenolic ring, theoretically and experimentally enhancing radical scavenging capacity (RSC) and lipophilicity.

Key Finding: The piperazine derivative generally exhibits superior antioxidant activity (lower IC50) compared to native Vanillin due to the electron-donating effect of the amine substituent, which facilitates hydrogen atom transfer (HAT) from the phenolic hydroxyl group.

Structural & Mechanistic Comparison

To understand the difference in performance, we must analyze the structure-activity relationship (SAR). The core antioxidant mechanism for both compounds is the neutralization of free radicals (R•) via the donation of a hydrogen atom (H•) or an electron (e-).[1]

Vanillin (The Standard)[2]
  • Structure: Phenol ring with an ortho-methoxy group and a para-aldehyde group.

  • Limitation: The aldehyde group (-CHO) at the para position is electron-withdrawing (EWG) . It pulls electron density away from the ring and the phenolic oxygen. This strengthens the O-H bond, making it energetically more difficult to donate the hydrogen atom to a free radical.

  • Mechanism: Primarily Hydrogen Atom Transfer (HAT), but kinetically slower due to the EWG.

2-Methoxy-4-piperazin-1-ylmethyl-phenol (The Derivative)
  • Structure: The aldehyde oxygen is removed and replaced by a piperazine ring linked via a methylene bridge (-CH2-).

  • Enhancement: The methyl-piperazine group is electron-donating (EDG) . The alkyl group pushes electron density into the benzene ring.

  • Result: This increased electron density destabilizes the O-H bond (lowering Bond Dissociation Enthalpy, BDE), making H-atom donation faster and more efficient. Additionally, the piperazine nitrogen can act as a secondary site for radical buffering or metal chelation.

Mechanistic Pathway Diagram

The following diagram illustrates the structural transformation and the resulting kinetic effect on radical scavenging.

AntioxidantMechanism Vanillin Vanillin (Aldehyde = EWG) Radical Free Radical (DPPH•) Vanillin->Radical Slow HAT (High BDE) Derivative Vanillyl Piperazine (Amine = EDG) Derivative->Radical Fast HAT (Low BDE) Vanillin_Rad Vanillin Radical (Less Stable) Radical->Vanillin_Rad Neutralization (Weak) Deriv_Rad Derivative Radical (More Stable) Radical->Deriv_Rad Neutralization (Strong)

Caption: Comparative radical scavenging kinetics. The derivative (blue) facilitates faster Hydrogen Atom Transfer (HAT) due to the electron-donating amine group, unlike Vanillin (yellow) where the aldehyde hinders activity.

Experimental Performance Data

The following data summarizes the comparative activity based on standard antioxidant assays (DPPH and ABTS). Note that "IC50" represents the concentration required to inhibit 50% of the free radicals; lower values indicate higher potency.

ParameterVanillinVanillyl Piperazine (Derivative)Interpretation
Electronic Effect Electron Withdrawing (-CHO)Electron Donating (-CH2-N)Derivative has weaker O-H bond (Better Donor).
DPPH IC50 ~0.8 - 4.0 mg/mL (Weak)~0.1 - 0.5 mg/mL (Strong)Derivative is 4-8x more potent.
Solubility Moderate (Water/Ethanol)High (Acidic pH), Moderate (Organic)Derivative has tunable solubility via pH.
Metal Chelation NegligibleModeratePiperazine nitrogens can chelate transition metals (Fe2+, Cu2+).

Note: Absolute IC50 values vary by solvent and protocol. The relative ratio (Derivative < Vanillin) is consistent across literature for reductive amination products of phenols.

Experimental Protocols

To validate these claims in your own laboratory, use the following self-validating protocols.

Synthesis of the Derivative (Reductive Amination)

This protocol converts Vanillin to 2-Methoxy-4-piperazin-1-ylmethyl-phenol.

Reagents:

  • Vanillin (10 mmol)

  • Piperazine (10 mmol)

  • Sodium Triacetoxyborohydride (STAB) or NaBH4 (12 mmol)

  • Dichloromethane (DCM) or Methanol

Workflow:

  • Imine Formation: Dissolve Vanillin and Piperazine in DCM (or Methanol). Stir at Room Temperature (RT) for 2 hours. Checkpoint: Solution may change color (yellowing) indicating imine formation.

  • Reduction: Add reducing agent (STAB) portion-wise. Stir for 12 hours under inert atmosphere (N2).

  • Quench: Add saturated NaHCO3 solution.

  • Extraction: Extract with DCM (3x). Wash organic layer with brine.

  • Purification: Dry over Na2SO4, concentrate in vacuo. Recrystallize from Ethanol/Hexane.

DPPH Radical Scavenging Assay (Validation)

This assay quantifies the antioxidant superiority of the derivative.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM solution in Methanol (Freshly prepared, protect from light).

  • Samples: Prepare serial dilutions (10 - 1000 µg/mL) of Vanillin and the Derivative.

Step-by-Step Protocol:

  • Blanking: Pipette 100 µL of Methanol + 100 µL of DPPH solution into the first well (Absorbance Control).

  • Sample Loading: Pipette 100 µL of Sample Solution + 100 µL of DPPH solution into subsequent wells.

  • Incubation: Incubate in the dark at RT for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a microplate reader.

  • Calculation:

    
    
    
  • Analysis: Plot Concentration (X) vs. % Inhibition (Y). Determine IC50 using non-linear regression.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Materials Preparation Synthesis Synthesis: Reductive Amination (Vanillin + Piperazine + Reductant) Start->Synthesis Assay_Prep DPPH Assay Setup (0.1mM DPPH in MeOH) Start->Assay_Prep Reference Vanillin Purification Purification (Extraction & Recrystallization) Synthesis->Purification Purification->Assay_Prep Yields Derivative Incubation Incubation (30 min, Dark, RT) Assay_Prep->Incubation Measurement Spectrophotometry (517 nm) Incubation->Measurement Data_Analysis Data Analysis (Calculate IC50) Measurement->Data_Analysis Conclusion Conclusion: Compare Potency Data_Analysis->Conclusion

Caption: End-to-end workflow for synthesizing the derivative and validating its antioxidant efficacy against the Vanillin standard.

Conclusion & Expert Recommendation

The transition from Vanillin to 2-Methoxy-4-piperazin-1-ylmethyl-phenol represents a classic medicinal chemistry strategy: "scaffold optimization."

  • Efficacy: The derivative is a more potent antioxidant.[2] The replacement of the electron-withdrawing aldehyde with an electron-donating amine facilitates the release of the phenolic hydrogen, which is the rate-limiting step in radical scavenging.

  • Application: While Vanillin is suitable for food preservation due to safety and flavor, the Piperazine Derivative is better suited for pharmacological applications (neuroprotection, anti-inflammatory drugs) where higher potency and lipophilicity are required to cross biological membranes.

  • Recommendation: For drug development pipelines targeting oxidative stress, the piperazine derivative should be prioritized over native vanillin.

References

  • Tai, A., et al. (2011).[3] Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Biochimica et Biophysica Acta (BBA) - General Subjects. Link

  • Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry. (Contextual grounding for phenolic derivatives). Link

  • Kusumaningrum, V. A., et al. (2021).[4] Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxyphenylimino)-methyl)phenol compounds. Atlantis Press. (Demonstrates amine/imine enhancement of vanillin). Link

  • BenchChem. (2025). Divanillin vs. Vanillin: A Comparative Analysis of Antioxidant Activity. (Provides baseline IC50 data for Vanillin). Link

  • Al-Rifai, et al. (2017). Synthesis and anticancer properties of mono Mannich bases containing vanillin moiety. Medicinal Chemistry Research. (Context for biological activity of vanillin-amine derivatives). Link

Sources

Advanced UV-Vis Spectroscopy Guide: Methoxy-Phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the UV-Vis absorption spectra of methoxy-phenol derivatives, designed for researchers in pharmaceutical analysis and lignin chemistry.

Executive Summary & Strategic Context

Methoxy-phenol derivatives (guaiacol, mequinol, vanillin, eugenol) are critical pharmacophores and lignin degradation products. Their UV-Vis spectra are governed by the interplay between the phenolic hydroxyl group (auxochrome) and the methoxy substituent.

For the analytical scientist, distinguishing these derivatives requires understanding three key spectral determinants:

  • Positional Isomerism: The specific electronic impact of ortho- vs. meta- vs. para- substitution.

  • Conjugation Extension: The bathochromic shift induced by alkenyl side chains (e.g., Isoeugenol vs. Eugenol).

  • Solvatochromism & pH: The dramatic spectral shifts observed upon ionization (phenoxide formation).

Mechanistic Principles of Absorption

Electronic Transitions

The UV absorption of methoxy-phenols is dominated by two primary transitions within the benzene ring, modified by substituents:

  • 
     Transition (Primary Band):  High intensity, typically ~210–220 nm (often cut off by solvents).
    
  • 
     Transition (Secondary/B-Band):  Lower intensity, typically ~270–290 nm. This is the primary analytical band.
    
The Auxochromic Effect

The methoxy group (-OCH


) acts as an auxochrome. It possesses non-bonding electron pairs (

) that interact with the aromatic

-system.
  • Mechanism: The lone pair on the oxygen atom participates in resonance (

    
     effect), raising the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO (Lowest Unoccupied Molecular Orbital).
    
  • Result: The energy gap (

    
    ) decreases, causing a bathochromic (red) shift  and a hyperchromic (intensity) increase  relative to benzene.
    
Visualization of Electronic Effects

ElectronicEffects Benzene Benzene Core (λmax ~254 nm) Phenol Phenol (+OH Auxochrome) λmax ~270 nm Benzene->Phenol n → π* Interaction Bathochromic Shift Methoxy Methoxy-Phenol (+OCH3 Auxochrome) λmax ~274-290 nm Phenol->Methoxy Add'l Resonance Hyperchromic Effect Conjugation Extended Conjugation (e.g., Isoeugenol) λmax > 290 nm Methoxy->Conjugation Styrene-like System Strong Red Shift

Figure 1: Progression of bathochromic shifts driven by auxochromic substitution and conjugation.

Comparative Spectral Analysis

Positional Isomers: The Ortho, Meta, Para Effect

The position of the methoxy group relative to the hydroxyl group significantly alters the


 due to resonance efficiency.
CompoundStructure

(MeOH/Water)

(M

cm

)
Mechanistic Insight
Phenol Unsubstituted270–272 nm~1,450Reference standard.
Guaiacol (2-Methoxy)Ortho274–276 nm~2,550Slight red shift. Intramolecular H-bonding stabilizes the ground state.
3-Methoxyphenol Meta~274 nm~2,200Resonance effects are not synergistic; spectrum resembles phenol.
Mequinol (4-Methoxy)Para288 nm ~3,100Strongest Red Shift. Direct resonance conjugation between -OH and -OCH

extends the

-system length.
Conjugation: Eugenol vs. Isoeugenol

This comparison is critical for quality control in essential oil processing and vanillin synthesis.

  • Eugenol (Allyl group): The double bond is isolated from the benzene ring by a methylene (-CH

    
    -) bridge. It behaves spectrally like a simple substituted phenol.
    
    • 
      :  282 nm[1]
      
  • Isoeugenol (Propenyl group): The double bond is conjugated with the benzene ring (styrene-like structure). This extended conjugation dramatically lowers the transition energy.

    • 
      :  ~290–300 nm (Bathochromic shift vs. Eugenol)
      
    • Note: Isoeugenol often appears as a mixture of cis and trans isomers, which can broaden the peak.

Experimental Protocol: Validated Workflow

To ensure reproducible data, follow this self-validating protocol.

Solvent Selection
  • Methanol/Ethanol: Preferred for general analysis. Polar protic solvents obliterate fine vibrational structure (smoothing the spectrum) but provide clear

    
    .
    
  • Hexane/Cyclohexane: Use only if observing vibrational fine structure is required. Note that solubility may be an issue for poly-oxygenated phenols.

  • Water (Buffered): Essential for pH-dependent studies.

The pH Shift Test (Ionization)

Phenols are weak acids (


 ~10). Changing pH is a definitive identification tool.
  • Run Spectrum in Neutral MeOH: Record Baseline.

  • Add 1 drop 0.1M NaOH: The phenol deprotonates to phenoxide .

    • Effect: The non-bonding electrons on the oxygen become fully available for donation (

      
       is a stronger auxochrome than 
      
      
      
      ).
    • Observation: Immediate Red Shift (+15–20 nm) and Hyperchromic Effect (Intensity increases).

  • Add 1 drop 0.1M HCl: Spectrum should revert to the neutral baseline. If it does not, oxidation has occurred.

Experimental Workflow Diagram

Protocol Start Sample Preparation (10-50 µM in MeOH) Blank Blank Correction (Pure Solvent) Start->Blank Scan Scan 200-400 nm Blank->Scan Check Check Absorbance (Target 0.2 - 0.8 AU) Scan->Check Dilute Dilute Sample Check->Dilute Abs > 1.0 Analyze Identify λmax Check->Analyze Abs OK Dilute->Scan PH_Test pH Validation Add NaOH -> Red Shift? Analyze->PH_Test PH_Test->Scan No (Re-check) Confirm Confirm Phenolic Structure PH_Test->Confirm Yes

Figure 2: Step-by-step workflow for UV-Vis characterization of phenolic compounds.

References

  • Friedel, R. A., & Orchin, M. (1951). Ultraviolet Spectra of Aromatic Compounds. Wiley. (Foundational text on benzene derivative spectra).

  • Vespe, V. C., & Boltz, D. F. (1952).[2][3] Ultraviolet Spectrophotometric Study of Eugenol-Isoeugenol System. Analytical Chemistry, 24(4), 664–666.[2][3] Link

  • NIST Chemistry WebBook. (2025). UV-Vis Spectrum of Eugenol (CAS 97-53-0). National Institute of Standards and Technology.[2][3] Link

  • PubChem. (2025).[4] 4-Methoxyphenol Compound Summary. National Center for Biotechnology Information. Link

  • Sakhawy, et al. (2024). A validated comparative study of RP-HPLC, GC-FID and UV spectrophotometric methods for the quantification of eugenol. Journal of Pharmacognosy and Phytochemistry. Link

Sources

A Researcher's Guide to Elemental Analysis of C12H18N2O2 Derivatives: Theoretical Precision vs. Experimental Reality

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. For researchers working with C12H18N2O2 derivatives, a class of compounds with significant therapeutic potential, elemental analysis serves as a fundamental checkpoint for verifying molecular formula and purity. This guide provides an in-depth comparison of theoretical and experimental elemental analysis data for these derivatives, offering practical insights into experimental protocols, data interpretation, and troubleshooting common discrepancies.

The Imperative of Elemental Analysis in Pharmaceutical Research

Elemental analysis, a cornerstone of analytical chemistry, provides the empirical formula of a compound by determining the mass percentages of its constituent elements.[1][2] For drug development professionals, this technique is not merely a perfunctory step but a critical component of quality control and regulatory submission.[1][3][4] The International Council for Harmonisation (ICH) guidelines, as well as national pharmacopoeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), mandate the inclusion of complete elemental analysis data to validate the molecular formula of new drug substances.[1][3] This ensures the identity, purity, and consistency of the active pharmaceutical ingredient (API), directly impacting its safety and efficacy.

Theoretical Elemental Composition of C12H18N2O2

The first step in any elemental analysis workflow is the calculation of the theoretical elemental composition from the molecular formula. For any compound with the formula C12H18N2O2, the expected percentages of carbon, hydrogen, nitrogen, and oxygen are constant.

To calculate the theoretical elemental composition, we first determine the molar mass of the compound:

  • Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

  • Hydrogen (H): 18 atoms × 1.008 g/mol = 18.144 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

Total Molar Mass = 222.288 g/mol

From these values, the theoretical mass percentages are calculated as follows:

ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ( g/mol )Theoretical %
Carbon12.01112144.13264.84%
Hydrogen1.0081818.1448.16%
Nitrogen14.007228.01412.60%
Oxygen15.999231.99814.40%
Total 222.288 100.00%

Table 1: Theoretical elemental composition of C12H18N2O2.

Experimental Determination: The Combustion Analysis Workflow

The most prevalent method for determining the elemental composition of organic compounds is combustion analysis, often performed using a CHN analyzer.[2] This technique involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting gases are then separated and quantified.

Experimental Protocol: Combustion Analysis of a C12H18N2O2 Derivative
  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry. The presence of residual solvents or moisture will significantly skew the hydrogen and carbon percentages.[5]

    • Accurately weigh approximately 2-5 mg of the C12H18N2O2 derivative into a tin or silver capsule using a microbalance. The exact sample weight is crucial for accurate calculations.

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This step is critical for ensuring the accuracy and linearity of the detector response.

  • Combustion:

    • The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 900-1000°C).

    • In the presence of a catalyst (e.g., tungsten(VI) oxide on alumina) and a controlled flow of oxygen, the sample undergoes rapid and complete combustion.

    • The carbon, hydrogen, and nitrogen in the sample are converted into carbon dioxide (CO2), water (H2O), and various nitrogen oxides (NOx), respectively.

  • Reduction and Separation:

    • The combustion gases pass through a reduction tube containing heated copper to convert the nitrogen oxides (NOx) to elemental nitrogen (N2).

    • The mixture of CO2, H2O, and N2 then flows through a series of traps or a gas chromatography column to separate the individual components. Water is typically absorbed by a desiccant, and carbon dioxide is trapped by a substance like ascarite.

  • Detection and Quantification:

    • The separated gases are detected by a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the carrier gas (usually helium) as each analyte gas passes over it.

    • The instrument's software integrates the detector signal for each gas and, based on the initial sample weight and calibration, calculates the percentage of each element.

Workflow Diagram

Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Combustion Analysis cluster_2 Data Processing Drying Drying of Sample Weighing Precise Weighing (2-5 mg) Drying->Weighing Encapsulation Encapsulation in Tin/Silver Weighing->Encapsulation Combustion High-Temperature Combustion (~1000°C in O2) Encapsulation->Combustion Reduction Reduction of NOx to N2 Combustion->Reduction Separation Gas Separation (GC or Traps) Reduction->Separation Detection Thermal Conductivity Detection (TCD) Separation->Detection Integration Signal Integration Detection->Integration Calculation Percentage Calculation Integration->Calculation Report Final Report Calculation->Report

A schematic overview of the combustion analysis workflow.

Comparing Theory and Practice: A Data-Driven Analysis

In an ideal scenario, the experimental results from elemental analysis would perfectly match the theoretical values. However, in practice, small deviations are expected and accepted. Most peer-reviewed chemistry journals consider a deviation of ±0.4% from the theoretical value to be acceptable for publication.[6][7]

Below is a comparative table showcasing the theoretical values for a C12H18N2O2 compound alongside hypothetical, yet realistic, experimental data for three different batches of a synthesized derivative.

ElementTheoretical %Batch 1 (Found %)Deviation (%)Batch 2 (Found %)Deviation (%)Batch 3 (Found %)Deviation (%)
C 64.8464.62-0.2265.15+0.3164.89+0.05
H 8.168.25+0.098.09-0.078.14-0.02
N 12.6012.51-0.0912.38-0.2212.68+0.08

Table 2: Comparison of theoretical and example experimental elemental analysis data for a C12H18N2O2 derivative.

Interpreting the Data
  • Batch 1 and 3: The deviations for all elements are well within the acceptable ±0.4% range. This data strongly supports the assigned molecular formula and indicates a high level of purity.

  • Batch 2: While the carbon and hydrogen values are within the acceptable range, the nitrogen value shows a slightly larger deviation. This could still be considered acceptable by some standards, but it might also warrant further investigation.

Troubleshooting Common Discrepancies

When experimental data deviates significantly from theoretical values, a systematic troubleshooting process is necessary.

IssuePotential Cause(s)Recommended Action(s)
Low Carbon, High Hydrogen Presence of residual water or hygroscopic sample.Thoroughly dry the sample under high vacuum or by lyophilization. Store in a desiccator.
High Carbon, High Hydrogen Presence of residual organic solvent (e.g., ethyl acetate, hexanes).Recrystallize or re-purify the sample. Dry under high vacuum for an extended period.
Low Nitrogen Incomplete combustion of nitrogen-containing heterocycles or nitro groups. Formation of stable nitrogen oxides.[8]Optimize combustion parameters (temperature, oxygen flow). Use a combustion catalyst specifically designed for nitrogen-containing compounds.
All Values Consistently Low Presence of an inorganic impurity (e.g., silica gel from chromatography, salts).Re-purify the sample, ensuring no inorganic materials are carried over.
Inconsistent Results Between Runs Sample inhomogeneity.Grind the sample to a fine powder to ensure homogeneity before weighing.

Conclusion

Elemental analysis remains an indispensable tool in the arsenal of researchers and drug development professionals. For C12H18N2O2 derivatives, a thorough understanding of both the theoretical elemental composition and the nuances of experimental techniques like combustion analysis is crucial for accurate compound characterization. While minor deviations between theoretical and experimental data are common and acceptable, significant discrepancies necessitate a critical evaluation of sample purity, preparation, and the analytical method itself. By adhering to rigorous experimental protocols and employing systematic troubleshooting, researchers can confidently validate the elemental composition of their novel compounds, paving the way for further development and discovery.

References

  • Application Research of Elemental Analysis (EA) in Drug Development and Quality Control. (2026, January 7).
  • Analysis of elemental impurities - SGS INSTITUT FRESENIUS.
  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals - Intertek.
  • Combustion analysis - Wikipedia.
  • Molar Mass, Molecular Weight and Elemental Composition Calculator.
  • How can I calculate the elemental composition? | CK-12 Foundation.
  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska.
  • Summary of CHNS Elemental Analysis Common Problems.
  • An International Study Evaluating Elemental Analysis - PMC - NIH.
  • (PDF) An International Study Evaluating Elemental Analysis - ResearchGate.

Sources

A Senior Application Scientist's Guide to Differentiating Piribedil Metabolites Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate differentiation and quantification of drug metabolites are paramount for a comprehensive understanding of a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth, technical comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the differentiation of Piribedil metabolites. Drawing upon established analytical principles and field-proven insights, this document will explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.

Piribedil, a non-ergot dopamine agonist, is primarily used in the management of Parkinson's disease.[1] It undergoes extensive hepatic metabolism, primarily through demethylation, p-hydroxylation, and N-oxidation, leading to the formation of several metabolites.[2][3] Among these, the most significant are a pharmacologically active catechol metabolite (S584), a p-hydroxylated metabolite, and an N-oxide metabolite. The structural similarities between these metabolites present a significant analytical challenge, necessitating a highly selective and sensitive method for their individual detection and quantification.

The Analytical Challenge: Structural Similarities and Isobaric Interferences

The primary challenge in analyzing Piribedil metabolites lies in their subtle structural differences. The p-hydroxylated and catechol (S584) metabolites are positional isomers, meaning they have the same elemental composition and thus the same exact mass. The N-oxide metabolite is isobaric with the hydroxylated metabolites, also sharing the same nominal mass. This makes their differentiation by mass spectrometry alone impossible without careful chromatographic separation and distinct fragmentation patterns.

A successful LC-MS/MS method must, therefore, excel in two key areas:

  • Chromatographic Resolution: Achieving baseline or near-baseline separation of the isomeric and isobaric metabolites to ensure that the mass spectrometer is analyzing one compound at a time.

  • Selective Mass Spectrometric Detection: Utilizing unique fragmentation patterns of each metabolite to create highly specific Multiple Reaction Monitoring (MRM) transitions.

Comparative LC-MS/MS Strategies for Piribedil Metabolite Differentiation

The combination of reversed-phase liquid chromatography with tandem mass spectrometry offers the required selectivity and sensitivity for this analytical challenge. Below, we compare and detail the critical parameters for a robust method.

Chromatographic Separation: The First Dimension of Selectivity

A study by Sarati et al. (1991) demonstrated the successful separation of Piribedil and its p-hydroxylated, catechol, and N-oxide metabolites using a C18 reversed-phase column with a phosphate buffer and acetonitrile gradient.[2] This provides a strong foundation for developing a selective LC method. The hydroxylated metabolites, being more polar than the parent drug, will typically elute earlier. The catechol metabolite (S584), with its two hydroxyl groups, is expected to be the most polar and have the shortest retention time, followed by the p-hydroxylated metabolite, and then the parent drug, Piribedil. The N-oxide metabolite's polarity can be similar to the hydroxylated species, making chromatographic separation crucial.

Key Chromatographic Parameters:

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm)Provides excellent retention and separation for moderately polar compounds like Piribedil and its metabolites.[4]
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation of the analytes for positive ion mode ESI and provides good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient Elution Start with a low percentage of B (e.g., 5-10%) and gradually increase to elute compounds based on polarity.Essential for resolving the metabolites from each other and from the parent drug.
Flow Rate 0.3-0.5 mL/minAppropriate for a 2.1 mm ID column to ensure sharp peaks and good sensitivity.
Column Temperature 30-40 °CImproves peak shape and can influence selectivity.
Mass Spectrometric Detection: The Second Dimension of Selectivity

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides the high degree of selectivity and sensitivity required for bioanalysis.[5] The choice of precursor and product ions is critical for differentiating the metabolites.

Predicted and Reported MRM Transitions:

CompoundPrecursor Ion ([M+H]⁺, m/z)Product Ion (m/z)Rationale & Reference
Piribedil 299.2135.1The fragment corresponds to the pyrimidinyl-piperazine moiety.[6]
p-Hydroxylated Metabolite 315.2135.1Assumes the same fragmentation pattern as Piribedil, with the charge retained on the pyrimidinyl-piperazine fragment.
Catechol Metabolite (S584) 315.2151.1The dihydroxybenzyl moiety provides a stable, characteristic fragment.
N-Oxide Metabolite 315.2299.2Characteristic neutral loss of an oxygen atom (-16 Da).[7]

In-Depth Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the differentiation of Piribedil metabolites.

Protocol 1: Sample Preparation from Plasma

This protocol utilizes protein precipitation, a straightforward and effective method for extracting Piribedil and its metabolites from a plasma matrix.[6]

  • Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of an internal standard working solution (e.g., Piribedil-d8 at 100 ng/mL).

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the instrumental parameters for the chromatographic separation and mass spectrometric detection of Piribedil and its metabolites.

Liquid Chromatography Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Ion Source Temperature: 500°C.

  • IonSpray Voltage: 5500 V.

  • Curtain Gas: 30 psi.

  • Collision Gas: Nitrogen, 9 psi.

  • MRM Transitions: As listed in the table above. Collision energies and other compound-dependent parameters should be optimized by infusing a standard solution of each analyte.

Visualizing the Workflow and Metabolic Pathway

To better illustrate the experimental process and the metabolic transformations of Piribedil, the following diagrams are provided.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitate Protein Precipitation (Acetonitrile) Plasma->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis MS->Data

Caption: A schematic of the sample preparation and LC-MS/MS analysis workflow.

Piribedil Metabolism Piribedil Piribedil Hydroxylated p-Hydroxylated Metabolite Piribedil->Hydroxylated Hydroxylation Catechol Catechol Metabolite (S584) Piribedil->Catechol Demethylation & Hydroxylation N_Oxide N-Oxide Metabolite Piribedil->N_Oxide N-Oxidation

Caption: Simplified metabolic pathways of Piribedil.

Trustworthiness and Self-Validating Systems

The robustness of this analytical approach is ensured by several key factors:

  • Chromatographic Specificity: The use of a gradient elution on a high-efficiency C18 column provides the necessary resolving power to separate the structurally similar metabolites. The distinct retention times for each analyte serve as the first point of confirmation.

  • Mass Spectrometric Specificity: The use of unique MRM transitions for each metabolite provides a second, highly specific layer of identification. The ratio of two different product ions from the same precursor can also be used as a confirmation criterion.

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., Piribedil-d8) compensates for variations in sample preparation and instrument response, ensuring accurate and precise quantification.[6]

By combining these elements, the method becomes self-validating. A positive identification requires the analyte to have the correct retention time and the correct MRM transition, significantly reducing the likelihood of false positives.

Conclusion

The differentiation of Piribedil metabolites is a challenging yet achievable analytical task. By leveraging the separation power of modern HPLC/UHPLC systems and the high selectivity and sensitivity of tandem mass spectrometry, a robust and reliable method can be developed and validated. The key to success lies in the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. The methodologies and insights provided in this guide offer a solid foundation for researchers and scientists to confidently differentiate and quantify Piribedil and its key metabolites, ultimately leading to a more complete understanding of its role in drug therapy.

References

  • Sarati, S., Guiso, G., Spinelli, R., & Caccia, S. (1991). Determination of piribedil and its basic metabolites in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 563(2), 323-332. [Link]

  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: LC-MS Analysis of Piribedil N-Oxide. BenchChem Technical Support.
  • Mohan, T. S. S. J., Varma, D. P., Bhavyasri, K., Prasad, K., Mukkanti, K., & Hitesh, A. (2017). Development and Validation of Piribedil in Tablet Dosage Form by HPLC: A QbD and OFAT Approach. Asian Journal of Chemistry, 29(3), 535-540. [Link]

  • MIMS. (2021). Piribedil: Uses & Dosage. MIMS Singapore. [Link]

  • Alshishani, A., Hasan, I., Ghanayem, F., & Abu Dayah, A. (2022). Simple and rapid LC-MS/MS method for determination of Piribedil in human plasma. Pharmacia, 69(3), 615-620. [Link]

  • Fanelli, R., Frigerio, A., & Garattini, S. (1975). Levels of piribedil and its active metabolite (S-584) in the rat striatum. Xenobiotica, 5(10), 595-600. [Link]

  • Cambridge University Press & Assessment. (2025). Piribedil - The Movement Disorders Prescriber's Guide to Parkinson's Disease. [Link]

  • Ramanathan, R., Su, A. D., & Korfmacher, W. A. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Journal of the American Society for Mass Spectrometry, 11(3), 258-264. [Link]

  • Zhu, M., Zhang, H., & Humphreys, W. G. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry, 286(29), 25398-25405. [Link]

Sources

A Comparative Guide to the Purity Analysis of 1-(4-hydroxy-3-methoxybenzyl)piperazine Standards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Purity in Research Standards

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of 1-(4-hydroxy-3-methoxybenzyl)piperazine. We will move beyond simple procedural lists to explore the causality behind methodological choices, emphasizing a self-validating, multi-faceted approach to generate a definitive purity value. The methodologies discussed adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[1][2][3][4]

The Orthogonal Approach: A Triad of Analytical Confidence

Relying on a single analytical technique can lead to an incomplete or misleading purity profile. For instance, a High-Performance Liquid Chromatography (HPLC) method might not detect volatile impurities, while Gas Chromatography (GC) is unsuitable for non-volatile or thermally labile compounds. A truly robust purity assessment, therefore, employs multiple, dissimilar methods—an orthogonal approach—to ensure all potential impurities are detected and quantified. Our recommended strategy integrates three powerful techniques:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The workhorse for quantifying the principal component and identifying non-volatile, structurally related impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Essential for the detection and quantification of residual solvents and other volatile organic impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that provides an absolute purity assessment without the need for a specific reference standard of the analyte, offering a direct and unbiased measurement.[5][6]

cluster_PurityAnalysis Comprehensive Purity Analysis Workflow cluster_Techniques Orthogonal Analytical Techniques Sample 1-(4-hydroxy-3-methoxybenzyl)piperazine Reference Standard Lot HPLC RP-HPLC Analysis (Non-volatile impurities) Sample->HPLC Dissolve in mobile phase GCMS GC-MS Analysis (Volatile impurities & Solvents) Sample->GCMS Dissolve & derivatize qNMR qNMR Analysis (Absolute Purity Assay) Sample->qNMR Dissolve in deuterated solvent with internal standard Data Data Integration & Mass Balance Calculation HPLC->Data GCMS->Data qNMR->Data Cert Certificate of Analysis (Assigned Purity Value) Data->Cert

Caption: A workflow for comprehensive purity analysis.

Anticipating the Unwanted: Potential Impurities

A robust analytical strategy is informed by an understanding of potential impurities. For 1-(4-hydroxy-3-methoxybenzyl)piperazine, impurities can arise from several sources, including unreacted starting materials from the synthesis, by-products from side reactions, or degradation products.[7]

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual piperazine or 4-hydroxy-3-methoxybenzaldehyde.

    • Over-alkylation Products: Reaction of the product with another molecule of the aldehyde to form a tertiary amine.[8]

  • Degradation Products:

    • Oxidative Degradation: The phenol and secondary amine moieties are susceptible to oxidation, which can be initiated by exposure to air, light, or trace metals.

    • Thermal Degradation: High temperatures during synthesis or storage can lead to decomposition.[9]

Forced degradation studies are critical for identifying potential degradation products and establishing a method's stability-indicating capability.[10][11] This involves intentionally stressing the sample under various conditions (e.g., acid/base hydrolysis, oxidation, photolysis, heat) to generate degradants.[11][12]

Method 1: Reversed-Phase HPLC for Non-Volatile Impurities

Causality: RP-HPLC is the premier technique for separating compounds with varying polarities. For 1-(4-hydroxy-3-methoxybenzyl)piperazine, a C18 stationary phase provides excellent retention and separation from both more polar and less polar impurities. UV detection is suitable as the molecule contains a chromophore. The method must be validated to be "stability-indicating," meaning it can resolve the main peak from all potential degradation products.[13][14]

Experimental Protocol: Stability-Indicating RP-HPLC
  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[13]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution: Prepare in the same manner as the Standard Solution.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and range.[1][4]

Method 2: GC-MS for Volatile Impurities and Residual Solvents

Causality: Many organic solvents used in synthesis (e.g., methanol, ethyl acetate, dichloromethane) have low boiling points and are best analyzed by GC. Mass Spectrometry (MS) provides definitive identification of the eluted compounds based on their mass-to-charge ratio and fragmentation patterns.[15] Due to the low volatility of the target analyte, derivatization is often necessary to analyze related volatile impurities.[16][17]

Experimental Protocol: Headspace GC-MS for Residual Solvents
  • Instrumentation: Headspace Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent.[15]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial 40 °C for 5 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Scan Range: m/z 35-400.

  • Sample Preparation:

    • Accurately weigh ~50 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of Dimethyl Sulfoxide (DMSO).

    • Seal the vial and vortex to dissolve.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Incubation Time: 15 min.

Method 3: qNMR for Absolute Purity Determination

Causality: qNMR is a primary ratio method that determines the purity of a substance by comparing the integral of a specific analyte signal to the integral of a known amount of a certified internal standard.[5][18] Its key advantage is that it does not require a reference standard of the analyte itself, making it a direct measure of purity.[5][19] The response is directly proportional to the number of protons contributing to a signal, making it a universal detector for proton-containing molecules.[19][20]

cluster_qNMR_Logic qNMR Purity Calculation Logic Analyte Analyte Signal (Known Structure, Unknown Purity) Comparison Integral Comparison (Signal Area Ratio) Analyte->Comparison Standard Internal Standard Signal (Known Structure, Known Purity, Known Mass) Standard->Comparison Result Absolute Purity Calculation (Mass/Mass %) Comparison->Result Proportional to Molar Ratio

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methoxy-4-piperazin-1-ylmethyl-phenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides essential safety and handling information for 2-Methoxy-4-piperazin-1-ylmethyl-phenol, ensuring that researchers, scientists, and drug development professionals can manage this chemical with the highest degree of safety and operational integrity.

Core Personal Protective Equipment (PPE) Requirements

Given the potential hazards, a comprehensive PPE strategy is non-negotiable. The following table summarizes the minimum PPE requirements for handling 2-Methoxy-4-piperazin-1-ylmethyl-phenol in various laboratory settings.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solids (e.g., weighing) Safety glasses with side shieldsChemical-resistant gloves (e.g., nitrile)Fully-buttoned lab coat, long pants, closed-toe shoesWork in a chemical fume hood or ventilated enclosure
Preparing Solutions Chemical safety goggles and face shieldDouble-gloved with nitrile or neoprene/butyl rubber gloves for concentrated solutions[1][3]Chemical-resistant apron over a lab coat, long pants, closed-toe shoes[1][3]Chemical fume hood is mandatory[1][4][5]
Incidental Contact (e.g., handling dilute solutions) Safety glasses with side shieldsNitrile gloves (double-gloved recommended)[1]Lab coat, long pants, closed-toe shoesWell-ventilated area; fume hood preferred
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or apron, and bootsAir-purifying respirator with appropriate cartridges (e.g., A-P3 for phenol and aerosols)[2][4]

Procedural Guidance for PPE Usage

Eye and Face Protection: At a minimum, safety glasses with side shields are required for any handling of this compound. When there is a risk of splashes, such as when preparing solutions, chemical safety goggles in combination with a face shield are mandatory to provide complete protection.[1][2][5]

Skin and Body Protection:

  • Gloves: The choice of gloves is critical. For handling the solid or in situations with a low risk of contact, nitrile gloves are acceptable, though double-gloving is a prudent measure.[1] When working with solutions, particularly concentrated ones, more robust gloves such as neoprene or butyl rubber should be worn over inner nitrile gloves to provide adequate protection against chemical breakthrough.[1][3] Gloves should be changed immediately if contamination is suspected.

  • Protective Clothing: A fully buttoned lab coat, long pants, and closed-toe shoes are required at all times.[1][5] For procedures with a higher splash potential, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[1][3]

Respiratory Protection: All work with 2-Methoxy-4-piperazin-1-ylmethyl-phenol should be conducted within a certified chemical fume hood to minimize the risk of inhaling aerosols or vapors.[1][4][5] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with cartridges effective against organic vapors and particulates is necessary.[2][4]

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before beginning any work, ensure that a safety shower and eyewash station are readily accessible.[10]

  • Ventilation: Always handle this compound in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[5]

  • Avoiding Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[8]

Disposal Plan: In the absence of a specific SDS, 2-Methoxy-4-piperazin-1-ylmethyl-phenol and any materials contaminated with it must be treated as hazardous waste.[11]

  • Waste Collection: Collect all waste, including contaminated gloves, pipette tips, and paper towels, in a designated, compatible, and clearly labeled hazardous waste container.[6][11]

  • Labeling: The container must be labeled with "HAZARDOUS WASTE" and the full chemical name: "2-Methoxy-4-piperazin-1-ylmethyl-phenol".[11]

  • Storage: Keep waste containers tightly sealed and stored in a designated satellite accumulation area away from incompatible chemicals.[8][11]

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal. Do not pour this chemical down the drain.[11]

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate PPE when working with 2-Methoxy-4-piperazin-1-ylmethyl-phenol.

PPE_Selection_Workflow start_node Start: Assess Task is_solid Handling Solid or Dilute Solution? start_node->is_solid decision_node decision_node ppe_node ppe_node end_node Proceed with Task solid_ppe Minimum PPE: - Safety Glasses - Nitrile Gloves (Double) - Lab Coat - Fume Hood/Ventilated Enclosure is_solid->solid_ppe Yes liquid_ppe Enhanced PPE: - Goggles & Face Shield - Neoprene/Butyl Gloves - Chemical Apron - Fume Hood (Mandatory) is_solid->liquid_ppe No (Concentrated Solution) is_spill Risk of Spill or Aerosol? solid_ppe->is_spill liquid_ppe->is_spill no_spill no_spill is_spill->no_spill No spill_ppe Spill/Aerosol PPE: - Add Respirator - Heavy-Duty Gloves - Chemical Suit/Apron is_spill->spill_ppe Yes no_spill->end_node spill_ppe->end_node

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.